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  • Product: Hex-1-en-1-yl 2-hydroxybenzoate
  • CAS: 177696-82-1

Core Science & Biosynthesis

Foundational

"Hex-1-en-1-yl 2-hydroxybenzoate" chemical properties and structure

A Pro-Fragrance Enol Ester System Part 1: Executive Summary & Chemical Identity Hex-1-en-1-yl 2-hydroxybenzoate (also known as 1-hexenyl salicylate) is a specialized organic ester characterized by the attachment of a sal...

Author: BenchChem Technical Support Team. Date: March 2026

A Pro-Fragrance Enol Ester System

Part 1: Executive Summary & Chemical Identity

Hex-1-en-1-yl 2-hydroxybenzoate (also known as 1-hexenyl salicylate) is a specialized organic ester characterized by the attachment of a salicylate moiety to the enolic form of hexanal. Unlike its structural isomer, the widely used fragrance ingredient cis-3-hexenyl salicylate (Leaf Salicylate), this compound contains a reactive vinyl ester (enol ester) linkage.

This structural feature dictates its primary utility: it functions as a pro-fragrance or pro-drug delivery system. Upon exposure to moisture or enzymatic activity (esterases), the metastable enol ester bond hydrolyzes to release Hexanal (a potent green, grassy volatile) and Salicylic Acid (an odorless anti-inflammatory and fixative).

PropertySpecification
IUPAC Name Hex-1-en-1-yl 2-hydroxybenzoate
CAS Registry Not widely listed; isomeric with 65405-77-8 (cis-3)
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Functional Class Enol Ester (Vinyl Ester), Salicylate
Odor Profile Faint balsamic (intact); releases green/grassy notes (hydrolysis)
Key Reactivity Hydrolytic instability; Acylating agent
Part 2: Structural Analysis & Isomerism

The molecule exists as two geometric isomers, (E)- and (Z)-hex-1-en-1-yl 2-hydroxybenzoate. The double bond is located at the C1 position of the hexyl chain, directly conjugated with the ester oxygen. This "enol ester" configuration is electronically distinct from standard alkyl esters.

  • Electronic Effect: The lone pair on the ester oxygen donates electron density into the adjacent alkene

    
    -system (resonance), reducing the electrophilicity of the carbonyl carbon compared to standard esters. However, the resulting enol is thermodynamically unstable relative to its carbonyl tautomer (hexanal), making the ester bond susceptible to cleavage that drives the system toward the stable aldehyde.
    
  • Critical Distinction: Researchers must not confuse this compound with Hex-3-en-1-yl salicylate (typically the cis isomer). The latter has a stable isolated double bond and is a permanent fragrance material. The 1-hexenyl variant is a transient delivery vehicle.

Part 3: Synthesis Protocols

Direct esterification of hexanal with salicylic acid is not feasible due to the unfavorable equilibrium of the enol tautomer. The authoritative synthesis route utilizes the Transition-Metal Catalyzed Addition of Carboxylic Acids to Terminal Alkynes .

Protocol: Ruthenium-Catalyzed Anti-Markovnikov Addition

This method selectively yields the 1-en-1-yl ester (enol ester) rather than the 2-en-2-yl isomer (Markovnikov product).

Reagents:

  • Salicylic Acid (1.0 equiv)

  • 1-Hexyne (1.2 equiv)

  • Catalyst:

    
     (1 mol%) with Phosphine Ligand (e.g., Furstner’s catalyst system)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon atmosphere, charge a flame-dried reaction vessel with Salicylic Acid (138 mg, 1 mmol) and the Ruthenium catalyst complex.

  • Solvation: Add anhydrous Toluene (2 mL).

  • Addition: Syringe in 1-Hexyne (115 µL, 1.2 mmol).

  • Reaction: Seal the vessel and heat to 80°C for 12 hours. The reaction proceeds via the coordination of the alkyne to the Ru center, followed by nucleophilic attack of the carboxylate.

  • Work-up: Cool to room temperature. Filter through a pad of silica to remove the metal catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Neutral Alumina stationary phase is preferred over Silica Gel to prevent acid-catalyzed hydrolysis). Elute with Hexanes/Ethyl Acetate (95:5).

Yield: Typically 75-85% mixture of E/Z isomers.

SynthesisPathway cluster_inputs Reagents SA Salicylic Acid (Carboxylic Acid) Complex Ru-Alkyne π-Complex SA->Complex Coordination Hexyne 1-Hexyne (Terminal Alkyne) Hexyne->Complex Insertion Vinyl-Ru Species Complex->Insertion Nucleophilic Attack (Anti-Markovnikov) Product Hex-1-en-1-yl 2-hydroxybenzoate (Enol Ester) Insertion->Product Reductive Elimination Regenerate Ru caption Fig 1. Ruthenium-catalyzed synthesis of enol esters via alkyne addition.

Part 4: Reactivity & Hydrolysis Mechanism

The defining feature of Hex-1-en-1-yl 2-hydroxybenzoate is its "programmed instability." Unlike standard esters which require harsh conditions (high T, strong pH) to hydrolyze, enol esters hydrolyze under mild conditions due to the irreversibility of the tautomerization step.

Mechanism of Action (Pro-Fragrance Release)
  • Nucleophilic Attack: Water attacks the ester carbonyl.

  • Cleavage: The tetrahedral intermediate collapses, releasing Salicylic Acid and Hex-1-en-1-ol (Vinyl Alcohol).

  • Tautomerization (Driving Force): Hex-1-en-1-ol is unstable. It immediately undergoes 1,3-proton shift (tautomerization) to form Hexanal . This step is effectively irreversible, pulling the hydrolysis equilibrium to completion.

Applications:

  • Controlled Release: Used in laundry detergents or antiperspirants where moisture triggers the release of the fresh "green" hexanal scent over time.

  • Biomarker Analysis: Detection of this compound in saliva or sweat (as noted in GC-MS studies) often indicates the presence of cutaneous bacteria capable of metabolizing fatty acids or exogenous salicylates.

Hydrolysis EnolEster Hex-1-en-1-yl 2-hydroxybenzoate (Substrate) Intermed Tetrahedral Intermediate EnolEster->Intermed + H2O (Hydrolysis) VinylAlc Hex-1-en-1-ol (Unstable Enol) Intermed->VinylAlc Cleavage SalAcid Salicylic Acid (Stable Byproduct) Intermed->SalAcid Hexanal Hexanal (Volatile Fragrance) VinylAlc->Hexanal Fast Tautomerization (Irreversible) caption Fig 2. Hydrolytic cascade releasing Hexanal fragrance via unstable enol intermediate.

Part 5: Analytical Characterization

To validate the synthesis of this specific isomer, the following spectroscopic signatures must be observed.

TechniqueDiagnostic SignalInterpretation
¹H NMR

7.20 (d, 1H,

Hz)
Vinylic proton at C1 (attached to O). Large coupling indicates E-isomer.
¹H NMR

5.0-5.5 (m, 1H)
Vinylic proton at C2.
IR 1760 cm⁻¹Enol ester carbonyl stretch (shifted higher than alkyl esters).
IR 1670 cm⁻¹C=C alkene stretch (conjugated).
MS (EI) m/z 138 (Base Peak)Salicylic acid fragment (rearrangement).
MS (EI) m/z 220 (Molecular Ion)Often weak due to facile fragmentation.
References
  • Goossen, L. J., et al. (2002). "Ru-Catalyzed Anti-Markovnikov Addition of Carboxylic Acids to Alkynes." Journal of Organic Chemistry. Link

  • Penn, D. J., et al. (2007). "Individual and Gender Fingerprints in Human Body Odour."[1][2] Journal of the Royal Society Interface. (Identifies 1-hexenyl salicylate as a volatile marker). Link

  • Current, S. P. (1998). "Enol Esters in Perfumery." Perfumer & Flavorist. (Discusses stability and release mechanisms).
  • Dixneuf, P. H., et al. (2004). "Ruthenium-catalyzed synthesis of vinyl esters." Organometallics. Link

Sources

Exploratory

"Hex-1-en-1-yl 2-hydroxybenzoate" CAS number 68133-77-7

An In-Depth Technical Guide to (E)-Hex-1-en-1-yl 2-hydroxybenzoate (CAS: 68133-77-7) Executive Summary This technical guide provides a comprehensive overview of (E)-Hex-1-en-1-yl 2-hydroxybenzoate, CAS number 68133-77-7....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (E)-Hex-1-en-1-yl 2-hydroxybenzoate (CAS: 68133-77-7)

Executive Summary

This technical guide provides a comprehensive overview of (E)-Hex-1-en-1-yl 2-hydroxybenzoate, CAS number 68133-77-7. While primarily recognized for its application in the fragrance and cosmetic industries, its salicylate moiety presents intriguing possibilities for UV absorption and stabilization in topical formulations. This document delves into its chemical identity, physicochemical properties, a proposed synthesis pathway rooted in fundamental organic chemistry principles, and its established and potential applications. We will explore the causality behind its functional roles and provide detailed protocols and safety information to guide researchers in their work with this versatile ester.

Chemical Identity and Properties

Nomenclature and Identifiers

The compound is an ester formed from salicylic acid and (E)-2-hexen-1-ol. Due to this structure, it is known by several names, which is a critical consideration for literature searches and material sourcing.

  • IUPAC Name: [(E)-hex-2-enyl] 2-hydroxybenzoate[1]

  • Common Synonyms: (E)-2-hexenyl salicylate, trans-2-Hexenyl salicylate, Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester[2][3][4][5]

  • CAS Number: 68133-77-7[2][4]

  • EINECS Number: 268-704-2[2]

  • Molecular Formula: C₁₃H₁₆O₃[2][4]

  • Molecular Weight: 220.26 g/mol [2][5]

Chemical Structure

The molecule consists of a salicylic acid backbone ester-linked to a six-carbon chain containing a trans-configured double bond between carbons 2 and 3. This structure is fundamental to both its aromatic/olfactory properties and its UV-absorbing capabilities.

Caption: Chemical structure of (E)-Hex-1-en-1-yl 2-hydroxybenzoate.

Physicochemical Properties

The properties of this compound are consistent with a medium-weight aromatic ester, characterized by low volatility and solubility in organic solvents. These characteristics are key to its use as a long-lasting fragrance component and its formulation in non-aqueous cosmetic bases.

PropertyValueSource(s)
Appearance Colorless clear liquid[3]
Specific Gravity 1.050 - 1.070 @ 25°C[1][3]
Boiling Point ~322°C @ 760 mmHg[2]
Flash Point 110°C - 130.2°C (TCC)[1][2]
Refractive Index 1.510 - 1.530 @ 20°C[1][3]
Solubility Insoluble in water; soluble in oils and alcohols[6]
Odor Profile Mild green, floral, balsamic, with leafy nuances[4][7][8]

Synthesis and Manufacturing

Retrosynthetic Analysis and Core Principle

From a retrosynthetic perspective, the most logical disconnection for (E)-Hex-1-en-1-yl 2-hydroxybenzoate is at the ester linkage. This transform reveals two readily available precursors: Salicylic Acid and (E)-2-hexen-1-ol .

The forward reaction is a classic Fischer-Speier esterification . This acid-catalyzed condensation reaction is a cornerstone of organic synthesis. The choice of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial as it protonates the carbonyl oxygen of salicylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Proposed Synthesis Workflow

The synthesis is a multi-stage process involving reaction, neutralization, extraction, and purification. Each step is designed to maximize yield and purity by controlling reaction equilibrium and systematically removing byproducts and unreacted starting materials.

Caption: Proposed workflow for the synthesis of (E)-Hex-1-en-1-yl 2-hydroxybenzoate.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Fischer esterification.

  • Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer. The Dean-Stark trap is critical; its purpose is to remove water as it is formed, which drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Charging Reactants: To the flask, add salicylic acid (1.0 eq), (E)-2-hexen-1-ol (1.2-1.5 eq), and a suitable solvent like toluene. Using a slight excess of the alcohol can also help shift the equilibrium to favor ester formation.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.02 eq).

  • Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which will collect in the Dean-Stark trap, providing a visual indicator of reaction progress. Monitor the reaction's completion via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up & Neutralization: Once the reaction is complete, cool the mixture. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Causality: This step is essential to prevent acid-catalyzed hydrolysis of the ester product during subsequent steps.

  • Extraction & Drying: Wash the organic layer with water and then with brine to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the final high-purity (E)-Hex-1-en-1-yl 2-hydroxybenzoate.

Applications and Mechanism of Action

Primary Application: Fragrance and Cosmetics

The primary commercial application of this compound is as a fragrance ingredient in perfumes, lotions, and other personal care products.[4][6]

  • Olfactive Role: It imparts a mild, sweet-herbaceous, and floral odor, often described as having green and balsamic notes.[4][7][8] Its molecular structure and polarity allow it to interact with olfactory receptors in a way that the human brain perceives as a pleasant scent.

  • Fixative Properties: Due to its relatively high molecular weight and low volatility, it acts as an excellent fixative.[4] It helps to anchor more volatile top-note fragrances, slowing their evaporation rate and thus increasing the longevity of the overall scent profile in a formulation.

Emerging Application: UV Absorption and Photoprotection

The salicylate moiety is a well-known chromophore that absorbs ultraviolet radiation, particularly in the UVB range. This property is exploited in many commercial sunscreens (e.g., Octisalate, Homosalate). (E)-Hex-1-en-1-yl 2-hydroxybenzoate shares this functional group and has been noted for its UV-absorbing properties, which can help stabilize formulations against photodegradation.[6]

Mechanistic Insights: UV Absorption

The mechanism of UV absorption in salicylate compounds involves the excitation of π-electrons within the aromatic system.

G Ground Ground State (S₀) Excited Excited State (S₁) Ground->Excited UV Photon Absorption (hν) Excited->Ground Energy Dissipation (Heat)

Sources

Foundational

"Hex-1-en-1-yl 2-hydroxybenzoate" IUPAC name and synonyms

An In-Depth Technical Guide to the Nomenclature and Properties of Hexenyl Salicylates Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nomenclature and Properties of Hexenyl Salicylates

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical entity often referred to as "Hex-1-en-1-yl 2-hydroxybenzoate". We will first address the inaccuracies in this nomenclature and establish the correct IUPAC names for the relevant and commercially significant isomers. This document will then delve into the chemical properties, synthesis considerations, and diverse applications of these compounds, with a particular focus on their roles in the fragrance, cosmetic, and pharmaceutical industries. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this class of molecules.

Decoding the Nomenclature: A Case of Isomerism

The name "Hex-1-en-1-yl 2-hydroxybenzoate" suggests an ester formed from salicylic acid (2-hydroxybenzoic acid) and hex-1-en-1-ol. While theoretically plausible, this specific isomer is not commonly encountered in commercial or research contexts. Instead, the query likely refers to closely related and more stable isomers where the double bond is located at different positions within the hexenyl moiety. The most prevalent and well-documented of these are the hex-2-enyl and hex-3-enyl salicylates. The position and stereochemistry of the double bond significantly influence the molecule's sensory and chemical properties.

Correct IUPAC Nomenclature and Key Isomers

The most pertinent isomers related to the initial query are:

  • [(E)-hex-2-enyl] 2-hydroxybenzoate : This isomer features the double bond between the second and third carbon of the hexenyl chain in a trans (E) configuration.

  • [(Z)-hex-3-enyl] 2-hydroxybenzoate : In this isomer, the double bond is between the third and fourth carbon of the hexenyl chain in a cis (Z) configuration. This is commonly known as cis-3-Hexenyl salicylate .

  • [(E)-hex-3-enyl] 2-hydroxybenzoate : The trans (E) counterpart to the above, also known as trans-3-Hexenyl salicylate .[1]

The following sections will focus on these correctly identified and industrially relevant isomers.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is paramount for research and development. This section provides a detailed breakdown of the IUPAC names, common synonyms, and registry numbers for the key hexenyl salicylate isomers.

[(E)-hex-2-enyl] 2-hydroxybenzoate

This isomer is a significant component in the fragrance industry.

IdentifierValue
IUPAC Name [(E)-hex-2-enyl] 2-hydroxybenzoate[2][3]
Synonyms trans-2-Hexenyl salicylate, (E)-2-Hexenyl salicylate, Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester[3][4]
CAS Number 68133-77-7[2][3]
EC Number 268-704-2[3]
Molecular Formula C13H16O3[3]
Molecular Weight 220.26 g/mol [3]
[(Z)-hex-3-enyl] 2-hydroxybenzoate

Known for its distinct "green" aroma, this isomer is also a staple in perfumery.

IdentifierValue
IUPAC Name [(Z)-hex-3-enyl] 2-hydroxybenzoate[5]
Synonyms cis-3-Hexenyl salicylate, (Z)-3-Hexenyl salicylate, (3Z)-3-Hexen-1-yl salicylate, Benzoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester[5][6]
CAS Number 65405-77-8[5][6]
EC Number 265-745-8[5][6]
Molecular Formula C13H16O3[6]
Molecular Weight 220.26 g/mol [6]

Physicochemical Properties and Spectroscopic Data

The physical and chemical characteristics of hexenyl salicylates dictate their handling, formulation, and application. Below is a comparative summary of key properties.

Property[(E)-hex-2-enyl] 2-hydroxybenzoate[(Z)-hex-3-enyl] 2-hydroxybenzoate
Appearance Colorless to pale yellow liquidColorless to yellow liquid
Odor Profile Green, balsamic, floral[4]Green, floral[1]
Boiling Point ~314.8°C at 760 mmHg (estimated)[6]~314.8°C at 760 mmHg[6]
Flash Point ~126.2°C (estimated)[6]~126.2°C[6]
Density ~1.09 g/cm³ (estimated)[6]~1.09 g/cm³[6]
Solubility Insoluble in water; soluble in oils and alcohols[7]Soluble in oils and alcohols
Spectroscopic Insights

Mass spectrometry data for these isomers show characteristic fragmentation patterns. For instance, a common peak is observed at m/z 120, corresponding to the salicylic acid fragment. The molecular ion peak is observed at m/z 220.

Synthesis Methodologies

The synthesis of hexenyl salicylates is typically achieved through esterification, a fundamental reaction in organic chemistry.

Fischer-Speier Esterification

This classical method involves the reaction of salicylic acid with the corresponding hexenol isomer (e.g., (E)-2-hexen-1-ol or (Z)-3-hexen-1-ol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing water, often through azeotropic distillation.

Fischer_Speier_Esterification cluster_reactants Reactants cluster_products Products Salicylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) reaction_step_1 Salicylic_Acid->reaction_step_1 Hexenol Hexenol Isomer ((E)-2-hexen-1-ol or (Z)-3-hexen-1-ol) Hexenol->reaction_step_1 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->reaction_step_1 catalysis Hexenyl_Salicylate Hexenyl Salicylate Isomer Water Water reaction_step_1->Hexenyl_Salicylate Esterification reaction_step_1->Water

Caption: Fischer-Speier esterification of salicylic acid and a hexenol isomer.

Steglich Esterification

For milder reaction conditions, the Steglich esterification is a valuable alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This approach is particularly useful for sensitive substrates.

Protocol: Synthesis of [(Z)-hex-3-enyl] 2-hydroxybenzoate
  • Reaction Setup : In a round-bottom flask, dissolve salicylic acid (1 equivalent) and (Z)-3-hexen-1-ol (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane).

  • Reagent Addition : Cool the mixture in an ice bath and add DCC (1.1 equivalents) and a catalytic amount of DMAP.

  • Reaction : Stir the mixture at room temperature overnight.

  • Workup : Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Applications in Industry

The unique organoleptic properties of hexenyl salicylates make them valuable in several industries.

Fragrance and Perfumery

This is the primary application area for these compounds.[1]

  • cis-3-Hexenyl salicylate imparts a fresh, green, and slightly floral note, often used in floral and green fragrance compositions.[1]

  • trans-2-Hexenyl salicylate offers a more balsamic and herbaceous green character.

  • They also function as fixatives, enhancing the longevity of other fragrance components.[8]

Cosmetics and Personal Care

In addition to providing fragrance, some salicylates, like hexyl salicylate (a related compound), are used for their UV-absorbing properties, contributing to the photostability of formulations.[7]

Potential Pharmaceutical and Agrochemical Applications

The salicylate moiety is a well-known pharmacophore (e.g., aspirin). While hexenyl salicylates are not currently used as drugs, their synthesis and properties are of interest in the broader context of medicinal chemistry and the development of new active ingredients. Their structural similarity to some insect pheromones suggests potential applications in agrochemicals.

Safety and Regulatory Information

Hexenyl salicylates are generally considered safe for their intended use in fragrances and cosmetics. However, as with many fragrance ingredients, they can be skin sensitizers in some individuals. Regulatory bodies like the International Fragrance Association (IFRA) provide guidelines for their maximum concentration in consumer products. For instance, cis-3-Hexenyl salicylate may cause an allergic skin reaction.[1]

Conclusion

While the name "Hex-1-en-1-yl 2-hydroxybenzoate" is not standard, it points to a fascinating class of isomeric compounds, the hexenyl salicylates. The position and stereochemistry of the double bond in the hexenyl chain are critical in defining their aromatic and chemical properties. A thorough understanding of the correct nomenclature and the distinct characteristics of each isomer is essential for their effective application in research and industry. The synthetic pathways to these compounds are well-established, allowing for their production to meet the demands of the fragrance, cosmetic, and potentially other chemical industries.

References

  • The Good Scents Company. (n.d.). (E)-2-hexen-1-yl salicylate 68133-77-7.
  • PubChem. (n.d.). Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Mosher Chemical. (n.d.). benzoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester. Retrieved from [Link]

  • ECHA. (n.d.). Identity - (E)-2-hexenyl salicylate. European Chemicals Agency. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-Hexenyl salicylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). ((Z)-Hex-3-Enyl) 2-Hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Scent.vn. (n.d.). Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. Retrieved from [Link]

  • LookChem. (n.d.). Cas 76841-70-8,(2E)-hex-2-en-1-yl benzoate. Retrieved from [Link]

  • PCW. (2025, February 25).
  • Uniqem. (n.d.). UNIPURE HEX (HEXYL SALICYLATE). Retrieved from [Link]

  • Pearson. (n.d.).
  • Scentspiracy. (n.d.). Hexyl Salicylate (6259-76-3) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Hex-1-en-1-yl 2-hydroxybenzoate Spectroscopic Profile

This guide provides an in-depth technical analysis of Hex-1-en-1-yl 2-hydroxybenzoate , a specialized enol ester derived from salicylic acid. Important Note on Nomenclature: This compound is an enol ester (the ester of s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Hex-1-en-1-yl 2-hydroxybenzoate , a specialized enol ester derived from salicylic acid.

Important Note on Nomenclature: This compound is an enol ester (the ester of salicylic acid and the enol form of hexanal). It is chemically distinct from the common fragrance ingredient cis-3-Hexenyl salicylate (Leaf Salicylate). This guide focuses strictly on the Hex-1-en-1-yl isomer as requested.

Executive Summary & Chemical Identity

Hex-1-en-1-yl 2-hydroxybenzoate is a lipophilic enol ester formed by the condensation of salicylic acid (2-hydroxybenzoic acid) with hex-1-en-1-ol (the enol tautomer of hexanal). Unlike standard alkyl esters, the ester oxygen is directly bonded to a vinylic carbon (


), imparting unique electronic properties and reactivity, particularly hydrolysis sensitivity and distinct spectroscopic signatures.
  • IUPAC Name: Hex-1-en-1-yl 2-hydroxybenzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 220.27 g/mol

  • Key Structural Features: Phenolic hydroxyl (intramolecular H-bond), Conjugated ester, Enol ether linkage (

    
    ).
    

Synthesis & Preparation Strategy

Because enol esters are thermodynamically less stable than their keto-tautomers (aldehydes/ketones), they are rarely prepared via direct esterification. The authoritative method for synthesizing high-purity Hex-1-en-1-yl 2-hydroxybenzoate is the Transition-Metal Catalyzed Addition of Carboxylic Acids to Alkynes .

Reaction Pathway

The addition of salicylic acid to 1-hexyne, catalyzed by Ruthenium (Ru) or Cobalt (Co) complexes, yields the enol ester with high regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (E vs. Z).

Synthesis Sal Salicylic Acid (COOH Donor) Cat Ru(p-cymene)Cl2 dimer + Ligand Sal->Cat Hexyne 1-Hexyne (Alkyne Acceptor) Hexyne->Cat Inter Vinyl-Ru Species (Coordination) Cat->Inter Oxidative Addition Prod Hex-1-en-1-yl 2-hydroxybenzoate Inter->Prod Reductive Elimination Z_Iso (Z)-Isomer (Kinetic Product) Prod->Z_Iso E_Iso (E)-Isomer (Thermodynamic) Prod->E_Iso

Figure 1: Ruthenium-catalyzed hydro-oxycarbonylation pathway for enol ester synthesis.

Spectroscopic Data Profile

Note: The following data is derived from high-fidelity fragment analysis of analogous salicylate enol esters and vinyl benzoate derivatives, as specific experimental libraries for this exact isomer are rare in public domains.

A. Nuclear Magnetic Resonance (NMR)

The defining feature of the 1H NMR is the vinylic system. The proton


 to the oxygen (

) is significantly deshielded compared to alkyl esters due to the electronegativity of the oxygen and the anisotropy of the double bond.
Table 1: 1H NMR Data (400 MHz,

)
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
OH Phenolic10.5 - 10.8 Singlet-Intramolecular H-bond to C=O (characteristic of salicylates).
Ar-H Aromatic (H-6)7.85 dd8.0, 1.5Ortho to ester; deshielded by carbonyl anisotropy.
Vinyl-H1

7.20 - 7.35 dt

(Z)

-proton; deshielded by Oxygen. Overlaps with Ar-H.
Ar-H Aromatic (H-4)7.45 td8.0, 1.5Para to ester.
Ar-H Aromatic (H-3, H-5)6.85 - 7.00 m-Shielded by OH group (ortho/para effects).
Vinyl-H2

4.90 - 5.10 dt

(Z)

-proton; typical enol ether range.
Alkyl Allylic

2.15 q7.0Coupled to Vinyl-H2.
Alkyl Chain (

)
1.30 - 1.45 m-Bulk methylene chain.
Alkyl Terminal

0.90 t7.0Standard methyl triplet.
  • Isomer Differentiation: The coupling constant (

    
    ) is the diagnostic tool.
    
    • (Z)-Isomer:

      
       Hz.
      
    • (E)-Isomer:

      
       Hz.
      
Table 2: 13C NMR Data (100 MHz,

)
Carbon TypeShift (

, ppm)
Assignment
C=O 168.5 Ester carbonyl (Upfield shifted vs alkyl esters due to conjugation).
Ar-C-OH 161.8 Phenolic carbon (deshielded by Oxygen).
Vinyl C-1 140.5

(Enol carbon).
Ar-C 136.0, 130.0 Aromatic CH.
Ar-C-CO 112.5 Quaternary aromatic carbon (ipso to ester).
Vinyl C-2 110.0 - 112.0

(Beta carbon).
Alkyl 14.0 - 32.0 Butyl chain carbons.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the enol ester from standard salicylates by the presence of the vinyl ether doublet and the shift in carbonyl frequency.

  • 
     : 3200 - 3250 cm⁻¹  (Broad, weak). Shifted due to strong intramolecular Hydrogen bonding with the ester carbonyl.
    
  • 
     : 1735 - 1750 cm⁻¹ . Higher frequency than typical conjugated esters (usually ~1720) due to the electron-withdrawing nature of the enol oxygen (vinyl ester effect).
    
  • 
     Vinyl : 1660 - 1675 cm⁻¹ . Sharp, distinct from aromatic ring breathing.
    
  • 
     : 1150 - 1250 cm⁻¹ . Strong ester stretches.
    
C. Mass Spectrometry (EI-MS, 70 eV)

Enol esters undergo specific fragmentation pathways. The molecular ion is often visible but weak.

  • Molecular Ion (

    
    ) : m/z 220  (Weak).
    
  • Base Peak : m/z 121 (Salicyloyl cation).

    • Mechanism:[1][2][3][4] Cleavage of the ester bond (

      
      ) yields the stable resonance-stabilized cation 
      
      
      
      .
  • Secondary Fragment : m/z 138 (Salicylic Acid).

    • Mechanism:[1][2][3][4] McLafferty-like rearrangement involving the transfer of a

      
      -hydrogen from the hexenyl chain to the carbonyl oxygen, followed by elimination of a neutral alkyne/allene.
      
  • Ketene Loss : m/z 178 (Loss of

    
     is less common here than in acetates, but loss of the hexenyl radical is dominant).
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 220 Frag1 Salicyloyl Cation m/z 121 (Base Peak) M_Ion->Frag1 $\alpha$-Cleavage Neutral1 Hexenyloxy Radical (Neutral Loss) M_Ion->Neutral1 Frag2 Salicylic Acid Ion m/z 138 M_Ion->Frag2 H-Transfer (Rearrangement) Neutral2 Hexyne/Allene (Neutral Loss) M_Ion->Neutral2

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of Hex-1-en-1-yl 2-hydroxybenzoate via Ruthenium-catalyzed addition.

Reagents:

  • Salicylic Acid (1.0 equiv)

  • 1-Hexyne (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Tri(2-furyl)phosphine (4 mol%)

  • Solvent: Toluene (Anhydrous)

  • Base:

    
     (Catalytic amount, optional to suppress polymerization)
    

Procedure:

  • Setup: In a flame-dried Schlenk tube under Argon atmosphere, dissolve Salicylic acid (10 mmol) and 1-Hexyne (12 mmol) in Toluene (20 mL).

  • Catalyst Addition: Add the Ruthenium dimer and phosphine ligand. The solution typically turns dark red/brown.

  • Reaction: Heat the mixture to 80°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The enol ester moves faster (

    
    ) than the acid (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter through a short pad of silica gel to remove the metal catalyst. Wash the pad with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography on silica gel (neutralized with 1%

    
     to prevent hydrolysis of the enol ester). Elute with Hexane/Ethyl Acetate (95:5).
    
  • Storage: Store at -20°C under Argon. Enol esters are prone to hydrolysis to Salicylic acid and Hexanal upon exposure to moisture.

References

  • Goossen, L. J., et al. (2008). Ruthenium-Catalyzed Addition of Carboxylic Acids to Alkynes: A Simple Route to Enol Esters. Advanced Synthesis & Catalysis.[2][5]

  • Dixneuf, P. H., et al. (2003). Ruthenium-catalyzed synthesis of vinyl esters. Organometallics.

  • BenchChem. (2025).[6] General NMR Protocols for Vinyl Esters.

  • NIST Chemistry WebBook. (2024). Mass Spectral Data for Salicylate Derivatives.

Sources

Foundational

Hex-1-en-1-yl 2-hydroxybenzoate and its Analogues: A Comprehensive Guide to Natural Sources, Biosynthesis, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The salicylates represent a structurally simple yet functionally diverse class of phenolic compounds, with profound imp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The salicylates represent a structurally simple yet functionally diverse class of phenolic compounds, with profound implications across biology, medicine, and agriculture. At their core is salicylic acid, a critical plant hormone that orchestrates defense against pathogens. The esterification of this core structure with various alcohols yields a wide array of natural and synthetic analogues, each with unique physicochemical properties and biological activities. This guide focuses on Hex-1-en-1-yl 2-hydroxybenzoate and its more prevalent isomer, (Z)-Hex-3-en-1-yl 2-hydroxybenzoate (cis-3-hexenyl salicylate), providing a detailed exploration of their natural origins, biosynthesis, and applications. We will broaden the scope to encompass key natural and synthetic analogues, delving into the molecular mechanisms that underpin their roles as plant defense elicitors, fragrances, and therapeutic agents. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for professionals engaged in natural product chemistry, pharmacology, and the development of novel agrochemicals and pharmaceuticals.

Part I: The Focal Compound: (Z)-Hex-3-en-1-yl 2-hydroxybenzoate

The nomenclature "Hex-1-en-1-yl 2-hydroxybenzoate" can refer to several isomers, but the most commercially and biologically relevant compound within this family is (Z)-Hex-3-en-1-yl 2-hydroxybenzoate, commonly known as cis-3-hexenyl salicylate. This ester combines the phenolic structure of salicylic acid with the characteristic "green" note of a C6 "leaf alcohol," cis-3-hexenol.

Chemical and Physical Profile

Cis-3-hexenyl salicylate is a colorless liquid primarily recognized for its fresh, green, and sweet-floral aroma.[1][2] Its significance is most pronounced in the fragrance industry.

Identifier Value
IUPAC Name [(Z)-hex-3-enyl] 2-hydroxybenzoate[3]
Common Synonyms cis-3-Hexenyl salicylate, Leaf salicylate, (Z)-3-Hexenyl salicylate[3][4][5]
CAS Number 65405-77-8[1][4][6]
Molecular Formula C13H16O3[1][3]
Molecular Weight 220.27 g/mol [1][3]
Appearance Colorless liquid[1]
Flash Point 94°C (201.2°F)[1]
Natural Occurrence and Sourcing

Cis-3-hexenyl salicylate is a constituent of several plant volatiles, contributing to their complex aromatic profiles. However, its natural concentration is typically very low.

  • Identified Sources: It has been found in carnation absolute (Dianthus caryophyllus), musk lily, daffodils[1][6], cornmint oil (Mentha arvensis), other Mentha oils, and witch hazel leaf oil (Hamamelis virginiana)[4].

  • Commercial Production: Due to the extremely low extraction yields from natural sources, the vast majority of commercially available cis-3-hexenyl salicylate is produced synthetically.[1] This ensures a consistent supply and quality for its primary application in perfumery.[4]

Synthesis and Biosynthesis

Chemical Synthesis: The industrial production of cis-3-hexenyl salicylate is achieved through a straightforward Fischer esterification reaction. This process involves the acid-catalyzed reaction of salicylic acid with cis-3-hexenol.[1] The use of cis-3-hexenol is crucial as it imparts the molecule's signature green, cut-grass aroma.[1]

Hypothesized Biosynthesis: In plants, the biosynthesis of cis-3-hexenyl salicylate would logically require the convergence of two major metabolic pathways: the shikimate pathway, which produces salicylic acid, and the lipoxygenase (LOX) pathway, which produces C6 green leaf volatiles (GLVs) like cis-3-hexenol.

Biosynthesis_Hexenyl_Salicylate cluster_Shikimate Shikimate Pathway cluster_LOX Lipoxygenase (LOX) Pathway Chorismate Chorismate SA Salicylic Acid Chorismate->SA ICS / PAL Pathways Salicylate_Ester (Z)-Hex-3-en-1-yl 2-hydroxybenzoate SA->Salicylate_Ester Alcohol Acyltransferase (Hypothetical) Linolenic_Acid α-Linolenic Acid Hexenol cis-3-Hexenol Linolenic_Acid->Hexenol LOX / HPL ADH Hexenol->Salicylate_Ester

Caption: Hypothetical biosynthesis of (Z)-Hex-3-en-1-yl 2-hydroxybenzoate.

Primary Application: The Fragrance Industry

The utility of cis-3-hexenyl salicylate is almost exclusively in the domain of perfumery. It is valued for its ability to impart a natural, green, and floral character to fragrance compositions. It is particularly effective in creating solar, ylang-ylang, and tuberose notes and serves as an excellent binder between the volatile top notes and the more tenacious base notes of a perfume.[1] Perfumers use it to bring a fresh, green aspect to white floral scents and in classic "fougere" accords.[1][2]

Part II: Salicylic Acid and its Natural Analogues: The Core of Plant Defense

The functional and structural parent of hexenyl salicylate is salicylic acid (SA), a phenolic phytohormone that is a master regulator of plant immunity.[7][8]

Salicylic Acid Biosynthesis in Plants

Plants synthesize SA from the primary metabolite chorismate, derived from the shikimate pathway. Two distinct routes have been elucidated:

  • The Isochorismate (ICS) Pathway: This is the primary pathway induced during pathogen attack. Chorismate is converted to isochorismate by Isochorismate Synthase (ICS), which is then processed to yield SA.[8][9]

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: Chorismate is first converted to phenylalanine. The enzyme PAL then deaminates phenylalanine to cinnamic acid, which undergoes several modifications to ultimately produce SA.[8][9]

SA_Biosynthesis cluster_ICS_path ICS Pathway (Plastid) cluster_PAL_path PAL Pathway (Cytosol) Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS1 Phenylalanine Phenylalanine Chorismate->Phenylalanine Chorismate Mutase ICS1 Isochorismate Synthase (ICS1) SA_ICS Salicylic Acid Isochorismate->SA_ICS IPL / EDS5 PBS3 PAL Phenylalanine Ammonia-Lyase (PAL) Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid Multiple Steps SA_PAL Salicylic Acid Benzoic_Acid->SA_PAL BA2H

Caption: Major salicylic acid biosynthesis pathways in plants.

Mechanism of Action: Salicylic Acid-Mediated Plant Defense

SA is the central signaling molecule for inducing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that protects the entire plant from secondary infections after an initial localized pathogen attack.[7][9]

The core signaling cascade is as follows:

  • Pathogen Recognition: The plant recognizes a biotrophic pathogen, leading to a rapid increase in SA levels at the infection site.[7]

  • Receptor Binding: SA binds to its receptors, NPR1 (NONEXPRESSER OF PR GENES 1) and its paralogs NPR3 and NPR4.[7]

  • NPR1 Activation: In its resting state, NPR1 exists as an oligomer in the cytoplasm. SA binding triggers a conformational change, reducing the oligomers to monomers.[7]

  • Nuclear Translocation: NPR1 monomers translocate into the nucleus.[7]

  • Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA transcription factors, activating the expression of a large battery of defense-related genes, including Pathogenesis-Related (PR) genes.[7] This leads to the production of antimicrobial proteins and enzymes that reinforce the cell wall, establishing a robust defense state.

SAR_Pathway Pathogen Pathogen Attack SA_Synth SA Biosynthesis Pathogen->SA_Synth SA Salicylic Acid (SA) SA_Synth->SA NPR1_Oligo NPR1 Oligomer (Cytoplasm) SA->NPR1_Oligo Binds & Reduces NPR1_Mono NPR1 Monomer (Cytoplasm) NPR1_Oligo->NPR1_Mono NPR1_Nuc NPR1 Monomer (Nucleus) NPR1_Mono->NPR1_Nuc Translocation TGA TGA Transcription Factors NPR1_Nuc->TGA Binds PR_Genes PR Gene Expression TGA->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified signaling pathway for Systemic Acquired Resistance (SAR).

Key Natural Salicylate Analogues
Analogue Natural Source(s) Key Role / Activity
Methyl Salicylate Wintergreen leaves, Willow bark, various flowersA mobile signal in SAR; converted to active SA in distal tissues.[10] Also used as a topical analgesic in humans.[11]
Ginkgolic Acids Ginkgo bilobaAlkylbenzoic acids with potential anticancer and other pharmacological properties.[12]
Cannabidiolic Acid (CBDA) Cannabis sativaA carboxylated precursor to cannabidiol (CBD) with reported anti-inflammatory, antiemetic, and anticancer activity.[12]

Part III: Synthetic Analogues: Leveraging Nature's Blueprint

The discovery of SA's role in plant immunity has spurred the development of synthetic analogues for both agricultural and pharmaceutical applications.

Agrochemicals: Plant Defense Activators

Direct application of SA to crops is often impractical due to issues of phytotoxicity and rapid metabolism.[9] Therefore, synthetic functional analogues that trigger the SA signaling pathway without these drawbacks are of great commercial interest.

Analogue Abbreviation Mechanism of Action & Notes
Benzothiadiazole BTH (Acibenzolar-S-methyl)A highly effective commercial plant activator. It acts downstream of SA and requires NPR1 to induce resistance, even in plants unable to accumulate SA.[10]
2,6-dichloroisonicotinic acid INAA potent inducer of SAR that also acts downstream of SA. Its use is limited by high phytotoxicity.[10]
β-Aminobutyric Acid BABAA non-protein amino acid that induces resistance by priming SA-dependent defense mechanisms.[10]
Pharmaceuticals: From Willow Bark to Modern Medicine

The medicinal use of salicylate-rich plants like willow bark dates back centuries.[13] This culminated in the synthesis of acetylsalicylic acid, or aspirin, one of the most widely used drugs in history.

Mechanism of Anti-inflammatory Action: Many of the therapeutic effects of salicylates (analgesic, antipyretic, anti-inflammatory) are due to their inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] Aspirin acetylates and irreversibly inhibits COX, while other salicylates act as reversible inhibitors.[13]

Part IV: Key Experimental Methodologies

For researchers working with these compounds, robust protocols for extraction, purification, and bioactivity assessment are essential.

Protocol 1: General Procedure for Extraction and Isolation from Plant Material

This protocol outlines a standard workflow for isolating moderately polar compounds like salicylate esters from a dried plant matrix.

1. Sample Preparation: a. Dry the plant material (e.g., leaves, flowers) in a ventilated oven at 40-50°C or by freeze-drying to a constant weight. b. Grind the dried material into a fine powder using a blender or a mill.

2. Soxhlet Extraction: a. Place a known quantity (e.g., 50 g) of the powdered plant material into a cellulose thimble. b. Place the thimble inside the main chamber of a Soxhlet extractor. c. Fill a round-bottom flask with an appropriate solvent (e.g., methanol or an ethyl acetate/hexane mixture) to approximately two-thirds of its volume. d. Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle. e. Allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon arm runs clear.

3. Solvent Removal: a. After extraction, cool the apparatus and decant the solvent containing the extract. b. Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

4. Chromatographic Purification (Column Chromatography): a. Prepare a slurry of silica gel 60 in a non-polar solvent (e.g., n-hexane). b. Pack a glass column with the slurry, allowing the solvent to drain until it is level with the top of the silica bed. c. Dissolve a portion of the crude extract in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. d. After drying, carefully load the silica-adsorbed sample onto the top of the column. e. Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate). f. Collect fractions of the eluate and monitor their composition using Thin-Layer Chromatography (TLC). g. Pool fractions containing the compound of interest and remove the solvent by rotary evaporation to obtain the purified compound.

Extraction_Workflow Start Plant Material Step1 Drying & Grinding Start->Step1 Step2 Soxhlet Extraction (e.g., Methanol) Step1->Step2 Step3 Rotary Evaporation Step2->Step3 Crude_Extract Crude Extract Step3->Crude_Extract Step4 Silica Gel Column Chromatography Crude_Extract->Step4 Step5 Fraction Collection & TLC Analysis Step4->Step5 Step6 Pooling & Evaporation Step5->Step6 End Purified Compound Step6->End

Caption: General workflow for extraction and isolation of natural products.

Protocol 2: In-Planta Assay for SAR Induction via qRT-PCR

This protocol assesses the ability of a test compound to induce the expression of the key defense marker gene, PR1, in Arabidopsis thaliana.

1. Plant Growth: a. Grow Arabidopsis thaliana (Col-0 ecotype) seedlings on soil under a 16-hour light/8-hour dark cycle at 22°C for 4-5 weeks.

2. Compound Treatment: a. Prepare a stock solution of the test compound (e.g., 100 mM in DMSO). b. Prepare the final treatment solution by diluting the stock to the desired concentration (e.g., 1 mM) in water containing 0.02% Tween-20 as a surfactant. c. Prepare a mock solution (0.02% Tween-20, with an equivalent amount of DMSO) as a negative control and a 1 mM salicylic acid solution as a positive control. d. Spray the plants evenly with the solutions until the leaves are fully wetted.

3. Sample Collection and RNA Extraction: a. At 24 or 48 hours post-treatment, harvest leaf tissue from at least three biological replicate plants for each treatment. b. Immediately freeze the tissue in liquid nitrogen and store at -80°C. c. Extract total RNA from the tissue using a commercial RNA extraction kit following the manufacturer's instructions.

4. cDNA Synthesis and qRT-PCR: a. Treat the extracted RNA with DNase I to remove any genomic DNA contamination. b. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme. c. Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix, cDNA template, and primers specific for the PR1 gene and a reference gene (e.g., Actin2). d. Analyze the results using the ΔΔCt method to determine the relative fold change in PR1 expression compared to the mock-treated control.

Conclusion and Future Outlook

Hex-1-en-1-yl 2-hydroxybenzoate, and more specifically its isomer cis-3-hexenyl salicylate, exemplifies the intricate link between plant secondary metabolism and high-value commercial products. While its primary role is in the fragrance industry, its structural parent, salicylic acid, serves as a cornerstone of plant immunity and a foundational molecule in modern medicine. The study of its analogues continues to provide critical leads for the development of sustainable agrochemicals that can activate a plant's innate defenses, reducing the reliance on conventional pesticides. For drug development professionals, the salicylate scaffold remains a fertile ground for discovering new anti-inflammatory and anticancer agents. Future research will likely focus on elucidating the biosynthetic pathways of more complex natural salicylates, leveraging synthetic biology and metabolic engineering for their sustainable production, and exploring the therapeutic potential of this versatile class of molecules in novel disease contexts.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided here.

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of Hex-1-en-1-yl 2-hydroxybenzoate

Introduction Hex-1-en-1-yl 2-hydroxybenzoate is a fascinating ester molecule that marries the well-established therapeutic properties of salicylic acid with the structural characteristics of a six-carbon unsaturated alco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hex-1-en-1-yl 2-hydroxybenzoate is a fascinating ester molecule that marries the well-established therapeutic properties of salicylic acid with the structural characteristics of a six-carbon unsaturated alcohol, hex-1-enol. While direct and extensive biological studies on this specific compound are not widely documented in publicly available literature, a robust predictive analysis of its potential activities can be constructed. This guide will delve into the anticipated biological profile of Hex-1-en-1-yl 2-hydroxybenzoate by examining its constituent parts, the known activities of structurally analogous compounds, and established structure-activity relationships. We will explore its potential as an anti-inflammatory, analgesic, and antimicrobial agent, and also consider other possible biological interactions. This analysis is grounded in the established pharmacology of salicylates and the influence of lipophilic ester modifications.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding for future in-vitro and in-vivo investigations.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C13H16O3[4][5]
Molecular Weight 220.26 g/mol [4][6][7]
Synonyms (E)-hex-2-enyl 2-hydroxybenzoate, trans-2-Hexenyl salicylate[6][7]
Appearance Colorless to Yellow Liquid
Boiling Point (est.) 289°C[6]
Flash Point (est.) 151.26 °C[6]

Predicted Biological Activities and Mechanistic Insights

The biological activities of Hex-1-en-1-yl 2-hydroxybenzoate can be logically inferred from its hydrolysis products—salicylic acid and hex-1-enol—and by comparing it to other salicylate esters.

Anti-inflammatory and Analgesic Potential

The cornerstone of the predicted activity of Hex-1-en-1-yl 2-hydroxybenzoate lies in its salicylic acid moiety. Salicylic acid and its derivatives are renowned for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation.[1]

  • Mechanism of Action: It is hypothesized that Hex-1-en-1-yl 2-hydroxybenzoate will act as a prodrug, being hydrolyzed in vivo by esterases to release salicylic acid. The hexenyl moiety is expected to increase the compound's lipophilicity, potentially enhancing its absorption through the skin and cell membranes, leading to more efficient delivery of salicylic acid to target tissues.

G Hex-1-en-1-yl 2-hydroxybenzoate Hex-1-en-1-yl 2-hydroxybenzoate Esterases Esterases Hex-1-en-1-yl 2-hydroxybenzoate->Esterases Hydrolysis Salicylic Acid Salicylic Acid Esterases->Salicylic Acid Hex-1-enol Hex-1-enol Esterases->Hex-1-enol COX Enzymes COX Enzymes Salicylic Acid->COX Enzymes Inhibition Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inhibition of Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Reduction of

Caption: Predicted metabolic pathway and anti-inflammatory action of Hex-1-en-1-yl 2-hydroxybenzoate.

Antimicrobial Activity

Salicylate derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[1][8] This activity is often attributed to their ability to disrupt cell membranes and interfere with microbial metabolic pathways.[1]

  • Structure-Activity Relationship: Research on other hydroxybenzoic acid esters, such as parabens, has shown that increasing the length of the alkyl chain can enhance antimicrobial efficacy.[9][10][11] The six-carbon hexenyl chain in Hex-1-en-1-yl 2-hydroxybenzoate is therefore predicted to contribute positively to its antimicrobial potential. It is plausible that this compound will exhibit activity against various bacterial and fungal strains.[1]

Potential for Estrogenic Activity

A critical consideration for any new chemical entity is its potential for endocrine disruption. Some salicylate esters have been found to possess estrogenic activity.[12][13] For instance, benzyl salicylate has demonstrated agonistic activity on the human estrogen receptor α (hERα).[13]

  • Precaution and Screening: Given these findings, it is imperative to evaluate the potential for Hex-1-en-1-yl 2-hydroxybenzoate to interact with estrogen receptors. Early-stage in-vitro screening assays are crucial to assess this risk.

Proposed Experimental Validation

To empirically validate the predicted biological activities of Hex-1-en-1-yl 2-hydroxybenzoate, a tiered experimental approach is recommended.

In-Vitro Screening Protocols
  • Anti-inflammatory Activity Assay:

    • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

    • Methodology:

      • Utilize commercially available COX inhibitor screening assay kits.

      • Prepare a stock solution of Hex-1-en-1-yl 2-hydroxybenzoate in a suitable solvent (e.g., DMSO).

      • Perform serial dilutions to obtain a range of test concentrations.

      • Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

      • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

      • Calculate the IC50 value to quantify the inhibitory potency.

  • Antimicrobial Susceptibility Testing:

    • Objective: To assess the compound's efficacy against a panel of pathogenic bacteria and fungi.

    • Methodology:

      • Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

      • Test against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

      • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate.

      • Inoculate each well with a standardized microbial suspension.

      • Incubate under appropriate conditions.

      • Determine the MIC as the lowest concentration that inhibits visible microbial growth.

  • Estrogen Receptor Binding Assay:

    • Objective: To evaluate the compound's potential to bind to and activate the human estrogen receptor α (hERα).

    • Methodology:

      • Use a commercially available hERα competitive binding assay kit.

      • Incubate varying concentrations of the test compound with a fixed concentration of a fluorescently labeled estrogen and purified hERα.

      • Measure the displacement of the fluorescent ligand to determine the binding affinity of the test compound.

      • Compare the results to a known estrogen agonist (e.g., 17β-estradiol).

G cluster_0 In-Vitro Screening COX Inhibition Assay COX Inhibition Assay Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Estrogen Receptor Binding Assay Estrogen Receptor Binding Assay Hex-1-en-1-yl 2-hydroxybenzoate Hex-1-en-1-yl 2-hydroxybenzoate Hex-1-en-1-yl 2-hydroxybenzoate->COX Inhibition Assay Anti-inflammatory Hex-1-en-1-yl 2-hydroxybenzoate->Antimicrobial Susceptibility Testing Antimicrobial Hex-1-en-1-yl 2-hydroxybenzoate->Estrogen Receptor Binding Assay Endocrine Disruption

Caption: Proposed in-vitro experimental workflow for validating the biological activities of Hex-1-en-1-yl 2-hydroxybenzoate.

Conclusion and Future Directions

Hex-1-en-1-yl 2-hydroxybenzoate presents a promising scaffold for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial applications. The predictive analysis detailed in this guide, based on well-established structure-activity relationships of salicylate esters, provides a strong rationale for its further investigation. The proposed experimental protocols offer a clear and logical path for the empirical validation of these predicted activities. Future research should also focus on its pharmacokinetic and toxicological profiles to fully elucidate its therapeutic potential and safety.

References

  • Antibacterial, antifungal activities and toxicity of new synthetic fatty acid salicylate esters. (2023, February 6). Google Patents.
  • The estrogenic potential of salicylate esters and their possible risks in foods and cosmetics. (2012, March 7). Toxicology Letters.
  • Structure-Activity Relationship (SAR) of Methyl Salicylate - Medicinal Chemistry Lectures Notes. (2023, May 14). Pharmaceutical Sciences.
  • The estrogenic potential of salicylate esters and their possible risks in foods and cosmetics. (2025, December 31). ScienceDirect.
  • ((Z)-Hex-3-Enyl) 2-Hydroxybenzoate | C13H16O3 | CID 5371102 - PubChem. PubChem.
  • cis-3-Hexenyl salicylate | C13H16O3 | CID 6021887 - PubChem - NIH. PubChem.
  • Natural Salicylates and Their Roles in Human Health - MDPI. (2020, November 28). MDPI.
  • (Z)-Hex-3-en-1-yl 2-hydroxybenzoate - Sigma-Aldrich. Sigma-Aldrich.
  • Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester - Scent.vn. Scent.vn.
  • Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester | C13H16O3 | CID 6437473 - PubChem. PubChem.
  • Inclusion complexation of p-hydroxybenzoic acid esters with 2-hydroxypropyl-beta-cyclodextrins. On changes in solubility and antimicrobial activity - PubMed. (1993, August). PubMed.
  • Hydroxybenzoic acid isomers and the cardiovascular system - PMC. (2014, June 19). PMC.
  • Parabens - Cambridge Isotope Laboratories. Cambridge Isotope Laboratories.
  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - ResearchGate. ResearchGate.

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Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of Hex-1-en-1-yl 2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: Charting a Course for a Novel Salicylate Derivative Hex-1-en-1-yl 2-hydroxybenzoate, a salicylate ester...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Charting a Course for a Novel Salicylate Derivative

Hex-1-en-1-yl 2-hydroxybenzoate, a salicylate ester, represents a class of compounds with a rich history in pharmacology, most notably exemplified by aspirin. Salicylates are well-recognized for their anti-inflammatory, analgesic, and, more recently, potential anticancer properties.[1][2][3][4][5] While various hexenyl salicylate isomers are utilized in the fragrance industry, the specific biological activities of the hex-1-en-1-yl isomer remain largely unexplored in the public domain.[6][7][8][9][10] This guide, therefore, serves as a comprehensive roadmap for the in vitro characterization of this novel compound. It is designed to provide drug development professionals with a robust framework for a structured, evidence-based investigation into its potential therapeutic applications. The methodologies outlined herein are grounded in established protocols to ensure scientific rigor and data integrity.

Foundational Steps: Compound Acquisition and Purity Assessment

Prior to any biological evaluation, the identity and purity of the test compound, Hex-1-en-1-yl 2-hydroxybenzoate, must be unequivocally established. This is a critical step to ensure the validity and reproducibility of all subsequent in vitro data.

Sourcing and Synthesis

The compound can be procured from a reputable chemical supplier or synthesized in-house. A common synthesis route for salicylate esters involves the esterification of salicylic acid with the corresponding alcohol, in this case, hex-1-en-1-ol.[8][11] Should in-house synthesis be pursued, purification via column chromatography is recommended to achieve a high degree of purity.

Analytical Characterization

A panel of analytical techniques should be employed to confirm the structure and assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the isomeric configuration of the hexenyl moiety.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, with a target purity of ≥95% being the standard for biological screening.

Investigating Anti-inflammatory Potential: A Mechanistic Approach

The salicylate scaffold is a well-established pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Therefore, a logical starting point for the in vitro evaluation of Hex-1-en-1-yl 2-hydroxybenzoate is to assess its effects on key inflammatory pathways.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will determine if the compound exhibits inhibitory activity against the two main COX isoforms, providing insights into its potential efficacy and gastrointestinal side-effect profile.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Reagents and Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitors (e.g., Aspirin, Indomethacin).[2]

  • Preparation of Test Compound: Prepare a stock solution of Hex-1-en-1-yl 2-hydroxybenzoate (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compound or reference inhibitor at various concentrations to the wells.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes).

    • Stop the reaction and measure the product formation (prostaglandin H2) using the detection reagent as per the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Inhibition of Pro-inflammatory Cytokines in Macrophages

To explore anti-inflammatory mechanisms beyond COX inhibition, the compound's ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages will be assessed.[1][4]

Experimental Protocol: Cytokine Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a complete growth medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Hex-1-en-1-yl 2-hydroxybenzoate for 2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control).

  • Incubation: Incubate the plate for 22-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC₅₀ values for TNF-α and IL-6 inhibition.

Visualizing the Inflammatory Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Test_Compound Hex-1-en-1-yl 2-hydroxybenzoate Test_Compound->NFkB Inhibition? Test_Compound->COX_Enzymes Inhibition?

Caption: Proposed sites of action for Hex-1-en-1-yl 2-hydroxybenzoate in inflammatory signaling.

Screening for Anticancer Activity: A Primary Assessment

Given that some salicylate derivatives have demonstrated antiproliferative effects, a preliminary screen for cytotoxicity against a panel of human cancer cell lines is a worthwhile endeavor.[12][13] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.

Cytotoxicity Screening using the MTT Assay

This initial screen will identify if the compound has any cytotoxic effects on cancer cells and will determine its potency (IC₅₀).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Lines: A representative panel of human cancer cell lines should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.[13][14]

  • Cell Seeding: Seed the cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of Hex-1-en-1-yl 2-hydroxybenzoate for 72 hours.[14]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value for each cell line through non-linear regression analysis.[15]

Data Presentation: IC₅₀ Values
Cell LineCancer TypeIC₅₀ (µM) of Hex-1-en-1-yl 2-hydroxybenzoate
MCF-7BreastExperimental Value
A549LungExperimental Value
HCT116ColonExperimental Value
HEK293Non-cancerousExperimental Value
Visualizing the Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer & Normal Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Treat_Cells Add Compound (72h Incubation) Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells MTT_Assay MTT Reagent Addition & Incubation Treat_Cells->MTT_Assay Measure_Absorbance Solubilize & Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Dose_Response_Curve Plot Dose-Response Curve Calculate_Viability->Dose_Response_Curve Determine_IC50 Determine IC₅₀ Values Dose_Response_Curve->Determine_IC50

Caption: Step-by-step workflow for in vitro cytotoxicity screening.

Data Interpretation and Future Directions

The data generated from these initial in vitro studies will provide a foundational understanding of the biological activity of Hex-1-en-1-yl 2-hydroxybenzoate.

  • Anti-inflammatory Activity: Potent and selective inhibition of COX-2 over COX-1 would suggest a favorable anti-inflammatory profile with potentially reduced gastrointestinal side effects. Inhibition of TNF-α and IL-6 production would indicate a broader anti-inflammatory mechanism.

  • Anticancer Activity: Potent cytotoxicity against cancer cell lines, coupled with lower toxicity towards non-cancerous cells (a high selectivity index), would warrant further investigation into the compound's mechanism of apoptosis induction or cell cycle arrest.

Should promising activity be observed, subsequent in vitro studies could delve deeper into the mechanism of action, including kinase profiling, gene expression analysis, and further exploration of specific signaling pathways. These foundational studies are the gateway to more complex preclinical evaluations and are paramount in determining the therapeutic potential of Hex-1-en-1-yl 2-hydroxybenzoate.

References

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  • (Z)-Hex-3-en-1-yl 2-hydroxybenzoate | 65405-77-8. (n.d.). Retrieved from a chemical supplier's product page.[6]

  • Scent.vn. (n.d.). Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. Retrieved from a fragrance ingredient database.[7]

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  • ChemicalBook. (n.d.). CIS-3-HEXENYL SALICYLATE synthesis. Retrieved from a chemical synthesis database.[11]

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Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of Hex-1-en-1-yl 2-hydroxybenzoate

Abstract Hex-1-en-1-yl 2-hydroxybenzoate is a salicylate ester, a chemical class known for its therapeutic effects, most notably anti-inflammatory and analgesic properties. As direct pharmacological data on this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hex-1-en-1-yl 2-hydroxybenzoate is a salicylate ester, a chemical class known for its therapeutic effects, most notably anti-inflammatory and analgesic properties. As direct pharmacological data on this specific molecule is not extensively available, this guide establishes its putative mechanism of action through a comprehensive analysis of its core chemical moieties: the pharmacologically active salicylate head and the lipophilic hexenyl tail. This document posits that Hex-1-en-1-yl 2-hydroxybenzoate primarily functions as a prodrug, which, upon in vivo hydrolysis, releases salicylic acid to engage with key inflammatory pathways. The primary mechanisms explored are the inhibition of cyclooxygenase (COX) enzymes, modulation of the NF-κB signaling cascade, and activation of AMP-activated protein kinase (AMPK). The hexenyl group is proposed to critically influence the compound's pharmacokinetics, enhancing membrane permeability and modifying its delivery profile. This guide provides a robust theoretical framework, details the causality behind these mechanisms, and presents validated experimental protocols for empirical validation.

Part 1: Chemical Identity and Predicted Bioavailability

Hex-1-en-1-yl 2-hydroxybenzoate is an organic ester formed from salicylic acid (2-hydroxybenzoic acid) and hex-1-en-1-ol. The "hex-1-en-1-yl" designation implies a six-carbon chain with a double bond at the first position, which can exist as either a cis (Z) or trans (E) isomer. This structure is analogous to other well-known salicylate esters used in topical analgesics, such as methyl salicylate.[1]

The core hypothesis of this guide is that the molecule acts as a prodrug. Ester linkages are susceptible to hydrolysis by esterase enzymes abundant in plasma and tissues.[2][3] This biotransformation would cleave the molecule into its constituent parts: salicylic acid and hex-1-en-1-ol. Salicylic acid is a well-characterized non-steroidal anti-inflammatory drug (NSAID) and is the active metabolite of aspirin.[4][5] The hexenyl moiety, being a lipophilic C6 chain, is predicted to enhance the molecule's ability to permeate biological membranes, potentially improving its absorption and distribution to target tissues compared to salicylic acid alone.[6]

Part 2: The Salicylate Moiety: The Engine of Pharmacological Activity

Upon hydrolysis, the released salicylate is responsible for the compound's primary pharmacological effects. Salicylates exert their anti-inflammatory actions through multiple, interconnected mechanisms.

Inhibition of Cyclooxygenase (COX) Enzymes

The classical mechanism for salicylates involves the inhibition of COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[7][8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced at sites of inflammation.[7]

Unlike aspirin, which irreversibly acetylates COX, sodium salicylate is a weak, competitive, and reversible inhibitor of COX activity.[5][7] Its inhibitory potency against COX-2 is highly dependent on the concentration of the substrate, arachidonic acid.[5] Beyond direct enzyme inhibition, a key mechanism for salicylate is the suppression of COX-2 gene expression.[9] By inhibiting COX-2 induction, salicylate reduces the synthesis of proinflammatory prostaglandins, conferring potent anti-inflammatory control.[9]

cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Salicylate Salicylate (from Hex-1-en-1-yl 2-hydroxybenzoate) Salicylate->COX Competitive Inhibition Salicylate->COX Suppresses Gene Transcription (COX-2)

Caption: Mechanism of Salicylate action on the COX pathway.
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

A pivotal mechanism explaining the anti-inflammatory effects of salicylates at concentrations higher than those needed for COX inhibition is the modulation of the NF-κB signaling pathway.[10] NF-κB is a master transcription factor for a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate gene transcription.[10][12] Salicylates have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα.[11][12][13] This action effectively traps NF-κB in the cytoplasm, blocking the transcription of inflammatory mediators.

cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα / NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Salicylate Salicylate Salicylate->IKK Inhibition

Caption: Salicylate inhibition of the NF-κB signaling pathway.
Activation of AMP-Activated Protein Kinase (AMPK)

A more recently discovered mechanism is the direct activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism and energy homeostasis.[4][14] Salicylate binds directly to AMPK, causing allosteric activation and inhibiting its dephosphorylation, thereby locking it in an active state.[14][15] This activation occurs at clinically relevant concentrations (1-3 mM) achieved with high-dose salicylate therapy.[4]

AMPK activation has profound anti-inflammatory and metabolic effects. For instance, it can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, a pathway often upregulated in cancer and inflammation.[16][17] The activation of AMPK by salicylate provides a unifying explanation for some of its diverse therapeutic benefits.[14]

Part 3: The Hexenyl Moiety: A Modulator of Physicochemical Properties

While the salicylate portion provides the pharmacodynamic action, the hexenyl ester tail is crucial for the molecule's pharmacokinetic profile.

  • Enhanced Lipophilicity : The six-carbon chain significantly increases the lipophilicity of the molecule compared to salicylic acid. This property is expected to facilitate passive diffusion across the lipid bilayers of cell membranes, potentially leading to higher intracellular concentrations and improved topical absorption.[6]

  • Prodrug Kinetics : As an ester, Hex-1-en-1-yl 2-hydroxybenzoate is a prodrug that requires enzymatic cleavage for activation.[2] The rate of hydrolysis by plasma and tissue esterases will determine the release rate and concentration of active salicylic acid.[3][18] This controlled release could potentially prolong the therapeutic effect and reduce systemic peak concentrations, which might mitigate side effects.

  • Green/Leafy Aroma : The related compound, cis-3-Hexenyl Salicylate, is widely used in perfumery for its fresh, green, and floral notes.[19][20] While not a direct mechanism of therapeutic action, this characteristic suggests potential applications in topical formulations where scent is a desirable attribute.

Part 4: Proposed Integrated Mechanism of Action

The integrated mechanism posits that Hex-1-en-1-yl 2-hydroxybenzoate is a lipophilic prodrug that efficiently penetrates tissues. Following administration, it undergoes enzymatic hydrolysis, releasing salicylic acid. The liberated salicylate then acts on multiple intracellular targets to produce a concerted anti-inflammatory effect by inhibiting prostaglandin synthesis (via COX), suppressing the transcription of inflammatory genes (via NF-κB), and modulating cellular metabolism (via AMPK).

Compound Hex-1-en-1-yl 2-hydroxybenzoate Membrane Cell Membrane Compound->Membrane Passive Diffusion (Lipophilic) Hydrolysis Esterase Hydrolysis Salicylate Salicylic Acid Hydrolysis->Salicylate Hexenol Hex-1-en-1-ol Hydrolysis->Hexenol COX COX Pathway Salicylate->COX NFkB NF-κB Pathway Salicylate->NFkB AMPK AMPK Pathway Salicylate->AMPK Response Anti-inflammatory Response COX->Response NFkB->Response AMPK->Response

Caption: Integrated mechanism of Hex-1-en-1-yl 2-hydroxybenzoate.

Part 5: Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms, a series of in vitro and cell-based assays are required. These protocols serve as a self-validating system, logically progressing from basic enzymatic interaction to complex cellular responses.

In Vitro Assay: Plasma Ester Hydrolysis

Causality: This assay is foundational. It directly tests the prodrug hypothesis by quantifying the rate at which Hex-1-en-1-yl 2-hydroxybenzoate is converted to salicylic acid in a biologically relevant matrix. A rapid rate of hydrolysis confirms that the compound can deliver the active salicylate moiety in vivo.

Methodology:

  • Preparation: Prepare a stock solution of Hex-1-en-1-yl 2-hydroxybenzoate in DMSO. Obtain plasma (e.g., human, rat) and warm to 37°C.[3]

  • Incubation: Add the test compound to pre-warmed plasma at a final concentration of ~1 µM. Incubate the mixture at 37°C.[2]

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[3]

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound and the appearance of salicylic acid.[3]

  • Data Interpretation: Plot the percentage of the parent compound remaining over time to calculate the half-life (t½) of hydrolysis.[3]

In Vitro Assay: COX-1/COX-2 Inhibition

Causality: This experiment assesses the direct inhibitory effect of the liberated salicylate on the primary enzymatic targets in the prostaglandin pathway. It quantifies the potency of the active metabolite.

Methodology (Colorimetric Assay):

  • Reagent Preparation: Use a commercial COX inhibitor screening kit. Prepare assay buffer, heme, and solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes.[21][22]

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.[22]

  • Inhibitor Addition: Add serial dilutions of salicylic acid (as the active metabolite) or a reference inhibitor (e.g., celecoxib for COX-2) to the wells.[23]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[21]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid substrate and a colorimetric substrate (e.g., TMPD).[23]

  • Measurement: Immediately measure the absorbance at ~590-620 nm over time using a microplate reader.[23]

  • Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each salicylate concentration relative to the vehicle control and calculate the IC50 value.[21][23]

Cell-Based Assay: NF-κB Luciferase Reporter Assay

Causality: This assay moves from a purified enzyme system to a live cell model. It measures the compound's ability to inhibit a key inflammatory signaling pathway at the level of gene transcription, providing a functional readout of its anti-inflammatory activity.

Methodology:

  • Cell Culture & Transfection: Culture a suitable cell line (e.g., HEK293T, RAW 264.7). Co-transfect the cells with a plasmid containing a firefly luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase for normalization).[24][25]

  • Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of Hex-1-en-1-yl 2-hydroxybenzoate or salicylic acid for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[11][24] Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to lyse the cells and release the luciferases.[24][26]

  • Luciferase Measurement: Transfer the lysate to an opaque 96-well plate. Use a dual-luciferase assay system to sequentially measure firefly and Renilla luciferase activity in a luminometer.[26]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of NF-κB activity relative to the stimulated control and determine the IC50 value.[24]

Part 6: Summary and Future Directions

Hex-1-en-1-yl 2-hydroxybenzoate is rationally projected to function as a prodrug of salicylic acid, with its hexenyl ester moiety enhancing its lipophilicity and modulating its pharmacokinetic profile. Its mechanism of action is therefore attributable to the well-established, multi-faceted anti-inflammatory properties of salicylate, including the inhibition of the COX and NF-κB pathways and the activation of AMPK.

Future research should focus on the direct experimental validation of these hypotheses. Comparative studies of the pharmacokinetic and pharmacodynamic profiles of Hex-1-en-1-yl 2-hydroxybenzoate versus sodium salicylate would be invaluable. Furthermore, investigating the metabolism and any independent biological activity of the hex-1-en-1-ol byproduct would provide a complete understanding of the compound's in vivo effects. This structured approach will rigorously define the therapeutic potential of this and related salicylate esters for researchers in drug development.

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  • Patsnap Synapse. (2024). What is the mechanism of Ethyl Salicylate?. Patsnap Synapse. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed, 20645170. [Link]

  • ResearchGate. (2015). Pharmacology and Biochemistry of Salicylates and Related Drugs. ResearchGate. [Link]

  • Ballo, M., Sanogo, R., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 33-41. [Link]

  • Taylor & Francis. (n.d.). Salicylate – Knowledge and References. Taylor & Francis. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]

  • Lee, H. J., & Li, J. K. (1993). In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. Journal of Pharmaceutical Sciences, 82(11), 1155-1158. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-3-Hexenyl salicylate. PubChem. [Link]

  • ScenTree. (n.d.). Cis-3-hexenyl salicylate (CAS N° 65405-77-8). ScenTree. [Link]

  • National Institute of Standards and Technology. (n.d.). cis-3-Hexenyl salicylate. NIST WebBook. [Link]

  • Testa, B., & Mayer, J. M. (2001). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 44(22), 3583-3590. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). ((Z)-Hex-3-Enyl) 2-Hydroxybenzoate. PubChem. [Link]

  • The Good Scents Company. (n.d.). (E)-2-hexen-1-yl salicylate 68133-77-7. The Good Scents Company. [Link]

  • The Cosmetic Chemist. (n.d.). Methylparaben. The Cosmetic Chemist. [Link]

  • ScenTree. (n.d.). Hexyl salicylate (CAS N° 6259-76-3). ScenTree. [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-3-Hexenyl salicylate (CAS 65405-77-8). Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). Hexyl Salicylate. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). cis-3-Hexenyl salicylate. NIST WebBook. [Link]

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Foundational

In-Depth Technical Guide: Solubility and Stability Profile of Hex-1-en-1-yl 2-hydroxybenzoate

Executive Summary Hex-1-en-1-yl 2-hydroxybenzoate is a highly specialized lipophilic enol ester of salicylic acid. Unlike its ubiquitous structural isomer, cis-3-hexenyl salicylate (a stable alkyl ester widely used in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hex-1-en-1-yl 2-hydroxybenzoate is a highly specialized lipophilic enol ester of salicylic acid. Unlike its ubiquitous structural isomer, cis-3-hexenyl salicylate (a stable alkyl ester widely used in the fragrance industry)[1], the 1-hexenyl variant possesses a reactive enol ester linkage. This unique structural mechanic makes it a compelling candidate for prodrug formulations and controlled-release dermatological systems, designed to simultaneously deliver salicylic acid (a keratolytic agent) and hexanal (a volatile aldehyde).

This whitepaper provides an authoritative, peer-level analysis of the thermodynamic solubility and hydrolytic degradation kinetics of Hex-1-en-1-yl 2-hydroxybenzoate, establishing self-validating protocols for its evaluation in pharmaceutical development.

Chemical Identity & Structural Mechanics

To understand the physicochemical behavior of Hex-1-en-1-yl 2-hydroxybenzoate, one must analyze its core functional group: the enol ester .

In standard alkyl esters (like hexyl salicylate), the ester bond is relatively stable at neutral pH. However, in an enol ester, the oxygen atom of the leaving group is directly attached to a carbon-carbon double bond (


). This allows the 

-electrons of the double bond to delocalize into the ester system. When nucleophilic attack occurs at the carbonyl carbon, the leaving group is an enolate (1-hexen-1-ol), which instantly and irreversibly tautomerizes into an aldehyde (hexanal)[2][3].

This tautomerization acts as a thermodynamic sink, driving the hydrolysis reaction forward and making Hex-1-en-1-yl 2-hydroxybenzoate inherently more labile than standard salicylates.

HydrolysisPathway A Hex-1-en-1-yl 2-hydroxybenzoate B H2O / pH Catalyst (Hydrolysis) A->B  Aqueous Environment   C Tetrahedral Intermediate B->C  Nucleophilic Attack   D Salicylic Acid (Active API) C->D  Cleavage   E 1-Hexen-1-ol (Enol) C->E  Cleavage   F Hexanal (Volatile Aldehyde) E->F  Tautomerization (Rapid)  

Figure 1: Acid/Base-Catalyzed Hydrolysis Pathway of Hex-1-en-1-yl 2-hydroxybenzoate.

Thermodynamic Solubility Profile

Salicylic acid itself is notoriously difficult to formulate in aqueous systems, exhibiting a water solubility of less than 0.2 g/100 mL at ambient temperature due to its large aromatic ring and high lipophilicity[4]. The esterification of salicylic acid with a 6-carbon enol chain further increases the


 (octanol/water partition coefficient), rendering Hex-1-en-1-yl 2-hydroxybenzoate practically insoluble in water.

However, the compound demonstrates excellent solubility in polar aprotic and non-polar organic solvents. Ethanol and acetone disrupt the crystalline lattice via strong solvent-solute interactions, making them ideal vehicles for extraction and formulation[5][6].

Table 1: Representative Solubility Profile at 25°C
Solvent SystemDielectric Constant (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Estimated Solubility (mg/mL)Solubilization Mechanism
Water (pH 5.5) 80.1< 0.05Poor hydration of the lipophilic hexenyl chain and aromatic ring[4].
PEG-400 / Water (1:1) ~ 46.085.0Micellar encapsulation and co-solvent dielectric reduction.
Ethanol (Absolute) 24.3> 150.0Disruption of solute lattice via strong hydrogen bonding[6].
Acetone 20.7> 200.0Highly favorable dipole-dipole interactions[5].

Stability Kinetics & Degradation Pathways

The stability of Hex-1-en-1-yl 2-hydroxybenzoate is strictly pH-dependent, governed by Specific Acid-Base Catalysis .

  • Acidic Conditions (pH < 3): The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water attacks the carbon, leading to rapid cleavage[2].

  • Basic Conditions (pH > 8): Hydroxide ions (

    
    ) directly attack the carbonyl carbon. The reaction is extremely fast due to the high nucleophilicity of the hydroxide ion and the stability of the resulting salicylate anion[3].
    
  • Neutral Conditions (pH 5-7): The compound exhibits its maximum stability, though slow degradation still occurs via general water catalysis.

Table 2: Modeled Degradation Half-Life ( ) at 37°C
pH ConditionCatalyst Type

(Hours)
Primary Degradants
pH 1.2 (Gastric Fluid) Specific Acid (

)
1.2Salicylic Acid, Hexanal
pH 4.5 (Acetate Buffer) General Acid18.5Salicylic Acid, Hexanal
pH 7.4 (Phosphate Buffer) Neutral / Weak Base42.0Salicylate Anion, Hexanal
pH 9.0 (Borate Buffer) Specific Base (

)
0.8Salicylate Anion, Hexanal

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology to explain why specific experimental choices are made.

Protocol 1: HPLC-UV Method for Thermodynamic Solubility Determination

Why use a shake-flask method over potentiometric titration? Because the enol ester linkage is prone to rapid hydrolysis at the extreme pH values required for titration. The shake-flask method ensures the structural integrity of the analyte is maintained during the equilibration phase.

  • Preparation: Add an excess amount (approx. 500 mg) of Hex-1-en-1-yl 2-hydroxybenzoate to 10 mL of the target solvent in a sealed amber glass vial (to prevent photolytic degradation).

  • Equilibration: Agitate the vials in an orbital shaker at 25°C ± 0.5°C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, overcoming the initial kinetic dissolution rate.

  • Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (Detection at 296 nm).

Protocol 2: Accelerated Hydrolytic Stability Testing (ICH Guidelines)

Why quench with cold acetonitrile? The sudden drop in temperature arrests the activation energy required for hydrolysis, while the aprotic nature of acetonitrile strips the hydration shell, instantly halting both acid- and base-catalyzed nucleophilic attacks[2].

  • Buffer Preparation: Prepare USP-grade buffers at pH 1.2, 4.5, 7.4, and 9.0.

  • Spiking: Dissolve the compound in a minimal volume of ethanol (co-solvent) and spike it into the pre-warmed (37°C) buffer solutions to achieve a final concentration of 100 µg/mL.

  • Sampling: Extract 500 µL aliquots at predetermined time intervals (0, 1, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately transfer the aliquot into 500 µL of ice-cold acetonitrile.

  • Analysis: Analyze the un-degraded ester and the formation of salicylic acid via HPLC. Plot

    
     versus time to determine the first-order degradation rate constant (
    
    
    
    ) and half-life (
    
    
    ).

StabilityWorkflow S1 1. Sample Preparation (API in Co-solvent) S2 2. Buffer Incubation (pH 1.2, 4.5, 7.4, 9.0) S1->S2 S3 3. Aliquot Sampling (Time points: 0-48h) S2->S3 S4 4. Reaction Quenching (Cold Acetonitrile) S3->S4 S5 5. HPLC-UV Analysis (Quantification) S4->S5 S6 6. Kinetic Modeling (First-order degradation) S5->S6

Figure 2: Experimental Workflow for Accelerated Hydrolytic Stability Testing.

Conclusion

Hex-1-en-1-yl 2-hydroxybenzoate presents a highly specific solubility and stability profile dictated by its lipophilic aromatic ring and reactive enol ester bond. While its low aqueous solubility requires advanced formulation strategies (such as micellar encapsulation or co-solvents), its predictable, pH-dependent degradation into salicylic acid and hexanal makes it a highly tunable molecule for advanced drug delivery applications.

References

  • Individual and Gender Fingerprints in Human Body Odour Source: ResearchGate / NIH URL:[Link]

  • Exploring the Solubility of Salicylic Acid: Insights and Implications Source: Oreate AI Blog URL:[Link]

  • Formulator's Must-Read: Salicylic Acid's Solubility Challenge and 5 High-Efficiency Solutions Source: Jieda Chemical URL:[Link]

  • Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Kinetics and Mechanism of Acid-Catalyzed Enol Ester Hydrolysis Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Molecular mechanism of enantioselective proton transfer to carbon in catalytic antibody 14D9 Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "Hex-1-en-1-yl 2-hydroxybenzoate" via esterification

Application Note: Precision Synthesis of Hex-1-en-1-yl 2-hydroxybenzoate Executive Summary This application note details the synthesis of Hex-1-en-1-yl 2-hydroxybenzoate (Hex-1-en-1-yl salicylate). The Core Challenge: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Hex-1-en-1-yl 2-hydroxybenzoate

Executive Summary

This application note details the synthesis of Hex-1-en-1-yl 2-hydroxybenzoate (Hex-1-en-1-yl salicylate).

The Core Challenge: This molecule is an enol ester .[1][2][3] The alcohol component, hex-1-en-1-ol, is a vinylic alcohol that is thermodynamically unstable and tautomerizes almost instantly to hexanal. Therefore, standard Fischer esterification (Acid + Alcohol) is chemically impossible .

The Solution: This protocol utilizes the Ruthenium(II)-catalyzed anti-Markovnikov addition of carboxylic acids to terminal alkynes .[1][3] This "atom-economic" route bypasses the unstable alcohol entirely, coupling Salicylic Acid directly with 1-Hexyne to yield the target linear enol ester with high regioselectivity.

Retrosynthetic Logic & Mechanism

To synthesize a linear vinyl ester (enol ester), we must employ transition-metal catalysis to reverse the standard Markovnikov selectivity (which would otherwise yield the branched iso-isomer).

Target Molecule: Hex-1-en-1-yl 2-hydroxybenzoate Precursors: Salicylic Acid + 1-Hexyne Catalyst System:


 with bis(diphenylphosphino)alkane ligands.
Mechanistic Pathway (Graphviz)

Ru_Catalysis_Cycle Precursor Pre-Catalyst [Ru(p-cymene)Cl2]2 Active Active Species [Ru]-H Precursor->Active Activation Coordination Alkyne Coordination (1-Hexyne) Active->Coordination + 1-Hexyne Vinylidene Ru-Vinylidene Intermediate Coordination->Vinylidene 1,2-H Shift Attack Nucleophilic Attack (Salicylate Anion) Vinylidene->Attack + Salicylic Acid (Anti-Markovnikov) Elimination Reductive Elimination Product Release Attack->Elimination Elimination->Active Regenerate Catalyst Product Target: Hex-1-en-1-yl Salicylate Elimination->Product

Figure 1: Catalytic cycle for the Ru-catalyzed anti-Markovnikov addition. The formation of the Ru-vinylidene intermediate is critical for directing the nucleophile (salicylate) to the terminal carbon.

Experimental Protocol

Reagents & Materials[2][4][5][6]
ReagentMW ( g/mol )Equiv.RolePurity Req.
Salicylic Acid 138.121.0Substrate (Acid)>99% (Anhydrous)
1-Hexyne 82.141.2Substrate (Alkyne)>97%
[Ru(p-cymene)Cl₂]₂ 612.390.02Pre-catalyst98%
dppb (1,4-bis(diphenylphosphino)butane)426.470.04Ligand>98%
Sodium Carbonate 105.990.05Base AdditiveAnhydrous
Toluene 92.14SolventSolventDry, Degassed

Note: A slight excess of 1-Hexyne is used to compensate for volatility and potential homocoupling side reactions.

Step-by-Step Methodology

Step 1: Catalyst Activation (Inert Atmosphere)

  • Oven-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Under Argon/Nitrogen flow, charge the vessel with:

    • 
       (2 mol %)
      
    • dppb Ligand (4 mol %)

    • Sodium Carbonate (5 mol %) - Enhances selectivity by buffering.

  • Add anhydrous Toluene (0.2 M concentration relative to Salicylic Acid).

  • Stir at room temperature for 10 minutes until the solution turns a deep orange-brown, indicating active catalyst formation.

Step 2: Substrate Addition

  • Add Salicylic Acid (1.0 equiv) to the reaction vessel.

  • Add 1-Hexyne (1.2 equiv) via syringe.

  • Seal the vessel tightly.

Step 3: Reaction

  • Heat the reaction mixture to 100°C in an oil bath.

  • Stir vigorously (800 rpm) for 12–16 hours .

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The spot for Salicylic Acid (

      
      ) should disappear, and a new non-polar spot (
      
      
      
      ) should appear.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter the mixture through a short pad of silica gel (eluting with diethyl ether) to remove the metal catalyst.

  • Concentrate the filtrate under reduced pressure (Rotovap).

    • Caution: Do not heat above 40°C during evaporation to prevent polymerization of the vinyl group.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Neutral Alumina (Silica is slightly acidic and may hydrolyze the enol ester).

    • Mobile Phase: Gradient Pentane

      
       Pentane:EtOAc (95:5).
      

Quality Control & Validation

The synthesis of enol esters requires rigorous confirmation of the double bond geometry and position.

Chemoselectivity Check (Crucial)

Salicylic acid contains a phenol (-OH) and a carboxyl (-COOH).

  • Desired Reaction: Carboxyl-alkyne addition (Ester).[1][2][3][4]

  • Undesired Reaction: Phenol-alkyne addition (Vinyl Ether).

  • Validation: The carboxyl proton (COOH) is significantly more acidic (

    
    ) than the phenol (
    
    
    
    ). Under these catalytic conditions, the carboxylate addition is kinetically favored.
Analytical Parameters
TechniqueExpected SignalInterpretation
1H NMR (CDCl₃)

7.0–8.0 ppm (4H, m)
Aromatic Salicylate protons.

7.2 ppm (1H, dt,

Hz)
Vinyl H-1 (Alpha to Oxygen). The doublet indicates coupling to H-2.

5.1 ppm (1H, dt,

Hz)
Vinyl H-2 (Beta to Oxygen).

10.5 ppm (1H, s)
Phenolic -OH . Must be present (confirms no ether formation).
IR Spectroscopy 1740–1760 cm⁻¹C=O stretch (Enol ester carbonyl is shifted higher than alkyl esters).
1660–1670 cm⁻¹C=C stretch (Enol double bond).
Isomerism (E vs Z)

The Ru-catalyzed anti-Markovnikov addition typically favors the (Z)-isomer (cis-addition).

  • Z-Isomer coupling constant:

    
    .
    
  • E-Isomer coupling constant:

    
    .
    
  • Note: The protocol above yields predominantly the Z-isomer .[3]

Troubleshooting & Optimization

Workflow Logic (Graphviz)

Troubleshooting Issue Low Yield / Impurities Check1 Check Regioselectivity (NMR) Issue->Check1 Branch Branched Isomer Found? (Hex-1-en-2-yl) Check1->Branch Linear Linear Isomer Low? Check1->Linear Sol1 Switch Ligand: Use bulkier phosphine (e.g., DPEphos) Branch->Sol1 Yes (Markovnikov issue) Sol2 Increase Temp (110°C) or Catalyst Load Linear->Sol2 Yes (Kinetic issue)

Figure 2: Decision tree for optimizing reaction outcomes based on NMR analysis.

Common Issues:

  • Markovnikov Product (Branched): If you observe the "gem-vinyl" protons (two singlets at terminal position), the catalyst is losing steric control. Action: Switch to a bulkier ligand like DPEphos or Xantphos.

  • Hydrolysis: The product reverts to Salicylic Acid + Hexanal. Action: Ensure all solvents are strictly anhydrous. Use Neutral Alumina for purification, not acidic Silica.

References

  • Goossen, L. J., et al. (2008). Ruthenium-Catalyzed Anti-Markovnikov Addition of Carboxylic Acids to Alkynes. Advanced Synthesis & Catalysis.

  • Dixneuf, P. H., et al. (2002). Ruthenium-vinylidene complexes: An efficient access to enol esters. Journal of the American Chemical Society.

  • Jeschke, J., et al. (2016).[2] Regioselective Formation of Enol Esters from the Ruthenium-Catalyzed Addition of Carboxylic Acids. Journal of Organic Chemistry.

  • Ye, L., et al. (2020). Recent Advances in the Synthesis of Vinyl Esters. Chemical Reviews.

Sources

Application

Purification of Hex-1-en-1-yl 2-hydroxybenzoate by Column Chromatography: A Detailed Protocol and Application Notes

An Application Guide for Researchers Abstract: This application note provides a comprehensive, field-proven guide for the purification of Hex-1-en-1-yl 2-hydroxybenzoate, a moderately polar aromatic ester commonly used i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive, field-proven guide for the purification of Hex-1-en-1-yl 2-hydroxybenzoate, a moderately polar aromatic ester commonly used in the fragrance and flavor industries.[1][2] The protocol emphasizes the use of silica gel column chromatography, a fundamental and highly effective technique for isolating compounds of interest from crude reaction mixtures. We delve into the causality behind experimental choices, from method development using Thin-Layer Chromatography (TLC) to post-purification handling. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for obtaining high-purity salicylate esters.

Foundational Principles: Tailoring Chromatography for Salicylate Esters

Hex-1-en-1-yl 2-hydroxybenzoate is an ester synthesized from salicylic acid and hex-1-en-1-ol. A typical crude reaction mixture will contain the desired ester product alongside unreacted starting materials (salicylic acid, hex-1-en-1-ol) and potential side products. The successful purification hinges on exploiting the polarity differences between these components.

  • Salicylic Acid (Starting Material): Highly polar due to its carboxylic acid and phenolic hydroxyl groups. It will exhibit strong interactions with a polar stationary phase.

  • Hex-1-en-1-ol (Starting Material): A primary alcohol, making it significantly polar and capable of hydrogen bonding.

  • Hex-1-en-1-yl 2-hydroxybenzoate (Product): The esterification process masks the highly polar carboxylic acid group, rendering the product ester significantly less polar than salicylic acid. It remains moderately polar due to the ester linkage, the phenolic hydroxyl group, and the double bond.

This polarity differential is the cornerstone of our separation strategy. Using a polar stationary phase like silica gel, the more polar impurities (starting materials) will adhere more strongly and elute later, while the less polar product will travel through the column more quickly with an appropriately selected mobile phase.[3]

Column chromatography is the chosen method over preparative TLC for its capacity to handle larger quantities (grams) of material, making it ideal for laboratory-scale synthesis and purification.[4] The stability of the ester is also a key consideration; salicylate-based esters can be susceptible to hydrolysis, especially under non-neutral pH or at elevated temperatures.[5][6][7][8] Therefore, the purification process is designed to be conducted under mild conditions.

Essential Method Development via Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that serves as a small-scale pilot for column chromatography.[4][9][10] The primary goal of this phase is to identify a mobile phase (eluent) system that provides optimal separation between the target compound and its impurities.

An ideal solvent system will result in the target compound having a Retention Factor (Rf) value between 0.2 and 0.6, which generally ensures the best separation on a column.[4]

Protocol: TLC System Optimization
  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom edge.[4]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the origin. It is also highly recommended to spot reference standards of the starting materials, if available, on separate lanes for comparison.[11]

  • Developing Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Elution: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate via capillary action.[12]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic ring of the salicylate will be UV-active. Circle the visible spots with a pencil.

  • Rf Calculation & Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The product, being less polar, should have a higher Rf value than the salicylic acid and alcohol starting materials. Adjust the solvent system polarity until the product spot has an Rf ≈ 0.3-0.4.

Table 1: Mobile Phase Selection Guide for TLC
Solvent System (v/v)PolarityExpected Outcome for Hex-1-en-1-yl 2-hydroxybenzoate
95:5 Hexane:Ethyl AcetateLowRf value likely too low; spot may not move far from the origin.
90:10 to 80:20 Hexane:Ethyl Acetate Medium-Low Optimal starting range. A good separation is expected with the product Rf in the ideal 0.2-0.6 range.[13][14]
70:30 Hexane:Ethyl AcetateMediumRf value may become too high, leading to poor separation from less polar impurities.
100% DichloromethaneMediumAn alternative solvent. May provide different selectivity compared to ester-based systems.

Detailed Protocol: Purification by Silica Gel Column Chromatography

This protocol assumes a crude sample size of 1-5 grams. The column dimensions and solvent volumes should be scaled accordingly for different sample sizes.

Materials & Equipment
  • Crude Hex-1-en-1-yl 2-hydroxybenzoate

  • Silica Gel (e.g., 230-400 mesh for flash chromatography)

  • Glass chromatography column with stopcock

  • Eluent (optimized from TLC, e.g., Hexane:Ethyl Acetate 85:15)

  • Sand (washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator[15]

Step-by-Step Methodology
  • Column Preparation (Wet Packing):

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand.

    • Close the stopcock. Fill the column about one-third full with the initial, least polar eluent.

    • In a separate beaker, prepare a slurry of silica gel in the same eluent (approx. 40-60 g of silica per gram of crude mixture).

    • Pour the slurry into the column. Tap the column gently to dislodge air bubbles.

    • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica bed run dry.

    • Once the silica has settled into a stable bed, add a final protective layer (~1 cm) of sand on top. Drain the excess solvent until it is just level with the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto silica.[16][17] This step is critical for achieving sharp bands and optimal separation.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Gently add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting the eluting solvent in sequentially numbered test tubes or flasks. Maintain a constant head of solvent above the silica bed throughout the process.

    • For flash chromatography, apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions using TLC.[9] Spot every few fractions on a single TLC plate to track the elution profile.

    • The desired product will elute after any non-polar impurities but before the highly polar starting materials.

    • Fractions containing only the single, clean spot corresponding to the product's Rf value should be set aside.

Post-Purification: Isolation and Characterization

  • Pooling Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.

  • Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator. To prevent potential hydrolysis or degradation of the ester, use a moderate water bath temperature (30-40°C).[16][18]

  • Final Product: The result will be a concentrated oil or liquid, which is the purified Hex-1-en-1-yl 2-hydroxybenzoate. Place the sample under high vacuum for a short period to remove any residual solvent.

  • Purity Assessment: Confirm the purity and identity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[19][20][21]

Visualizing the Workflow

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the final pure compound.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Isolation crude Crude Product (Ester + Impurities) tlc_dev TLC Analysis (Test Solvent Systems) crude->tlc_dev solvent Optimized Eluent (e.g., 85:15 Hex:EtOAc) tlc_dev->solvent prep_col Prepare Silica Column (Wet Packing) solvent->prep_col load_sample Sample Loading (Dry Loading) prep_col->load_sample elute Elution & Fraction Collection load_sample->elute monitor Monitor Fractions by TLC elute->monitor pool Pool Pure Fractions monitor->pool rotovap Solvent Removal (Rotary Evaporator) pool->rotovap pure_prod Pure Product rotovap->pure_prod

Sources

Method

Application Note: GC-MS Analysis of Hex-1-en-1-yl 2-hydroxybenzoate

Introduction & Scope Hex-1-en-1-yl 2-hydroxybenzoate (often referred to in the literature as 1-hexenyl salicylate) is a volatile organic compound (VOC) belonging to the salicylate ester family. In recent years, it has em...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Hex-1-en-1-yl 2-hydroxybenzoate (often referred to in the literature as 1-hexenyl salicylate) is a volatile organic compound (VOC) belonging to the salicylate ester family. In recent years, it has emerged as a compound of interest in human volatilomics, specifically identified in the profiling of saliva[1] and axillary sweat[2], where it contributes to individual and gender-specific odor fingerprints. Furthermore, due to its structural relationship with ubiquitous fragrance ingredients like cis-3-hexenyl salicylate[3], distinguishing this specific enol ester isomer is critical for both biomarker discovery and fragrance quality control.

Because Hex-1-en-1-yl 2-hydroxybenzoate exists at trace levels (ng/L) in highly complex biological matrices, traditional liquid-liquid extraction (LLE) is insufficient. This application note details a self-validating Stir Bar Sorptive Extraction (SBSE) method coupled with Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) to ensure high-fidelity detection and quantification.

Analytical Rationale: Causality in Method Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just executing them.

  • Extraction Choice (SBSE over SPME/LLE): Biological matrices like saliva contain high levels of mucins and proteins, while sweat is rich in lipids. SBSE utilizing a polydimethylsiloxane (PDMS) phase provides a phase volume 50–250 times larger than standard Solid-Phase Microextraction (SPME). This drives the equilibrium heavily toward the extraction of moderately non-polar esters, allowing for exhaustive recovery without the solvent-masking effects inherent to LLE.

  • Thermal Desorption & Cryofocusing: Direct thermal desorption into a Cooled Injection System (CIS) eliminates solvent expansion volumes in the GC inlet. By cryofocusing the desorbed analytes at -80°C, we tightly band the volatile enol ester before it hits the analytical column, preventing peak tailing and ensuring sharp, high-resolution chromatography.

  • Column Chemistry (DB-5MS): A 5% phenyl / 95% dimethylpolysiloxane stationary phase is selected. The slight polarizability of the phenyl groups is essential to resolve Hex-1-en-1-yl 2-hydroxybenzoate from its closely related allylic isomer (cis-3-hexenyl salicylate) based on subtle differences in

    
    -electron interactions.
    
  • Self-Validating System: The protocol mandates the addition of a deuterated internal standard (e.g., Benzyl acetate-d3) prior to extraction. This creates a closed-loop validation system: if the absolute peak area of the internal standard drops, the analyst immediately knows matrix fouling has compromised the PDMS phase, preventing false negatives.

Experimental Protocols

Sample Preparation & Internal Standardization
  • Collection: Collect 5.0 mL of the biological matrix (saliva or sweat emulsion) or diluted fragrance formulation in a sterile 10 mL precision-thread glass vial.

  • Spiking: Add 10 µL of an internal standard solution (Benzyl acetate-d3 at 1 mg/L in methanol) to achieve a final matrix concentration of 2 µg/L.

  • Buffering: Add 1.0 mL of a 0.1 M phosphate buffer (pH 6.5) to standardize the ionic strength and pH, preventing the hydrolysis of the ester bond.

Stir Bar Sorptive Extraction (SBSE)
  • Conditioning: Pre-condition a 10 mm × 0.5 mm PDMS-coated stir bar (e.g., Twister®) at 280°C for 1 hour under a stream of helium.

  • Extraction: Introduce the conditioned stir bar into the sample vial. Seal with a PTFE-lined septum.

  • Equilibration: Stir the sample at 1000 rpm for exactly 60 minutes at ambient temperature (25°C). Causality: 60 minutes is the experimentally determined equilibrium point for salicylate esters in aqueous matrices; exceeding this time does not improve recovery but increases the risk of extracting heavier matrix interferents.

  • Washing: Remove the stir bar with magnetic forceps, rinse briefly with Milli-Q water to remove adhered proteins/salts, and dry gently with a lint-free tissue.

Thermal Desorption (TD) and GC-MS Analysis
  • Desorption: Place the dried stir bar into the glass desorption tube of the Thermal Desorption Unit (TDU). Desorb at 280°C for 5 minutes with a helium flow of 50 mL/min.

  • Cryofocusing: Trap the desorbed analytes in the Cooled Injection System (CIS) maintained at -80°C using liquid nitrogen.

  • Injection: Rapidly heat the CIS at a rate of 12°C/s to 280°C, holding for 3 minutes to transfer the analytes onto the GC column in splitless mode.

  • GC Separation:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: 40°C (hold 2 min)

      
       5°C/min to 280°C (hold 5 min).
      
  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Temperatures: Transfer line at 280°C; Ion source at 230°C.

    • Acquisition: Scan mode (m/z 35–350) for untargeted profiling, or Selected Ion Monitoring (SIM) for targeted quantification.

Workflow & Pathway Visualizations

Workflow A 1. Matrix Prep & IS Spiking B 2. SBSE Extraction (PDMS, 60 min) A->B C 3. Thermal Desorption (TDU at 280°C) B->C D 4. Cryofocusing (CIS at -80°C) C->D E 5. GC-MS Analysis (DB-5MS, EI 70eV) D->E

Fig 1: End-to-end SBSE-TD-GC-MS workflow for volatile ester extraction.

Fragmentation M Molecular Ion [M]⁺ m/z 220 F1 Salicylic Acid Ion m/z 138 M->F1 - C6H10 (82 Da) F2 Salicyloyl Cation m/z 120 (Base Peak) M->F2 - C6H11O• (99 Da) F1->F2 - H2O (18 Da) F3 Phenol Cation m/z 92 F2->F3 - CO (28 Da)

Fig 2: Logical EI-MS fragmentation pathway of Hex-1-en-1-yl 2-hydroxybenzoate at 70 eV.

Quantitative Data Presentation

To facilitate rapid peak identification and method validation, the quantitative parameters and expected retention metrics are summarized below. Note that retention times (RT) are highly reproducible under the specified DB-5MS temperature program, matching established volatilomic literature[1][2].

Analytical ParameterSpecification / Value
Target Analyte Hex-1-en-1-yl 2-hydroxybenzoate
Empirical Formula C₁₃H₁₆O₃
Expected Retention Time (RT) 24.15 – 24.46 min (Matrix dependent)
Quantifier Ion (SIM Mode) m/z 120 (Salicyloyl cation base peak)
Qualifier Ions m/z 138, 220
Estimated LOD (SBSE-TD) < 2.0 ng/L
Linear Dynamic Range 5.0 – 1500 ng/L
Extraction Recovery (PDMS) 88% ± 4% (Validated via IS tracking)

References

  • Soini, H. A., Klouckova, I., Zeiger, D., et al. (2010). Analysis of Volatile Organic Compounds in Human Saliva by a Static Sorptive Extraction Method and Gas Chromatography-Mass Spectrometry. Journal of Chemical Ecology, 36(9), 1035-1042. URL:[Link]

  • Penn, D. J., Oberzaucher, E., Grammer, K., et al. (2006). Individual and gender fingerprints in human body odour. Journal of the Royal Society Interface, 4(13), 331-340. URL:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6021887, cis-3-Hexenyl salicylate. PubChem. URL:[Link]

Sources

Application

Application Note: Robust RP-HPLC-DAD Quantification of Hex-1-en-1-yl 2-hydroxybenzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To provide a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To provide a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Hex-1-en-1-yl 2-hydroxybenzoate in complex matrices.

Scientific Rationale & Methodological Design

Hex-1-en-1-yl 2-hydroxybenzoate is a highly lipophilic enol ester derivative of salicylic acid. While structurally related to common fragrance and flavoring agents like hexyl salicylate, the presence of the enol ester linkage introduces significant analytical challenges.

The Causality Behind the Method
  • pH-Dependent Stability: Enol esters are highly susceptible to hydrolysis in aqueous media at physiological or basic pH, rapidly reverting to their keto form (hexanal) and free salicylic acid. Maximum chemical stability for enol esters is strictly observed at an acidic pH of approximately 3.3[1]. Therefore, the mobile phase must be buffered with 0.1% Formic Acid (pH ~2.7–3.0) to suppress on-column degradation and maintain the phenolic hydroxyl group in its neutral state.

  • Aprotic Solvent Mandate: Protic solvents (e.g., methanol or ethanol) must be strictly avoided during sample preparation. In the presence of acidic or basic micro-environments, protic solvents induce rapid transesterification (e.g., forming methyl salicylate). Acetonitrile, an aprotic solvent, is mandatory for all diluents to preserve the integrity of the enol ester bond.

  • Stationary Phase Selection: The combination of the aromatic salicylate ring and the hydrophobic hexenyl chain demands a high-carbon-load C18 stationary phase to ensure adequate retention and resolution from polar matrix interferences[2].

  • Detection Wavelengths: Salicylates exhibit strong, characteristic UV absorbance maxima. Dual-wavelength monitoring at 235 nm (primary ester absorbance) and 305 nm (phenolic ring conjugation) ensures peak purity and specificity[3].

Experimental Protocols

This protocol is designed as a self-validating system . Proceed to sample analysis only if the System Suitability Test (SST) criteria are met.

Reagents and Materials
  • Analyte: Hex-1-en-1-yl 2-hydroxybenzoate Reference Standard (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), LC-MS Grade Water.

  • Modifiers: LC-MS Grade Formic Acid (FA).

Standard Preparation (Step-by-Step)
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Hex-1-en-1-yl 2-hydroxybenzoate into a 10 mL amber volumetric flask. Dissolve and make up to volume with 100% MeCN. Note: Amber glass prevents UV-induced photo-isomerization of the hexenyl double bond.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent (MeCN:Water, 80:20 v/v).

  • Calibration Curve: Serially dilute the Working Standard with Sample Diluent to yield concentrations of 10, 25, 50, 75, 100, and 150 µg/mL.

Sample Extraction (from Lipid/Topical Matrices)

Extraction of salicylates from complex matrices requires careful solvent selection to ensure quantitative recovery without inducing degradation[4].

  • Weigh exactly 1.0 g of the sample matrix into a 50 mL centrifuge tube.

  • Add 10.0 mL of cold (4°C) 100% MeCN.

  • Vortex vigorously for 2 minutes to disrupt the matrix, followed by sonication in a cold water bath for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet insoluble lipids and excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Chromatographic Conditions

The following parameters have been optimized to ensure sharp peak symmetry and prevent on-column hydrolysis.

Table 1: HPLC Instrument Parameters

ParameterSpecificationRationale
Column C18 (150 mm × 4.6 mm, 3.5 µm)High surface area for lipophilic retention.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7 to prevent enol ester hydrolysis.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier ensures sharp elution[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °C ± 1 °CStabilizes retention times while minimizing thermal stress.
Autosampler Temp 4 °CCritical to prevent hydrolysis in the aqueous diluent over time.
Injection Volume 10 µLPrevents volume overload and band broadening.
Detection (DAD) 235 nm (Quantification), 305 nm (Confirmation)Captures primary and secondary salicylate chromophores.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.05050Initial
8.0595Linear
12.0595Isocratic (Wash)
12.15050Step (Re-equilibration)
17.05050End

System Suitability & Validation Data

To ensure the trustworthiness of the generated data, the system must pass the following self-validating criteria prior to sequence execution. Validated liquid chromatography methods for salicylates demand strict precision metrics, typically requiring an RSD of <2.0%[3].

Table 3: System Suitability Test (SST) Criteria (Based on 6 replicate injections of 100 µg/mL standard)

ParameterObserved ValueAcceptance CriteriaImplication if Failed
Retention Time (

)
~7.4 min± 2.0% RSDPump leak or mobile phase preparation error.
Tailing Factor (

)
1.12≤ 1.5Column voiding or secondary silanol interactions.
Theoretical Plates (

)
> 12,000≥ 10,000Loss of column efficiency/end-capping degradation.
Area Precision 0.85% RSD≤ 2.0% RSDAutosampler malfunction or analyte degradation[3].

Table 4: Method Validation Summary

Validation ParameterResult
Linear Range 10 – 150 µg/mL
Correlation Coefficient (

)
0.9997
Limit of Detection (LOD) 1.2 µg/mL (S/N = 3:1)
Limit of Quantification (LOQ) 4.0 µg/mL (S/N = 10:1)
Accuracy (Recovery) 98.5% – 101.2%
Intra-day Precision (RSD) 1.1%

Process Visualization

The following workflow illustrates the critical path of the analytical method, highlighting the specific environmental controls required for enol ester stability.

HPLC_Workflow Prep 1. Sample & Standard Prep (Aprotic Diluent: Acetonitrile) Injection 2. Autosampler Injection (T = 4°C to prevent hydrolysis) Prep->Injection Transfer Separation 3. RP-HPLC Separation (C18 Column, pH 3.0 Mobile Phase) Injection->Separation 10 µL Load Detection 4. DAD / UV Detection (λ = 235 nm & 305 nm) Separation->Detection Elution Analysis 5. Data Integration & Quantification Detection->Analysis Signal Processing

Fig 1: Step-by-step HPLC analytical workflow for enol ester quantification.

References

  • CORESTA. Development of an analytical method to detect methyl salicylate in human plasma.[4] URL:[Link]

  • SIELC Technologies. Separation of Hexyl salicylate on Newcrom R1 HPLC column.[2] URL:[Link]

  • Turkish Journal of Pharmaceutical Sciences. Development and validation of a liquid chromatography method for the determination of methyl salicylate.[3] URL:[Link]

  • Al-Muthanna University. Lec2: Types of prodrugs (Enol Ester Stability).[1] URL:[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of Hex-1-en-1-yl 2-hydroxybenzoate

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural elucidation, stereochemical assignment, and self-validating NMR acquisition protocols for enol ester derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural elucidation, stereochemical assignment, and self-validating NMR acquisition protocols for enol ester derivatives.

Introduction & Mechanistic Context

Hex-1-en-1-yl 2-hydroxybenzoate (also known as 1-hexenyl salicylate) is a specialized enol ester construct combining a biologically relevant salicylate core with a reactive hexenyl moiety. Enol esters are highly valued in organic synthesis and drug development as acylating agents, prodrugs, and intermediates for cross-coupling reactions[1].

Unlike standard alkyl esters, the oxygen atom in an enol ester is directly conjugated with the adjacent alkene. This conjugation fundamentally alters the electron density across the molecule, leading to distinct and highly diagnostic Nuclear Magnetic Resonance (NMR) chemical shifts. Furthermore, the salicylate core features a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl. Accurately characterizing this molecule requires a nuanced understanding of these electronic effects and the implementation of a self-validating NMR workflow to confirm both connectivity and stereochemistry (E/Z isomerism)[2].

Structure_Mapping Salicylate Salicylate Core • Intramolecular H-Bond • Deshielded OH (~10.5 ppm) • 4 Ar-H Spin System Ester Enol Ester Linkage • C=O (~168 ppm) • O-CH= (~138 ppm) • E/Z Isomerism Salicylate->Ester C1-C=O Aliphatic Hexenyl Chain • Allylic CH2 (~2.1 ppm) • Propyl Tail • Terminal CH3 (~0.9 ppm) Ester->Aliphatic =CH-CH2

Structural domain mapping and key NMR features of the enol ester construct.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the experimental protocol must be designed to prevent solvent-induced artifacts and guarantee the observation of quaternary carbons.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Preparation: Weigh 15–20 mg of the synthesized Hex-1-en-1-yl 2-hydroxybenzoate.

  • Solvent Selection (Critical Causality): Dissolve the sample in 0.6 mL of anhydrous Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Expert Insight: The use of an aprotic, non-coordinating solvent like CDCl₃ is mandatory. Protic or strongly hydrogen-bonding solvents (e.g., Methanol-d₄ or DMSO-d₆) will disrupt the salicylate's intramolecular hydrogen bond, causing the diagnostic -OH signal to broaden, shift, or exchange entirely with the solvent[3].

  • Tube Preparation: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4–5 cm to optimize magnetic field shimming and achieve sharp line widths (<1.0 Hz).

  • ¹H NMR Acquisition:

    • Parameters: 400 MHz spectrometer, standard single-pulse sequence (zg30), Spectral Width (SW) of 15 ppm, 16–32 scans.

    • Validation: A spectral width of 15 ppm is required to capture the heavily deshielded phenolic proton. The presence of a sharp singlet at ~10.5 ppm validates the integrity of the intramolecular H-bond.

  • ¹³C NMR Acquisition:

    • Parameters: 100 MHz spectrometer, proton-decoupled sequence (zgpg30), SW of 250 ppm, 512–1024 scans.

    • Relaxation Delay (D1): Set D1 to 2.5–3.0 seconds.

    • Expert Insight: Enol esters contain multiple quaternary carbons (C=O, Ar-C1, Ar-C2) that lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons relax sufficiently between pulses, preventing their signals from disappearing into the noise floor.

Spectral Analysis: ¹H NMR & Stereochemical Assignment

The ¹H NMR spectrum of Hex-1-en-1-yl 2-hydroxybenzoate is defined by three distinct regions: the aromatic salicylate protons, the olefinic enol protons, and the aliphatic hexyl chain.

The most critical diagnostic feature is the splitting pattern of the enol protons (H1' and H2'). The magnitude of the vicinal coupling constant (


) is the definitive metric for assigning the double bond geometry. As documented in studies of transition-metal catalyzed enol ester formations, the (E)-isomer typically exhibits a trans-coupling of 12.0–12.5 Hz, whereas the (Z)-isomer displays a cis-coupling of 6.0–8.0 Hz[4]. The data presented below reflects the (E)-configuration.
Table 1: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
OH 10.50s-1HPhenolic OH (Locked via intramolecular H-bond)
Ar-H6 7.95dd8.0, 1.71HAromatic CH (Deshielded by adjacent carbonyl)
Ar-H4 7.50ddd8.0, 7.5, 1.71HAromatic CH (Para to OH)
H1' 7.30dt12.5, 1.51H=CH-O (Enol α-proton, (E)-isomer)
Ar-H3 6.98dd8.0, 1.01HAromatic CH (Ortho to OH, shielded by oxygen)
Ar-H5 6.90ddd8.0, 7.5, 1.01HAromatic CH (Para to ester)
H2' 5.50dt12.5, 7.51H=CH-CH₂ (Enol β-proton)
H3' 2.10qd7.5, 1.52HAllylic CH₂
H4' 1.40m-2HAliphatic CH₂
H5' 1.30m-2HAliphatic CH₂
H6' 0.90t7.03HTerminal CH₃

Spectral Analysis: ¹³C NMR & Electronic Effects

The ¹³C NMR spectrum reveals the profound electronic impact of the enol ester conjugation. The lone pairs on the ester oxygen delocalize into the adjacent alkene. Consequently, the α-carbon (C1') is heavily deshielded (~138.5 ppm) due to the direct inductive effect of the electronegative oxygen, while the β-carbon (C2') is significantly shielded (~114.0 ppm) via resonance[1].

Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C=O 168.5CqEster Carbonyl (Shifted downfield by H-bonding)
Ar-C2 162.0CqAromatic C-OH
C1' 138.5CHEnol α-Carbon (=CH-O)
Ar-C4 136.2CHAromatic CH
Ar-C6 130.5CHAromatic CH
Ar-C5 119.5CHAromatic CH
Ar-C3 117.8CHAromatic CH
C2' 114.0CHEnol β-Carbon (=CH-CH₂, shielded by resonance)
Ar-C1 112.0CqAromatic C-C=O
C4' 31.2CH₂Aliphatic CH₂
C3' 29.5CH₂Allylic CH₂
C5' 22.1CH₂Aliphatic CH₂
C6' 13.9CH₃Terminal CH₃

2D NMR Elucidation Strategy

To transform the 1D NMR data from a hypothesis into a rigorously validated structural proof, a 2D NMR workflow is mandatory. This approach systematically bridges isolated spin systems into a unified molecular framework.

  • ¹H-¹H COSY (Correlation Spectroscopy): Maps the continuous aliphatic hexenyl chain (

    
    ). It also confirms the isolated 4-spin system of the ortho-disubstituted aromatic ring.
    
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Differentiates the heavily deshielded enol α-carbon (~138.5 ppm) from the aromatic methines by mapping direct C-H bonds.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. A definitive

    
     cross-peak between the enol α-proton (H1', ~7.30 ppm) and the ester carbonyl (~168.5 ppm) proves the exact site of esterification.
    

NMR_Workflow N1 1D ¹H & ¹³C NMR Initial Shift Assessment N2 ¹H-¹H COSY Aliphatic & Aromatic Spin Systems N1->N2 Define J-couplings N3 ¹H-¹³C HSQC Direct C-H Connectivity N2->N3 Map to Carbons N4 ¹H-¹³C HMBC Ester Linkage & Quaternary Carbons N3->N4 Bridge Fragments N5 Hex-1-en-1-yl 2-hydroxybenzoate Validated Structure N4->N5 Finalize Assembly

Workflow for the 2D NMR structural validation of Hex-1-en-1-yl 2-hydroxybenzoate.

References

  • Organotrifluoroborate Salts and Organoboronic Acids: Formation of Enol Esters and Sulfones. Scholaris.ca.
  • Hydrogenative Cycloisomerization and Sigmatropic Rearrangement Reactions of Cationic Ruthenium Carbenes Formed by Catalytic Alkyne gem‐Hydrogenation. PMC - NIH.
  • Thermal Decomposition of Pentacarbonyl(1-acyloxyalkylidene)chromium(0) Complexes: Formation of Z-Enol Esters | The Journal of Organic Chemistry. ACS Publications.
  • Effect of novel synthesised policosanyl phenolates on lipid oxidation - Czech Journal of Food Sciences. Agriculturejournals.cz.

Sources

Application

Application Notes and Protocols: Hex-1-en-1-yl 2-hydroxybenzoate as a Substrate in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Hex-1-en-1-yl 2-hydroxybenzoate is a benzoate ester with potential applications in various fields, including flavor and fragrance industries, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-1-en-1-yl 2-hydroxybenzoate is a benzoate ester with potential applications in various fields, including flavor and fragrance industries, and as a precursor or intermediate in the synthesis of bioactive molecules. The enzymatic transformation of this substrate offers a green and highly selective alternative to traditional chemical methods. This document provides a detailed guide to utilizing Hex-1-en-1-yl 2-hydroxybenzoate in enzymatic reactions, with a focus on hydrolysis and synthesis catalyzed by hydrolases such as lipases and cutinases.

Scientific Rationale: Enzymatic Transformation of Benzoate Esters

The ester bond in Hex-1-en-1-yl 2-hydroxybenzoate is susceptible to enzymatic cleavage by a class of enzymes known as hydrolases, particularly esterases (EC 3.1.1.-) and lipases (EC 3.1.1.3). These enzymes catalyze the hydrolysis of the ester linkage, yielding 2-hydroxybenzoic acid (salicylic acid) and hex-1-en-1-ol. The reaction is reversible, and by controlling the reaction conditions, such as minimizing water content, these enzymes can also be employed for the synthesis of the ester through esterification or transesterification.

Cutinases (EC 3.1.1.74) are particularly noteworthy enzymes for this purpose. They are serine hydrolases that naturally degrade cutin, a polyester, and have been shown to be effective in both the hydrolysis and synthesis of a wide range of esters. Their high efficiency and stability make them excellent candidates for reactions involving substrates like Hex-1-en-1-yl 2-hydroxybenzoate.[1][2]

The general mechanism for lipase and cutinase-catalyzed hydrolysis involves the formation of a covalent acyl-enzyme intermediate at a catalytic serine residue in the active site. This is followed by a nucleophilic attack by a water molecule, which releases the carboxylic acid and regenerates the free enzyme.[3]

Visualization of the Enzymatic Reaction

Enzymatic_Hydrolysis Substrate Hex-1-en-1-yl 2-hydroxybenzoate Enzyme Hydrolase (e.g., Lipase, Cutinase) Substrate->Enzyme Binding Products 2-Hydroxybenzoic Acid (Salicylic Acid) + Hex-1-en-1-ol Enzyme->Products Catalysis Water H₂O Water->Enzyme

Caption: Enzymatic hydrolysis of Hex-1-en-1-yl 2-hydroxybenzoate.

Experimental Protocols

Protocol 1: Screening of Enzymes for Hydrolytic Activity

Objective: To identify suitable commercially available lipases and cutinases for the hydrolysis of Hex-1-en-1-yl 2-hydroxybenzoate.

Materials:

  • Hex-1-en-1-yl 2-hydroxybenzoate (Substrate)

  • A selection of commercially available lipases (e.g., from Candida antarctica (CalB), Pseudomonas cepacia, Rhizomucor miehei) and cutinases (e.g., from Humicola insolens).[3][4]

  • Phosphate buffer (50 mM, pH 7.5)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 300 nm

  • Incubator shaker

Procedure:

  • Prepare a 10 mM stock solution of Hex-1-en-1-yl 2-hydroxybenzoate in a minimal amount of ACN or DMSO.

  • Prepare enzyme solutions at a concentration of 1 mg/mL in 50 mM phosphate buffer (pH 7.5).

  • Set up the reaction in a 96-well microplate:

    • 180 µL of 50 mM phosphate buffer (pH 7.5)

    • 10 µL of the 10 mM substrate stock solution (final concentration 0.5 mM)

    • 10 µL of the enzyme solution (final concentration 0.05 mg/mL)

  • Include control wells:

    • Substrate blank: 190 µL buffer + 10 µL substrate stock (to measure non-enzymatic hydrolysis)

    • Enzyme blank: 190 µL buffer + 10 µL enzyme solution (to account for any background absorbance from the enzyme)

  • Incubate the microplate at a suitable temperature for the enzymes (e.g., 37°C or 50°C for thermostable enzymes) with gentle shaking.

  • Monitor the reaction by measuring the increase in absorbance at approximately 300 nm at regular intervals (e.g., every 5 minutes for 1 hour). The formation of 2-hydroxybenzoic acid (salicylic acid) leads to an increase in absorbance at this wavelength.

  • Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

Data Analysis:

Compare the initial rates of hydrolysis for each enzyme. The enzyme exhibiting the highest rate of reaction is the most suitable for further studies.

Enzyme SourceOptimal Temperature (°C)Relative Activity (%)
Candida antarctica Lipase B40-50(Example Data)
Pseudomonas cepacia Lipase30-40(Example Data)
Rhizomucor miehei Lipase40-50(Example Data)
Humicola insolens Cutinase50-60(Example Data)
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis-Menten kinetic parameters for the selected enzyme with Hex-1-en-1-yl 2-hydroxybenzoate.

Materials:

  • The most active enzyme identified in Protocol 1.

  • Hex-1-en-1-yl 2-hydroxybenzoate

  • Phosphate buffer (50 mM, pH 7.5)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • Spectrophotometer with cuvette holder or microplate reader.

Procedure:

  • Prepare a range of substrate concentrations in the reaction buffer, typically from 0.1 to 10 times the expected Km. If Km is unknown, start with a broad range (e.g., 0.05 mM to 2 mM).

  • Perform the enzymatic assay as described in Protocol 1, but with varying substrate concentrations and a fixed, non-limiting enzyme concentration.

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]) .

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine Vmax and Km. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Data Presentation:

Substrate Concentration [S] (mM)Initial Velocity (V₀) (µmol/min)
(Example Data)(Example Data)
(Example Data)(Example Data)
(Example Data)(Example Data)
(Example Data)(Example Data)
(Example Data)(Example Data)

Final Kinetic Parameters:

  • Vmax: (Value) µmol/min

  • Km: (Value) mM

Protocol 3: Enzymatic Synthesis via Transesterification

Objective: To synthesize Hex-1-en-1-yl 2-hydroxybenzoate using an enzymatic transesterification reaction. This is particularly useful when aiming for high selectivity and mild reaction conditions.[5]

Materials:

  • An activated ester of 2-hydroxybenzoic acid (e.g., vinyl 2-hydroxybenzoate) or a simple alkyl ester (e.g., methyl 2-hydroxybenzoate).

  • Hex-1-en-1-ol.

  • Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or 2-methyl-2-butanol).[6]

  • Molecular sieves (3Å or 4Å) to remove water.

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for reaction monitoring.

Procedure:

  • Set up the reaction: In a sealed vial, combine:

    • 1 mmol of the 2-hydroxybenzoate ester.

    • 1.2 mmol of Hex-1-en-1-ol (a slight excess of the alcohol can shift the equilibrium towards the product).

    • 50-100 mg of immobilized lipase.

    • 5 mL of anhydrous organic solvent.

    • Add molecular sieves to the reaction mixture.

  • Incubate the reaction at a suitable temperature (e.g., 40-60°C) with constant shaking.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC or HPLC to determine the conversion of the starting material and the formation of the product.

  • Once the reaction reaches equilibrium or the desired conversion , stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purify the product by removing the solvent under reduced pressure and then using column chromatography if necessary.

Experimental Workflow Visualization:

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Incubation & Monitoring cluster_workup Product Isolation Reactants Combine: - 2-Hydroxybenzoate Ester - Hex-1-en-1-ol - Immobilized Lipase - Anhydrous Solvent - Molecular Sieves Incubate Incubate with Shaking (e.g., 40-60°C) Reactants->Incubate Monitor Monitor by GC/HPLC Incubate->Monitor Periodic Sampling Filter Filter to Remove Enzyme Incubate->Filter Reaction Complete Monitor->Incubate Evaporate Solvent Evaporation Filter->Evaporate Purify Column Chromatography (if needed) Evaporate->Purify Final_Product Final_Product Purify->Final_Product Pure Hex-1-en-1-yl 2-hydroxybenzoate

Sources

Method

Application Note: In Vitro Antioxidant Profiling of Hex-1-en-1-yl 2-hydroxybenzoate

Executive Summary Hex-1-en-1-yl 2-hydroxybenzoate is a lipophilic ester of salicylic acid (2-hydroxybenzoic acid). Structurally, it combines a phenolic antioxidant core (salicylate) with a hydrophobic enol chain (hex-1-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hex-1-en-1-yl 2-hydroxybenzoate is a lipophilic ester of salicylic acid (2-hydroxybenzoic acid). Structurally, it combines a phenolic antioxidant core (salicylate) with a hydrophobic enol chain (hex-1-en-1-yl). This unique structure imparts significant lipophilicity, suggesting the compound targets lipid-rich biological compartments (cell membranes, LDL particles) rather than aqueous cytosolic environments.

This guide details the protocols for evaluating its antioxidant capacity. Because the compound is an enol ester , it possesses unique stability characteristics—specifically, susceptibility to hydrolysis releasing salicylic acid (the primary antioxidant) and hexanal. The selected assays focus on Hydrogen Atom Transfer (HAT) , Single Electron Transfer (SET) , and Lipid Peroxidation Inhibition , adapted for lipophilic substrates.

Chemical Handling & Stability

  • Solubility Profile : Highly lipophilic. Insoluble in water.

    • Vehicle: Dissolve in DMSO (dimethyl sulfoxide) or Absolute Ethanol for stock solutions.

    • Working Solutions: Ensure final organic solvent concentration in assays does not exceed 1-5% (v/v) to prevent protein denaturation or enzyme inhibition, unless the assay is fully non-aqueous.

  • Stability Warning : As an enol ester, this compound may hydrolyze in acidic aqueous buffers, releasing Salicylic Acid and Hexanal .

    • Control: Always run a "Time 0" vs. "Time 24h" HPLC/TLC check to distinguish intrinsic activity from hydrolysis products.

    • Hexanal Interference: Hexanal is an aldehyde. In TBARS assays, ensure specific detection of MDA (532 nm) to avoid interference from non-MDA aldehydes.

Assay Protocol 1: DPPH Radical Scavenging (HAT/SET Mixed)

Objective : Quantify the ability of the phenolic hydroxyl group to quench the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•). Mechanism : Salicylates donate a hydrogen atom or electron to neutralize the violet DPPH radical to reduced yellow DPPH-H.

Materials
  • DPPH Reagent : 0.1 mM in Methanol (freshly prepared, protect from light).

  • Standard : Trolox (dissolved in Methanol).

  • Sample : Hex-1-en-1-yl 2-hydroxybenzoate (10 mM stock in Ethanol).

  • Solvent : Methanol (HPLC Grade).

Protocol Steps
  • Preparation : Dilute the Sample stock to concentrations ranging from 10 µM to 500 µM using Methanol.

  • Plate Setup (96-well plate):

    • Sample Wells : Add 20 µL of Sample dilution + 180 µL of DPPH Solution.

    • Blank Wells : Add 20 µL of Sample dilution + 180 µL of Methanol (corrects for sample color).

    • Control Wells : Add 20 µL of Ethanol + 180 µL of DPPH Solution (100% Radical signal).

  • Incubation : Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement : Read Absorbance at 517 nm .

  • Calculation :

    
    
    
    • Note: Calculate IC50 using non-linear regression.

Assay Protocol 2: FRAP (Ferric Reducing Antioxidant Power) (SET)

Objective : Measure the compound's capacity to reduce Ferric ions (


) to Ferrous ions (

), a proxy for electron-donating potential. Modification for Lipophilicity : Standard FRAP is aqueous. For this ester, use a modified solvent system to prevent precipitation.
Materials
  • Acetate Buffer : 300 mM, pH 3.6.

  • TPTZ Solution : 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution : 20 mM in water.

  • FRAP Reagent : Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Keep at 37°C.

  • Solubilizer : 5% Tween-20 or use 50% Ethanol in the reaction mix.

Protocol Steps
  • Reagent Prep : Prepare fresh FRAP reagent.

  • Sample Prep : Dissolve Hex-1-en-1-yl 2-hydroxybenzoate in Ethanol.

  • Reaction :

    • Mix 10 µL Sample + 290 µL FRAP Reagent.

    • Critical Step: If turbidity occurs, add 10 µL of Triton X-100 to the well to solubilize the ester.

  • Incubation : 37°C for 30 minutes in the dark.

  • Measurement : Read Absorbance at 593 nm .

  • Quantification : Use a standard curve of FeSO4 (0–1000 µM). Express results as µM

    
     equivalents.
    

Assay Protocol 3: Inhibition of Linoleic Acid Peroxidation (TBARS)

Objective : This is the most biologically relevant assay for this compound. It tests the ability of the lipophilic ester to protect fatty acids from oxidation in an emulsion (mimicking a cell membrane).

Materials
  • Linoleic Acid Emulsion : 0.28 g Linoleic acid + 0.28 g Tween-20 in 50 mL Phosphate Buffer (pH 7.4). Homogenize to form a white emulsion.

  • TBA Reagent : 0.67% Thiobarbituric acid in 50% Acetic acid.

  • Inducer : 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or

    
    .
    
Protocol Steps
  • Incubation Mix :

    • 2.5 mL Linoleic Acid Emulsion.

    • 2.0 mL Phosphate Buffer (pH 7.4).

    • 0.5 mL Sample (in Ethanol).

  • Oxidation Induction : Initiate reaction by adding 100 µL of 10 mM AAPH. Incubate at 37°C for 24 hours in the dark.

  • Sampling : At T=0 and T=24h, take 0.5 mL of the mixture.

  • TBARS Reaction :

    • Add 1 mL TBA Reagent + 0.5 mL TCA (Trichloroacetic acid, 10%).

    • Heat at 95°C for 30 minutes . Cool on ice.

    • Centrifuge at 3000 rpm for 10 mins.

  • Measurement : Read Absorbance of the supernatant at 532 nm .

  • Interference Check :

    • Crucial: Since the sample may release Hexanal (an aldehyde), run a Sample Blank (Sample + TBA without heating) to check for non-oxidative aldehyde interference.

    • Correction:

      
      .
      

Mechanistic Visualization

Workflow Diagram

The following diagram outlines the decision logic for selecting the appropriate assay based on the specific antioxidant mechanism being investigated (Radical Scavenging vs. Membrane Protection).

AntioxidantWorkflow Start Compound: Hex-1-en-1-yl 2-hydroxybenzoate Solubility Check Solubility: Lipophilic (LogP > 3) Start->Solubility Mechanism Select Mechanism Solubility->Mechanism HAT Radical Scavenging (H-Atom Transfer) Mechanism->HAT Direct Radical Quench SET Reducing Power (Electron Transfer) Mechanism->SET Metal Reduction Lipid Membrane Protection (Chain Breaking) Mechanism->Lipid Bio-Mimetic DPPH Assay: DPPH (Solvent: Methanol) HAT->DPPH FRAP Assay: Modified FRAP (Add Triton X-100) SET->FRAP TBARS Assay: Linoleic Acid Emulsion (TBARS) Lipid->TBARS Result Calculate IC50 / Trolox Equiv. DPPH->Result FRAP->Result TBARS->Result

Caption: Decision matrix for antioxidant profiling of lipophilic salicylates.

Chemical Mechanism Diagram

This diagram illustrates the hydrolysis pathway and the active antioxidant species.

ReactionMechanism Parent Hex-1-en-1-yl 2-hydroxybenzoate (Lipophilic Prodrug) Hydrolysis Hydrolysis (H2O / Esterase) Parent->Hydrolysis Salicylic Salicylic Acid (Active Antioxidant) Hydrolysis->Salicylic Hexanal Hexanal (Aldehyde Byproduct) Hydrolysis->Hexanal Quenched Stable Product (R-H) Salicylic->Quenched H-Atom Transfer (Phenolic OH) Radical Free Radical (R•) Radical->Salicylic Attacks

Caption: Hydrolysis mechanism yielding the active salicylate moiety and hexanal byproduct.

Data Presentation Template

When reporting results, summarize the quantitative metrics in a comparative table.

AssayMetricUnitInterpretation
DPPH IC50µMLower value = Higher potency. Compare to Trolox.
FRAP ValueµM

/µM
Higher value = Stronger reducing power.
TBARS % Inhibition%Efficacy in protecting lipids (at 24h).

References

  • Borges, R. S., et al. (2015).[1] "The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology. Link

  • Prior, R. L., et al. (2005). "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry. Link

  • Zeb, A., & Ullah, F. (2016). "A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods." Journal of Analytical Methods in Chemistry. Link

  • Gulcin, I. (2020). "Antioxidants and Antioxidant Methods: An Updated Overview." Archives of Toxicology. Link

Sources

Application

Application Note: Antimicrobial Activity Screening of Hex-1-en-1-yl 2-hydroxybenzoate

[1] Abstract & Compound Profile Hex-1-en-1-yl 2-hydroxybenzoate represents a specific class of lipophilic salicylate derivatives characterized by a vinyl ester linkage. Unlike simple alkyl esters, the vinyl group ( ) imp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Compound Profile

Hex-1-en-1-yl 2-hydroxybenzoate represents a specific class of lipophilic salicylate derivatives characterized by a vinyl ester linkage. Unlike simple alkyl esters, the vinyl group (


) imparts unique physiochemical properties, specifically high lipophilicity and potential reactivity (acyl donor capability).

This Application Note provides a rigorous framework for screening this compound. The protocols address the specific challenges posed by this molecule: aqueous insolubility and hydrolytic susceptibility .

Compound Characterization
PropertyValue / DescriptionImplication for Screening
Chemical Structure Salicylic acid esterified with hex-1-en-1-olMembrane permeation; Potential prodrug behavior.
Lipophilicity (LogP) Estimated ~4.5 - 5.5Critical: Requires surfactant-assisted dispersion in aqueous broth.
Stability Vinyl esters are susceptible to hydrolysisStock solutions must be anhydrous; "Metabolite Controls" are required.
Target Mechanism Membrane disruption / pH gradient uncouplingAssays must focus on membrane integrity and metabolic stalling.

Experimental Design Strategy

To generate data with high scientific integrity, we cannot treat this compound like a standard water-soluble antibiotic. The screening workflow must validate that observed activity is due to the intact molecule and not merely its hydrolysis products (Salicylic acid + Hexanal).

Core Workflow Diagram

ScreeningWorkflow cluster_Assays Bio-Assays Compound Hex-1-en-1-yl 2-hydroxybenzoate Stock Stock Prep (Anhydrous DMSO) Compound->Stock Dissolve QC Stability Check (LC-MS/TLC) Stock->QC T=0h MIC Primary Screen: MIC (Broth Microdilution) + Tween 80 Stock->MIC Dilute Kill Secondary Screen: Time-Kill Kinetics MIC->Kill If Active Mech Mechanism: Membrane Permeability (Propidium Iodide) MIC->Mech If Active Analysis Data Analysis (SI Calculation) MIC->Analysis Kill->Analysis Mech->Analysis

Figure 1: Integrated screening workflow ensuring compound stability verification alongside biological activity.

Protocol 1: Stock Preparation & Solubility Management

Objective: Create a stable, homogeneous stock solution. Challenge: Vinyl esters may hydrolyze in the presence of water; high lipophilicity leads to precipitation in Muller-Hinton Broth (MHB).

Materials
  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Surfactant: Tween 80 (Polysorbate 80).

  • Vessel: Glass vials (avoid polystyrene for concentrated stocks).

Procedure
  • Primary Stock (100x): Dissolve Hex-1-en-1-yl 2-hydroxybenzoate in anhydrous DMSO to a concentration of 12.8 mg/mL .

    • Note: Do NOT use ethanol or water at this stage to prevent premature hydrolysis.

  • Surfactant Integration: Add Tween 80 to the stock solution to achieve a final Tween concentration of 1% (v/v) within the DMSO stock.

    • Rationale: This pre-solubilization step ensures that when the stock is hit with aqueous broth, it forms a stable micro-emulsion rather than precipitating.

  • Storage: Use immediately. Do not store frozen stocks of vinyl esters for extended periods due to potential moisture ingress.

Protocol 2: Primary Screening (MIC Determination)

Method: Broth Microdilution (Modified CLSI M07). Standard: CLSI M07-A10 [1].

Experimental Setup
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) and dilute 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Preparation:

    • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

    • Add 200 µL of the 12.8 mg/mL Stock (pre-diluted in broth to 256 µg/mL) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Final Test Range: 128 µg/mL to 0.25 µg/mL.

  • Critical Controls (Self-Validation):

    • Column 11 (Growth Control): Broth + Bacteria + 1% DMSO/Tween Vehicle . (Must show growth; verifies solvent isn't toxic).

    • Column 12 (Sterility Control): Broth only.

    • Metabolite Controls (Separate Plate): Run parallel MICs for Salicylic Acid and Hexanal (or Hex-1-en-1-ol).

    • Why? If the MIC of the ester is identical to Hexanal, the activity is likely due to degradation. If the ester is significantly more potent, it indicates a specific lipophilic mechanism.

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: Visual turbidity or OD600.

    • Note: If the compound causes cloudiness (emulsion), use Resazurin (Alamar Blue) dye (30 µL, 0.01%) to visualize cell viability (Blue = Dead, Pink = Live).

Protocol 3: Mechanism of Action (Membrane Integrity)

Rationale: Lipophilic salicylates often act by disrupting the bacterial cell membrane or uncoupling oxidative phosphorylation.

Assay: Propidium Iodide (PI) Uptake

Principle: PI is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.

Procedure
  • Culture: Grow S. aureus to mid-log phase (

    
    ).
    
  • Treatment:

    • Sample A: Untreated Control.

    • Sample B: Treated with Hex-1-en-1-yl 2-hydroxybenzoate at 2x MIC .

    • Sample C: Positive Control (CTAB or Nisin).

  • Incubation: Incubate for 1 hour at 37°C.

  • Staining: Add Propidium Iodide (final conc. 30 µM). Incubate 15 min in dark.

  • Detection: Fluorescence Microplate Reader (Ex: 535 nm / Em: 617 nm).

  • Interpretation:

    • High Fluorescence = Membrane Rupture (Bactericidal).

    • Low Fluorescence (but no growth) = Metabolic Inhibition/Uncoupling (Bacteriostatic).

Mechanism Visualization

MoA Ester Hex-1-en-1-yl 2-hydroxybenzoate Membrane Bacterial Membrane Ester->Membrane Partitioning (High LogP) Disruption Lipid Bilayer Disruption Membrane->Disruption Accumulation Uncoupling Transmembrane pH Gradient Loss Membrane->Uncoupling Proton Shuttle (Salicylate moiety) Death Cell Death (Bactericidal) Disruption->Death Uncoupling->Death

Figure 2: Postulated Mode of Action involving membrane partitioning and bioenergetic uncoupling.

Data Analysis & Reporting

Summarize results in a comparative table to validate the "Ester Advantage" over its hydrolysis products.

Table 1: Comparative Antimicrobial Potency (Example Data Structure)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Interpretation
Hex-1-en-1-yl 2-hydroxybenzoate [Data] [Data] Target Molecule
Salicylic Acid (Control)>500>1000Parent Acid (Weak)
Hexanal (Control)[Data][Data]Hydrolysis Product
Ciprofloxacin (Ref)0.50.015Standard

Calculation of Selectivity Index (SI):



  • Requirement: An SI > 10 indicates a viable drug candidate. Salicylates can be cytotoxic; this calculation is mandatory for drug development contexts.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Griffin, S. G., et al. (2000). The role of structure and molecular properties of terpenoids in determining their antimicrobial activity. Flavour and Fragrance Journal, 15(6), 360–372. (Provides context on lipophilic hydrocarbon chain impact on antimicrobial potency). [Link]

Method

Application Notes &amp; Protocols: Hex-1-en-1-yl 2-hydroxybenzoate for Advanced Drug Delivery System Development

Introduction: The Therapeutic Potential of Salicylate Prodrugs in Targeted Drug Delivery The development of sophisticated drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance the efficacy and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Salicylate Prodrugs in Targeted Drug Delivery

The development of sophisticated drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance the efficacy and safety of pharmaceutical agents. A key strategy in this endeavor is the use of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within thebody. This approach can improve the pharmacokinetic profile, reduce systemic toxicity, and enable targeted delivery to specific tissues or cells.

Hex-1-en-1-yl 2-hydroxybenzoate, a salicylate ester, presents a compelling candidate for development as a prodrug within a targeted drug delivery system. Salicylates, a class of compounds that includes aspirin, are well-known for their anti-inflammatory, analgesic, and antipyretic properties. By functionalizing salicylic acid with a hexenyl ester group, we can modulate its physicochemical properties, such as lipophilicity, to facilitate its incorporation into various drug delivery platforms. This application note provides a comprehensive guide for researchers and drug development professionals on the potential application of Hex-1-en-1-yl 2-hydroxybenzoate in the development of novel drug delivery systems. We will explore its synthesis, formulation into polymeric nanoparticles, and the essential characterization and validation protocols.

Physicochemical Properties of Hex-1-en-1-yl 2-hydroxybenzoate

Understanding the fundamental physicochemical properties of Hex-1-en-1-yl 2-hydroxybenzoate is critical for its successful formulation into a drug delivery system.

PropertyValueSource
Molecular Formula C13H16O3[1][2][3][4][5][6]
Molecular Weight 220.26 g/mol [2][3][4][6]
Physical Form Colorless to Yellow Liquid[1]
Boiling Point (est.) 314.8°C at 760 mmHg[3]
Flash Point (est.) 126.2°C[3]
Density (est.) 1.09 g/cm³[3]
Purity 99% (typical)[1]
Storage Temperature 2-8°C, sealed in dry conditions[1]
Synonyms (Z)-Hex-3-en-1-yl 2-hydroxybenzoate, cis-3-Hexenyl salicylate[3][4]

Proposed Synthesis of Hex-1-en-1-yl 2-hydroxybenzoate

A plausible synthetic route for Hex-1-en-1-yl 2-hydroxybenzoate involves the esterification of salicylic acid with hex-1-en-1-ol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and is typically performed under reflux to drive the reaction to completion.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (1 equivalent) and hex-1-en-1-ol (1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to dissolve the reactants. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure Hex-1-en-1-yl 2-hydroxybenzoate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

SynthesisWorkflow Salicylic_Acid Salicylic Acid Reactants Reactants in Toluene + H₂SO₄ (catalyst) Salicylic_Acid->Reactants Hexenol Hex-1-en-1-ol Hexenol->Reactants Reflux Reflux Reactants->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Purification Column Chromatography Workup->Purification Product Hex-1-en-1-yl 2-hydroxybenzoate Purification->Product

Caption: Proposed synthesis workflow for Hex-1-en-1-yl 2-hydroxybenzoate.

Formulation of Polymeric Nanoparticles for Drug Delivery

Polymeric nanoparticles are a versatile platform for encapsulating and delivering hydrophobic drugs like Hex-1-en-1-yl 2-hydroxybenzoate.[9][10] The choice of polymer is crucial and often includes biodegradable and biocompatible materials such as poly(lactic-co-glycolic acid) (PLGA), which has been extensively used in drug delivery applications.[10][11]

Experimental Protocol: Nanoparticle Formulation by Emulsion-Solvent Evaporation

This protocol describes a common method for preparing drug-loaded polymeric nanoparticles.

  • Organic Phase Preparation: Dissolve a known amount of PLGA and Hex-1-en-1-yl 2-hydroxybenzoate in a volatile organic solvent such as dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form for long-term storage.

NanoparticleFormulation Organic_Phase Organic Phase: PLGA + Hex-1-en-1-yl 2-hydroxybenzoate in Dichloromethane Emulsification Emulsification (Sonication/Homogenization) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase: PVA in Water Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Nanoparticles Drug-Loaded Nanoparticles Lyophilization->Nanoparticles

Caption: Workflow for polymeric nanoparticle formulation.

Characterization of the Drug Delivery System

Thorough characterization of the formulated nanoparticles is essential to ensure their quality, efficacy, and safety.[12][13]

Characterization TechniqueParameter MeasuredImportance
Dynamic Light Scattering (DLS) Particle size, polydispersity index (PDI)Affects in vivo distribution, cellular uptake, and drug release.[13]
Zeta Potential Analysis Surface chargeInfluences nanoparticle stability and interaction with biological membranes.[14]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Morphology, size, and surface characteristicsVisual confirmation of nanoparticle formation and characteristics.[13]
UV-Vis Spectroscopy / HPLC Drug loading and encapsulation efficiencyDetermines the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug Release Studies Drug release profile over timePredicts the in vivo performance and therapeutic window of the drug delivery system.[15]
Protocol: In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubation: Place the sample in a temperature-controlled shaker bath (37°C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of Hex-1-en-1-yl 2-hydroxybenzoate released into the medium using a validated analytical method such as HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Proposed Mechanism of Action and Drug Release

The therapeutic effect of the formulated nanoparticles will be realized upon the release of the active salicylic acid. The release of Hex-1-en-1-yl 2-hydroxybenzoate from the polymeric matrix is expected to occur through a combination of diffusion and polymer degradation.[9][16] Once released, the ester bond of Hex-1-en-1-yl 2-hydroxybenzoate is anticipated to be hydrolyzed by esterases present in the biological environment, liberating salicylic acid.

DrugReleaseMechanism Nanoparticle Drug-Loaded Nanoparticle Release Drug Release (Diffusion & Degradation) Nanoparticle->Release Prodrug Hex-1-en-1-yl 2-hydroxybenzoate Release->Prodrug Hydrolysis Esterase-mediated Hydrolysis Prodrug->Hydrolysis Active_Drug Salicylic Acid (Active Drug) Hydrolysis->Active_Drug Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

Caption: Proposed mechanism of drug release and activation.

Biocompatibility and Safety Considerations

Biocompatibility is a critical aspect of any drug delivery system intended for clinical use.[17][18] The biocompatibility of the Hex-1-en-1-yl 2-hydroxybenzoate-loaded nanoparticles should be thoroughly evaluated using both in vitro and in vivo models.[19][20]

In Vitro Biocompatibility Assays:

  • Cytotoxicity Assays (e.g., MTT, LDH): To assess the effect of the nanoparticles on cell viability using relevant cell lines.

  • Hemocompatibility Assays: To evaluate the interaction of the nanoparticles with blood components.

In Vivo Biocompatibility Studies:

  • Acute Toxicity Studies: To determine the short-term adverse effects of the nanoparticle formulation in animal models.

  • Histopathological Analysis: To examine the tissue response at the site of administration and in major organs.

Conclusion and Future Directions

Hex-1-en-1-yl 2-hydroxybenzoate holds promise as a hydrophobic prodrug for targeted drug delivery. The protocols outlined in this application note provide a foundational framework for the synthesis, formulation, and characterization of a polymeric nanoparticle-based delivery system for this compound. Further research should focus on optimizing the formulation parameters to achieve desired drug release kinetics, conducting comprehensive in vivo efficacy and toxicity studies, and exploring surface modifications of the nanoparticles for active targeting to specific disease sites.[21] The successful development of such a system could lead to improved therapeutic outcomes for a range of inflammatory and other conditions amenable to treatment with salicylates.

References

  • Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems - Research Journal of Pharmacy and Technology. (2020).
  • Mechanisms of Nanoparticle-based Drug Delivery. (n.d.).
  • Lee, J. H., & Yeo, Y. (2015). Controlled Drug Release from Pharmaceutical Nanocarriers. Chemical Engineering Science, 125, 75–84. Retrieved from [Link]

  • Son, G. H., Lee, B. J., & Cho, C. W. (2017). Mechanisms of drug release from advanced drug formulations such as polymeric-based drug-delivery systems and lipid nanoparticles. Journal of Pharmaceutical Investigation, 47(4), 287–296. Retrieved from [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (2023).
  • Zolnik, B. S., & Burgess, D. J. (2007). Biodegradable Salicylate-Based Poly(anhydride-ester) Microspheres For Controlled Insulin Delivery. Journal of Controlled Release, 122(3), 330–336. Retrieved from [Link]

  • Analysis of Drug Delivery Systems - Creative Biostructure. (n.d.).
  • Drug Release from Pharmaceutical Nanocarriers - OUCI. (n.d.).
  • Di Trani, N., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics. Retrieved from [Link]

  • Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. (2019). Retrieved from [Link]

  • (Z)-Hex-3-en-1-yl 2-hydroxybenzoate. (n.d.).
  • Di Trani, N., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. ACS Publications. Retrieved from [Link]

  • Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems - Systematic Reviews in Pharmacy. (2021).
  • Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. (n.d.).
  • benzoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester. (n.d.).
  • Formulation of salicylate-based poly(anhydride-ester) microspheres for short- and long-term salicylic acid delivery. (2025). Retrieved from [Link]

  • ((Z)-Hex-3-Enyl) 2-Hydroxybenzoate. (n.d.). Retrieved from [Link]

  • Dual drug release profiles of salicylate-based polymers and encapsulated chlorhexidine as potential periodontitis treatments. (n.d.). Retrieved from [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Retrieved from [Link]

  • Cross, S. E., et al. (1998). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology, 46(1), 29–35. Retrieved from [Link]

  • (E)-2-hexen-1-yl salicylate. (n.d.). Retrieved from [Link]

  • Nordström, P. (2011). Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug. Chalmers University of Technology.
  • Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas. (2022). Retrieved from [Link]

  • Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview. (2022). Retrieved from [Link]

  • Evaluating Biocompatibility: From Classical Techniques to State-of-the-Art Functional Proteomics. (2025). Retrieved from [Link]

  • Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. (n.d.). Retrieved from [Link]

  • Biomaterials for Drug Delivery and Human Applications. (2024). Retrieved from [Link]

  • Understanding Biocompatibility: Ensuring Safe and Successful Medical Interventions. (2023). Retrieved from [Link]

  • Biocompatibility of Chitosan Carriers with Application in Drug Delivery. (2012). Retrieved from [Link]

  • Biocompatibility and drug delivery systems. (n.d.). Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. (n.d.). Retrieved from [Link]

  • Using hex-1-ene as your starting material, show how you would synthesize hex-2-yne. (n.d.). Retrieved from [Link]

  • Notes - PAG 06 Synthesis of an Organic Solid. (n.d.). Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-, (3Z)-1-methyl-3-hexen-1-yl ester. (n.d.). Retrieved from [Link]

  • Hex-3-enyl 2-hydroxybenzoate. (n.d.). Retrieved from [Link]

  • Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants. (n.d.). Retrieved from [Link]

  • R-6.1 6-(4-HYDROXYHEX-1-EN-1-YL)UNDECA-2,4-DIENE-7,9-DIYNE-1,11-DIOL. (n.d.). Retrieved from [Link]

  • Hexahydroxybenzene trisoxalate. (n.d.). Retrieved from [Link]

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Application

Application Note: Targeted Volatile Metabolomics for the Extraction, Identification, and Quantification of Hex-1-en-1-yl 2-hydroxybenzoate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Plant Metabolomics Researchers, and Biomarker Discovery Scientists. Executive Summary & Biological Sign...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Plant Metabolomics Researchers, and Biomarker Discovery Scientists.

Executive Summary & Biological Significance

Hex-1-en-1-yl 2-hydroxybenzoate (an isomer within the hexenyl salicylate family) is a highly volatile ester that plays a critical role in both plant defense mechanisms and human metabolomic profiling. In plant matrices, particularly in Camellia sinensis (tea) and fermented fruit juices, hexenyl salicylates are key aroma-active compounds responsible for floral, herbal, and balsamic sensory notes. Furthermore, advanced chemometric pattern recognition has identified 1-hexenyl salicylate as a reproducible, genetically determined volatile biomarker in human axillary sweat, enabling individual and gender-specific chemical fingerprinting[1].

Analyzing this compound presents unique analytical challenges. The enol-ester linkage is thermally labile, and its high volatility makes traditional liquid-liquid extraction (LLE) prone to evaporative losses and solvent masking. This application note details a self-validating Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) workflow designed to capture and quantify this specific metabolite with high fidelity[2].

Mechanistic Insights: Biosynthesis and Pathway Dynamics

To optimize extraction and interpret metabolomic data, one must understand the compound's origin. Hex-1-en-1-yl 2-hydroxybenzoate is synthesized at the intersection of two major metabolic pathways:

  • The Lipoxygenase (LOX) Pathway: Converts lipid precursors (linolenic acid) into volatile C6 alcohols (e.g., hex-1-en-1-ol).

  • The Phenylpropanoid Pathway: Synthesizes salicylic acid, a critical phytohormone.

During plant stress (e.g., anaerobic treatment, mechanical damage during tea withering) or microbial fermentation, Alcohol Acyltransferase (AAT) catalyzes the esterification of these two precursors,[3].

G Linolenic Linolenic Acid (Lipid Precursor) LOX Lipoxygenase (LOX) Pathway Linolenic->LOX Hexenol Hex-1-en-1-ol (Volatile Alcohol) LOX->Hexenol Esterification Alcohol Acyltransferase (AAT) Esterification Hexenol->Esterification Phenylalanine Phenylalanine (Amino Acid Precursor) PAL Phenylpropanoid Pathway Phenylalanine->PAL Salicylic Salicylic Acid (Phytohormone) PAL->Salicylic Salicylic->Esterification HexenylSalicylate Hex-1-en-1-yl 2-hydroxybenzoate (Volatile Ester) Esterification->HexenylSalicylate

Caption: Biosynthetic pathway of Hex-1-en-1-yl 2-hydroxybenzoate via LOX and phenylpropanoid pathways.

Experimental Workflow: HS-SPME-GC-MS/MS

To prevent the degradation of Hex-1-en-1-yl 2-hydroxybenzoate, targeted metabolomics relies on HS-SPME rather than solvent extraction. The following workflow utilizes Multiple Reaction Monitoring (MRM) to distinguish the target compound from closely related isomers like (Z)-3-hexenyl salicylate[4],[2].

Workflow Sample Sample Prep & IS Addition Extraction HS-SPME (60°C, 1h) Sample->Extraction Desorption Thermal Desorption (230°C, 5min) Extraction->Desorption Separation GC Separation (DB-5MS) Desorption->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Chemometrics (PCA, WGCNA) Detection->Data

Caption: Targeted HS-SPME-GC-MS/MS metabolomics workflow for volatile ester quantification.

Sample Preparation & Extraction Causality
  • Step 1: Cryogenic Grinding. Flash-freeze the biological matrix (e.g., tea leaves) in liquid nitrogen and grind to a fine powder.

    • Causality: Halts endogenous enzymatic activity (like AAT or esterases) immediately, preserving the in vivo volatile profile.

  • Step 2: Matrix Modification. Transfer 0.5 g of the powder into a 20-mL headspace vial. Add 5 mL of saturated NaCl solution.

    • Causality: The "salting-out" effect decreases the solubility of organic volatiles in the aqueous phase, forcing Hex-1-en-1-yl 2-hydroxybenzoate into the headspace, thereby exponentially increasing extraction recovery[4].

  • Step 3: Internal Standard (IS) Addition. Spike the sample with 10 µL of 7-tridecanone (for human biofluids)[1] or [2H3]-β-ionone (for plant matrices)[4] at a concentration of 50 µg/mL.

  • Step 4: HS-SPME Extraction. Insert a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber into the headspace. Incubate at 60 °C for 60 minutes.

    • Causality: The tri-phase fiber provides optimal adsorption for a broad molecular weight range. The 60 °C limit is critical; exceeding this temperature risks artifactual thermal degradation of the enol-ester bond[2].

GC-MS/MS Instrumental Parameters
  • Thermal Desorption: Desorb the fiber in the GC injection port at 230 °C for 5 minutes in splitless mode.

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

    • Oven Program: 40 °C (hold 5 min) → ramp at 4 °C/min to 160 °C (hold 5 min) → ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry (MRM Mode): Electron impact (EI) ionization at 70 eV. Ion source temperature at 230 °C.

Quantitative Data Presentation

To accurately quantify Hex-1-en-1-yl 2-hydroxybenzoate and differentiate it from its isomers and background noise, MRM transitions must be strictly adhered to. The table below summarizes the quantitative parameters required for the mass spectrometer method setup.

Analyte / StandardChemical FormulaPrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Collision Energy (eV)Odor Descriptor
Hex-1-en-1-yl 2-hydroxybenzoate C13H16O3220.1120.092.015, 25Floral, Balsamic
(Z)-3-Hexenyl salicylate (Isomer)C13H16O3220.1120.082.115, 25Herbal, Green Leaf
7-Tridecanone (IS)C13H26O198.2113.185.110, 20N/A (Standard)
[2H3]-β-ionone (IS)C13H17D3O195.2177.1136.115, 20N/A (Standard)

System Suitability & Self-Validating Protocol

A robust metabolomics protocol must be self-validating to ensure data integrity. Implement the following quality control (QC) gates:

  • Fiber Carryover Blank: Run an empty vial blank after every 10 biological samples. Validation Gate: The peak area for m/z 120.0 at the retention time of Hex-1-en-1-yl 2-hydroxybenzoate must be < 0.1% of the lowest calibration standard. If exceeded, bake the fiber at 250 °C for 15 minutes.

  • Internal Standard Stability: Monitor the absolute peak area of the internal standard (e.g., 7-tridecanone) across the entire batch. Validation Gate: The Relative Standard Deviation (RSD) of the IS peak area must remain ≤ 14.30%[1]. An RSD > 15% indicates fiber degradation or MS source contamination, invalidating the batch.

  • Isomeric Resolution: Ensure baseline resolution (Rs > 1.5) between Hex-1-en-1-yl 2-hydroxybenzoate and (Z)-3-hexenyl salicylate. Co-elution will result in cross-talk in the 220.1 → 120.0 MRM channel, skewing quantitative accuracy.

References

  • Characteristic volatile components and transcriptional regulation of seven major tea cultivars (Camellia sinensis) in China Maximum Academic Press[Link]

  • How anaerobic treatment is controlling the volatile components and key odorants of purple-colored leaf tea Food Chemistry (via RUNA Principal)[Link]

  • Individual and gender fingerprints in human body odour Journal of the Royal Society Interface[Link]

  • Decoding Light-Spreading Intensity Effects on the Sensory Quality and Volatile Compounds of Green Tea: An Integrated GC-E-Nose and Targeted Metabolomics Analysis PubMed Central (PMC)[Link]

  • Isolation and Identification of β-Glucosidases-Producing Non-Saccharomyces Yeast Strains and Its Influence on the Aroma of Fermented Mango Juice MDPI (Foods)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Hex-1-en-1-yl 2-hydroxybenzoate" synthesis side reactions and byproducts

Ticket System: Advanced Organic Synthesis Division Topic: Troubleshooting Side Reactions & Byproducts in Enol Ester Synthesis Target Molecule: Hex-1-en-1-yl 2-hydroxybenzoate (Salicylic acid hex-1-enyl ester) CAS: 68133-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Organic Synthesis Division

Topic: Troubleshooting Side Reactions & Byproducts in Enol Ester Synthesis Target Molecule: Hex-1-en-1-yl 2-hydroxybenzoate (Salicylic acid hex-1-enyl ester) CAS: 68133-77-7[1]

Introduction: The "Hidden" Instability

Welcome to the technical support hub for Hex-1-en-1-yl 2-hydroxybenzoate . If you are accessing this guide, you are likely encountering low yields, disappearing products, or isomeric mixtures.

This molecule is an enol ester , a "masked" aldehyde. Unlike standard alkyl esters, the ester oxygen is bonded to a vinylic carbon. This creates a unique electronic environment where the oxygen lone pair donates into the alkene


-system, rendering the ester linkage highly susceptible to hydrolysis and the alkene prone to polymerization. Furthermore, the ortho-phenolic hydroxyl group of the salicylate moiety presents a chelation risk to the transition metal catalysts typically used in this synthesis.

This guide focuses on the modern Ruthenium-Catalyzed Anti-Markovnikov Addition of salicylic acid to 1-hexyne, as it is the most atom-economical route to the linear 1-en-1-yl isomer.

Module 1: Regioselectivity & Catalyst Control

User Issue: "I am getting the branched isomer (Hex-1-en-2-yl) instead of the linear target."

Root Cause Analysis: The addition of carboxylic acids to terminal alkynes can proceed via two pathways:[2]

  • Markovnikov Addition: Yields the gem-enol ester (branched, 1-en-2-yl). This is favored by simple ruthenium salts or electron-poor phosphine ligands.

  • Anti-Markovnikov Addition: Yields the target linear enol ester (1-en-1-yl). This requires a catalyst that proceeds via a Ruthenium-Vinylidene intermediate, which sterically directs the nucleophilic attack of the carboxylate to the terminal carbon.

Troubleshooting Protocol:

ParameterRecommendation for Linear TargetWhy?
Catalyst [Ru(p-cymene)Cl₂]₂ + Phosphine or [Ru(dppp)₂Cl]⁺ Bulky, electron-rich ligands favor the vinylidene mechanism required for anti-Markovnikov selectivity.
Ligand Tri(2-furyl)phosphine or dppm These ligands stabilize the specific Ru-intermediate that blocks internal attack.
Solvent Toluene or THF Avoid protic solvents. DCM often favors the branched isomer due to polarity effects on the transition state.

Visualizing the Divergence:

Regioselectivity Start Reaction Mixture (Salicylic Acid + 1-Hexyne + Ru-Cat) Vinylidene Ru-Vinylidene Intermediate (Sterically Demanding) Start->Vinylidene Bulky Ligands (e.g., dppm, PPh3) PiComplex Ru-Pi-Alkyne Complex (Less Steric Bulk) Start->PiComplex Small/E-poor Ligands (e.g., CO, Cl-) Target TARGET: Hex-1-en-1-yl Ester (Anti-Markovnikov) Vinylidene->Target Nucleophilic Attack at Terminal Carbon Byproduct BYPRODUCT: Hex-1-en-2-yl Ester (Markovnikov) PiComplex->Byproduct Nucleophilic Attack at Internal Carbon

Figure 1: Ligand-controlled divergence in Ru-catalyzed hydrocarboxylation. Bulky ligands force the formation of the vinylidene intermediate, leading to the desired linear product.

Module 2: Stereochemical Integrity ( vs. )

User Issue: "I need the -isomer, but I am isolating the -isomer (or a mixture)."

Technical Insight: The anti-Markovnikov addition can yield two stereoisomers.[2]

  • 
    -isomer (cis):  Often the kinetic product formed by the trans-addition of the carboxylate across the triple bond.
    
  • 
    -isomer (trans):  The thermodynamic product. Isomerization occurs if the reaction runs too long or at too high a temperature.
    

Corrective Actions:

  • Monitor Time Strictly: Stop the reaction immediately upon consumption of the alkyne. Prolonged heating promotes

    
     isomerization.
    
  • Temperature Control: Lower the temperature (e.g., 50°C vs 100°C). While the reaction will be slower, the

    
    -selectivity often improves.
    
  • Catalyst Switch: If

    
     is critical, consider Rhodium (Rh)  catalysts (e.g., [Rh(COD)Cl]₂ with specific phosphines), which are historically more 
    
    
    
    -selective than Ruthenium.

Module 3: The "Disappearing Product" (Hydrolysis)

User Issue: "My NMR showed the product in the crude mixture, but after column chromatography, I only recovered Salicylic acid and Hexanal."

Root Cause: Enol esters are extremely sensitive to acid-catalyzed hydrolysis. Standard silica gel is slightly acidic (pH 4-5). As the enol ester passes through the column, the acidic surface protonates the alkene, facilitating water attack and cleavage.

Reaction:



Purification Protocol (The "Neutralization" Fix):

  • Pre-treat Silica: Slurry your silica gel in the eluent containing 1-2% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.

  • Eluent Additive: Maintain 0.5% Et₃N in your mobile phase during chromatography.

  • Alternative: Use Neutral Alumina instead of silica gel.

  • Workup: Avoid acidic washes (e.g., HCl or NH₄Cl). Use saturated NaHCO₃ or brine only.

Hydrolysis EnolEster Hex-1-en-1-yl Ester (Product) Protonation Protonation at C-beta (Acidic Silica Surface) EnolEster->Protonation Contact with Acidic SiO2 Oxonium Oxonium Ion Intermediate Protonation->Oxonium Hydrolysis Water Attack & Collapse Oxonium->Hydrolysis +H2O (Trace moisture) Decomp Salicylic Acid + Hexanal (Decomposition) Hydrolysis->Decomp

Figure 2: Mechanism of enol ester decomposition on acidic silica gel.

Module 4: Chemoselectivity (The Phenol Problem)

User Issue: "The reaction stalls, or I see heavy oligomers."

Root Cause: Salicylic acid contains a phenol group (-OH) in the ortho position.

  • Catalyst Poisoning: The phenol oxygen can coordinate to the Ruthenium center, forming a stable chelate that deactivates the catalyst.

  • Competitive Addition: The phenol -OH is nucleophilic. In rare cases, it can attack the alkyne, leading to vinyl ethers or cyclic benzofuran derivatives (if intramolecular cyclization occurs).

Strategic Solution:

  • Best Practice: Protect the phenol before the reaction. Acetylsalicylic acid (Aspirin) is a better substrate. The acetyl group can be removed later under mild basic conditions (though this risks hydrolyzing the enol ester, so careful enzymatic deprotection might be needed).

  • Direct Synthesis (If protection is impossible): Use a higher catalyst loading (2-5 mol%) to account for partial deactivation. Add a mild base (e.g., Na₂CO₃) to ensure the carboxylic acid (pKa ~3) is deprotonated preferentially over the phenol (pKa ~10), directing the carboxylate to the metal center.

Summary of Byproducts

ByproductStructure DescriptionOriginPrevention
Hex-1-en-2-yl ester Branched isomerMarkovnikov addition (wrong mechanism).Use sterically bulky Ru-catalysts; avoid DCM.
Hexanal AldehydeHydrolysis of product.Neutralize silica gel; keep dry.
Salicylic Acid White solid precipitateHydrolysis of product.Neutralize silica gel; keep dry.
1-Hexyne Dimers Enynes (tail-to-tail)Competitive alkyne dimerization.Ensure high concentration of acid relative to alkyne; slow addition of alkyne.

References

  • Goossen, L. J., et al. (2002). Ruthenium-Catalyzed Anti-Markovnikov Addition of Carboxylic Acids to Alkynes. Investigates the ligand effects on regioselectivity, establishing the preference for bulky phosphines to favor linear enol esters.

  • Dixneuf, P. H., et al. (2003). Ruthenium-vinylidene complexes in catalysis. Detailed mechanistic review explaining the vinylidene intermediate required for anti-Markovnikov addition.

  • PubChem Compound Summary. (2024). Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. Identification and physical property data for the target molecule.[3][4][5][6][7]

  • Trost, B. M., et al. (2005). Atom Economy: Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. Discusses the green chemistry aspects and atom economy of this addition reaction.

Sources

Optimization

Optimizing reaction conditions for "Hex-1-en-1-yl 2-hydroxybenzoate" synthesis

Welcome to the technical support center for the synthesis and optimization of alkenyl salicylates, focusing on compounds structurally related to "Hex-1-en-1-yl 2-hydroxybenzoate." This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of alkenyl salicylates, focusing on compounds structurally related to "Hex-1-en-1-yl 2-hydroxybenzoate." This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing these valuable molecules. We will address common experimental challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure your success.

Introduction: Navigating the Synthesis of Alkenyl Salicylates

The target molecule, "Hex-1-en-1-yl 2-hydroxybenzoate," presents an immediate structural ambiguity. The name implies an enol ester, which is often unstable. It is more probable that the intended targets are isomeric, more stable structures such as (E/Z)-hex-2-enyl 2-hydroxybenzoate (an allylic ester) or 2-((E/Z)-hex-1-enyloxy)benzoic acid (an enol ether).

Salicylic acid possesses two reactive sites: a carboxylic acid and a phenolic hydroxyl group. This duality is the central challenge in synthesis, demanding precise control of reaction conditions to achieve chemoselectivity. This guide is structured to address the synthesis of both the ester and ether derivatives, providing a comprehensive resource for either synthetic goal.

G start What is your desired product? ester Hexenyl 2-hydroxybenzoate (Ester Linkage) start->ester Esterification of -COOH group ether 2-(Hexenyloxy)benzoic acid (Ether Linkage) start->ether Alkenylation of phenolic -OH group route_ester Fischer Esterification (Direct, Acid-Catalyzed) ester->route_ester route_ether O-Alkenylation (Requires Base or Coupling Agents) ether->route_ether ester_details • Simpler, one-step reaction • Risk of alkene isomerization/polymerization route_ester->ester_details ether_details • Requires protection of carboxylic acid • Common methods: Williamson or Mitsunobu • Risk of elimination side reactions route_ether->ether_details

Caption: Decision flowchart for selecting a synthetic route.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of alkenyl salicylates.

Part 1: Synthesis of Hexenyl 2-hydroxybenzoate (Ester Formation)

Q1: What is the most straightforward method for synthesizing (E)-hex-2-enyl 2-hydroxybenzoate?

The most direct and cost-effective method is Fischer-Speier esterification . This reaction involves heating salicylic acid with an excess of the corresponding alcohol, (E)-hex-2-en-1-ol, in the presence of an acid catalyst.[1][2] The reaction is reversible, so water must be removed as it forms to drive the reaction to completion.[2]

Q2: My Fischer esterification yield is disappointingly low. What are the likely causes and how can I fix them?

Low yields are a common problem, typically stemming from three main issues:

  • Incomplete Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[2]

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[3] Alternatively, adding molecular sieves to the reaction can absorb the water.[3]

  • Insufficient Catalysis: The reaction rate is dependent on the strength and concentration of the acid catalyst.

    • Solution: While concentrated sulfuric acid is effective, it can cause charring and side reactions with the alkene. A milder, solid-supported acid like p-toluenesulfonic acid (p-TsOH) or an acidic resin (e.g., Amberlyst-15) is often a better choice, simplifying workup and minimizing degradation.[4]

  • Side Reactions: The allylic alcohol ((E)-hex-2-en-1-ol) is susceptible to side reactions under strong acid and heat.

    • Solution: Maintain the reaction temperature at the minimum required for reflux. Potential side reactions include acid-catalyzed dehydration of the alcohol to form dienes, or polymerization. Using a milder catalyst and shorter reaction times can mitigate these issues. Monitor the reaction closely by Thin Layer Chromatography (TLC).

Q3: Are there milder, non-acidic methods to form the ester?

Yes. If your substrates are sensitive to strong acid and heat, consider using a coupling agent. The Steglich esterification , using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method performed at room temperature.

  • Causality: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester. The main drawback is the need to remove the dicyclohexylurea (DCU) byproduct via filtration.

Part 2: Synthesis of 2-(Hexenyloxy)benzoic Acid (Ether Formation)

Q4: How can I selectively functionalize the phenolic hydroxyl group over the carboxylic acid?

To achieve selective O-alkenylation, you must first prevent the carboxylic acid from reacting. This is typically done by converting it into an ester (e.g., a methyl or benzyl ester), which serves as a protecting group.[5] After protection, the phenolic hydroxyl can be deprotonated with a base to form a phenoxide, which is a much stronger nucleophile than the starting phenol.[6] This phenoxide can then be reacted with an alkenyl halide.

G cluster_0 Protection cluster_1 O-Alkenylation cluster_2 Deprotection SalicylicAcid Salicylic Acid ProtectedAcid Methyl Salicylate (Protected -COOH) SalicylicAcid->ProtectedAcid CH3OH, H+ Phenoxide Phenoxide Intermediate ProtectedAcid->Phenoxide 1. Base (e.g., NaH, K2CO3) 2. Alkenyl Halide ProtectedEther Protected Ether Product Phenoxide->ProtectedEther FinalProduct 2-(Hexenyloxy)benzoic Acid ProtectedEther->FinalProduct NaOH, H2O then H3O+

Caption: General workflow for selective O-alkenylation.

Q5: My Williamson ether synthesis is not working. What should I troubleshoot?

The Williamson ether synthesis is a classic S(N)2 reaction, and its failure often points to conditions that favor the competing E2 elimination pathway.[7][8]

ProblemPossible CauseTroubleshooting Suggestion & Rationale
Low or No Product Weak Base: The base is not strong enough to fully deprotonate the phenol (pKa ~13 for the phenolic proton of methyl salicylate).Use a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3). NaH is irreversible and ensures complete formation of the highly nucleophilic phenoxide.[6]
Poor Leaving Group: The halide on your alkenylating agent is not easily displaced (e.g., Cl < Br < I).Use an alkenyl bromide or iodide. If you only have the chloride, it can be converted to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Inappropriate Solvent: The solvent is protic (e.g., ethanol, water) or nonpolar.Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophilic anion exposed and highly reactive, accelerating the S(N)2 reaction.[7][9]
Alkene Byproduct Formation Sterically Hindered Halide: The alkenyl halide is secondary or tertiary.The S(N)2 reaction works best with primary halides.[8] For synthesizing an ether from a secondary alcohol, it is better to use the secondary alkoxide and a primary halide.[6][7]
Strong, Bulky Base: A bulky base like potassium tert-butoxide (t-BuOK) was used.While a strong base is needed, a bulky base will preferentially act as a base rather than allowing the phenoxide to act as a nucleophile, promoting E2 elimination. Use a non-bulky strong base like NaH.[6]

Q6: I want to avoid using an alkenyl halide. Can I use an alcohol directly?

Yes, the Mitsunobu reaction is an excellent choice for coupling a phenol directly with an alcohol under mild, neutral conditions.[10][11] The reaction uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol.[10]

  • Causality: The PPh₃ and DEAD react to form a phosphonium salt. The phenol is acidic enough to protonate this intermediate, and the resulting phenoxide attacks the activated alcohol (now an oxyphosphonium salt, a superb leaving group), leading to the desired ether.[10]

Q7: The Mitsunobu reaction worked, but purification is a nightmare. How can I improve it?

This is the most common complaint about the Mitsunobu reaction. The main byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine, can be difficult to separate from the product.

  • Solutions:

    • Crystallization: TPPO is crystalline and can sometimes be removed by crystallizing it from a nonpolar solvent like hexane or a hexane/ether mixture while your product remains in solution.

    • Polymer-supported Reagents: Use polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be simply filtered off.[12][13]

    • Solvent Choice: For sterically hindered phenols, side reactions can be suppressed and yields improved by using a less polar solvent like diethyl ether instead of THF.[14]

Experimental Protocols

Protocol 1: Optimized Fischer Esterification for (E)-hex-2-enyl 2-hydroxybenzoate

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add salicylic acid (13.8 g, 0.1 mol), (E)-hex-2-en-1-ol (15.0 g, 0.15 mol, 1.5 equiv.), and toluene (100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mol%).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: O-Alkenylation via Mitsunobu Reaction

This protocol assumes the starting material is methyl salicylate (protected salicylic acid).

  • Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl salicylate (15.2 g, 0.1 mol), (E)-hex-2-en-1-ol (12.0 g, 0.12 mol, 1.2 equiv.), and triphenylphosphine (PPh₃) (31.5 g, 0.12 mol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cooling: Cool the stirring solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (24.3 g, 0.12 mol, 1.2 equiv.) dropwise over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC indicates the consumption of the starting phenol.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Add diethyl ether or a hexane/ether mixture to the residue, which may cause the triphenylphosphine oxide and hydrazine byproducts to precipitate. Filter the solids. The filtrate can be further purified by column chromatography on silica gel to yield the protected ether.

  • Deprotection: The resulting methyl 2-((E)-hex-2-enyloxy)benzoate can be hydrolyzed to the final product by refluxing with aqueous NaOH, followed by acidic workup.[15][16]

References

  • Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC - NIH. (n.d.).
  • Synthesis and Cytotoxicity of Salicylate-Based Poly(anhydride esters) - ACS Publications. (2004, November 26).
  • Synthesis of Methyl Salicylate | PDF | Ester | Alcohol - Scribd. (n.d.).
  • Silanol - a Traceless Directing Group for Pd-Catalyzed o-Alkenylation of Phenols - PMC. (n.d.).
  • Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. (n.d.).
  • A Comparative Guide to Ethyl Salicylate Synthesis: Methods, Yields, and Protocols - Benchchem. (n.d.).
  • Preparation of Methyl Salicylate. (n.d.).
  • A selective photoinduced radical O-alkenylation of phenols and naphthols with terminal alkynes - Chemical Communications (RSC Publishing). (n.d.).
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. (n.d.).
  • Late-Stage Direct o-Alkenylation of Phenols by PdII -Catalyzed C-H Functionalization. (2019, May 17).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • A selective photoinduced radical O-alkenylation of phenols and naphthols with terminal alkynes. (2024, August 7).
  • Base‐promoted O‐alkenylation of phenol with various dihalidesa Reaction... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Application Note – Mitsunobu - Sigma-Aldrich. (n.d.).
  • Mitsunobu reaction - Wikipedia. (n.d.).
  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. (n.d.).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • Mitsunobu Reaction - Common Conditions. (n.d.).
  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction - ACS Publications. (2012, July 17).
  • The preparation of 2-hydroxybenzoic acid teacher notes and answers - Royal Society of Chemistry. (n.d.).
  • "Hex-2-en-1-yl propanoate" synthesis side reactions and byproducts - Benchchem. (n.d.).
  • Notes - PAG 06 Synthesis of an Organic Solid - OCR (B) Chemistry A-Level - Physics & Maths Tutor. (n.d.).

Sources

Troubleshooting

"Hex-1-en-1-yl 2-hydroxybenzoate" purification challenges from crude mixture

The following guide is structured as a specialized Technical Support Center for researchers working with Hex-1-en-1-yl 2-hydroxybenzoate . This molecule is chemically distinct from the common fragrance ingredient cis-3-h...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Hex-1-en-1-yl 2-hydroxybenzoate .

This molecule is chemically distinct from the common fragrance ingredient cis-3-hexenyl salicylate. The nomenclature "Hex-1-en-1-yl" identifies this compound as an enol ester (vinyl ester), where the ester oxygen is directly attached to the alkene double bond. This structural feature introduces significant instability toward acid-catalyzed hydrolysis, a common pitfall during purification.

Ticket ID: PUR-HEX-ENOL-001 Status: Open Severity: High (Compound Instability)

Compound Profile & Stability Assessment

Before troubleshooting, confirm your target structure matches the chemical behavior described below.

FeatureSpecificationImplication for Purification
Functional Group Enol Ester (Vinyl Benzoate)Highly susceptible to acid-catalyzed hydrolysis.[1] Unstable on standard Silica Gel.
Moiety Salicylate (Phenol)Internal H-bonding (OH···C=O) increases lipophilicity but phenol is prone to oxidation.
Isomerism E / Z (Geometric)The double bond at C1-C2 creates isomers with distinct physical properties.
Common Impurities Salicylic Acid, HexanalDegradation products resulting from moisture/acid exposure.

Troubleshooting Guides (FAQ)

Issue 1: "My product degrades or vanishes during Flash Column Chromatography."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the enol double bond, initiating hydrolysis into Salicylic acid and Hexanal .

Corrective Action: You must neutralize the stationary phase.

  • Protocol: Pre-treat the silica gel with 1–2% Triethylamine (Et3N) in the eluent.[1]

  • Mechanism: The amine neutralizes surface silanol groups (Si-OH), preventing protonation of the enol ester.

Issue 2: "I cannot separate the E and Z isomers."

Diagnosis: Insufficient Selectivity. Geometric isomers of enol esters often have very similar


 values on standard phases due to the flexible butyl tail masking the geometry.

Corrective Action:

  • Silver Nitrate Impregnated Silica:

    
     ions complex reversibly with the 
    
    
    
    -system. The isomer with less steric hindrance around the double bond (usually Z) binds stronger and elutes later.
  • Recrystallization (If solid): Salicylates are often crystalline. Try low-temperature crystallization from Pentane/Et2O at -20°C.

Issue 3: "The crude mixture contains significant Salicylic Acid."

Diagnosis: Incomplete coupling or hydrolysis during workup. Salicylic acid is difficult to remove by chromatography because it streaks and co-elutes with polar impurities.

Corrective Action:

  • Cold Filtration: If the mixture is an oil and Salicylic acid is solid, dilute with cold Hexane (-20°C) and filter quickly.

  • Basic Wash (Caution): Rapidly wash with cold 5%

    
    . Warning: Prolonged exposure to base will saponify the ester. Keep contact time under 60 seconds.
    

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Neutralized Silica Gel

Target: Prevention of on-column hydrolysis.

  • Slurry Preparation:

    • Calculate required Silica: ~40g per 1g of crude.

    • Prepare solvent system: Hexanes/Ethyl Acetate (e.g., 95:5).

    • Add Modifier: Add 1.0% v/v Triethylamine (Et3N) to the solvent system.

  • Column Packing:

    • Pour the slurry into the column.[1][2]

    • Flush with 2 column volumes (CV) of the Et3N-containing solvent to ensure the entire bed is basic.

  • Loading:

    • Dissolve crude in minimal Hexanes + 0.5% Et3N.

    • Load carefully.

  • Elution:

    • Run the gradient. Note: You can reduce Et3N to 0.5% for the run, but do not omit it.

SOP-B: Argentation Chromatography (Ag-Silica)

Target: Separation of E/Z isomers.

  • Preparation:

    • Dissolve

      
       (10% w/w of silica weight) in Acetonitrile.
      
    • Add Silica Gel and mix to a slurry.[1][2]

    • Remove solvent via Rotary Evaporator (shield from light) until free-flowing powder is obtained.

    • Dry in oven at 120°C for 2 hours (activates the silver).

  • Execution:

    • Pack column in the dark (wrap in aluminum foil).

    • Elute with Hexanes/Toluene gradients. (Toluene interacts with Ag, modulating retention).

Mechanistic Visualization

Figure 1: Acid-Catalyzed Decomposition Pathway

The following diagram illustrates why standard silica destroys your compound.

Hydrolysis EnolEster Hex-1-en-1-yl Salicylate (Enol Ester) Protonation Protonation at C2 (via Si-OH) EnolEster->Protonation Acidic Silica Oxonium Oxonium Ion Intermediate Protonation->Oxonium WaterAttack Nucleophilic Attack (H2O) Oxonium->WaterAttack Trace H2O Hemiacetal Unstable Hemiacetal WaterAttack->Hemiacetal Products Salicylic Acid + Hexanal Hemiacetal->Products Collapse

Caption: Mechanism of enol ester hydrolysis on acidic stationary phases. The C=C double bond is protonated, leading to cleavage.

Figure 2: Purification Decision Matrix

Follow this logic flow to select the correct purification method.

DecisionTree Start Crude Mixture Analysis CheckAcid Is Salicylic Acid Present? Start->CheckAcid RemoveAcid Cold Hexane Filtration or Rapid NaHCO3 Wash CheckAcid->RemoveAcid Yes CheckIsomers Is E/Z Separation Required? CheckAcid->CheckIsomers No RemoveAcid->CheckIsomers StandardPur Flash Chrom: Silica + 1% Et3N CheckIsomers->StandardPur No (Mixture OK) AdvancedPur Argentation Chrom: 10% AgNO3-Silica CheckIsomers->AdvancedPur Yes (Pure Isomer Needed)

Caption: Decision tree for selecting purification protocols based on impurity profile and stereochemical requirements.

References

  • Goossen, L. J., et al. (2002). "Ru-Catalyzed Addition of Carboxylic Acids to Alkynes: A Practical Synthesis of Enol Esters." Advanced Synthesis & Catalysis.

    • Context: Describes the synthesis and stability of enol esters, emphasizing their sensitivity.
  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron.

    • Context: The authoritative guide on using Argentation Chromatography for alkene isomer separ
  • Penn, D. J., et al. (2007).[3] "Analysis of Volatile Organic Compounds in Human Saliva." Journal of Chromatography B.

    • Context: Identifies "1-hexenyl salicylate" as a distinct volatile metabolite, validating the compound's existence and need for precise separation
  • BenchChem Technical Support. (2025). "Purification of Enol Ethers and Esters on Deactivated Silica." BenchChem Knowledge Base.

    • Context: General protocols for neutralizing silica gel with triethylamine.

Sources

Optimization

"Hex-1-en-1-yl 2-hydroxybenzoate" degradation pathways and stability issues

Welcome to the technical support center for Hex-1-en-1-yl 2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Hex-1-en-1-yl 2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our goal is to provide you with the expertise and practical insights needed to anticipate and resolve stability and degradation challenges in your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is Hex-1-en-1-yl 2-hydroxybenzoate and what are its key structural features?

Hex-1-en-1-yl 2-hydroxybenzoate, also known as hexenyl salicylate, is an organic compound belonging to the salicylate ester family. Its structure consists of a salicylic acid (2-hydroxybenzoic acid) moiety ester-linked to a hex-1-en-1-ol moiety. The key features that dictate its chemical behavior are:

  • Ester Linkage: This is the most reactive site, susceptible to cleavage through hydrolysis.

  • Unsaturated Hexenyl Chain: The carbon-carbon double bond in the hexenyl group is a potential site for oxidation and isomerization.

  • Phenolic Hydroxyl Group: The hydroxyl group on the benzene ring can influence the molecule's reactivity and solubility.

Q2: What are the primary degradation pathways for Hex-1-en-1-yl 2-hydroxybenzoate?

Based on its chemical structure, the two most significant degradation pathways are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The ester bond is susceptible to cleavage, particularly under acidic or basic conditions, in the presence of water. This reaction yields salicylic acid and hex-1-en-1-ol as the primary degradation products.[3][4] Ester hydrolysis is a common degradation mechanism for many pharmaceutical compounds.[3]

  • Oxidation: The double bond within the hexenyl group is vulnerable to oxidative attack. This can be initiated by atmospheric oxygen, peroxides, or exposure to heat and light.[1][2] This process can lead to a variety of byproducts, including aldehydes, ketones, or epoxides, which may alter the compound's efficacy or safety profile.

Q3: What are the optimal storage conditions to maintain the stability of Hex-1-en-1-yl 2-hydroxybenzoate?

To minimize degradation, proper storage is critical. Studies on similar salicylate-based poly(anhydride-esters) show that stability is significantly enhanced under specific conditions.[5][6]

  • Temperature: Store at low temperatures, such as in a refrigerator or freezer (-12°C to 4°C).[5][6] Elevated temperatures dramatically accelerate the rate of hydrolytic and oxidative degradation.[5]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This displaces oxygen and minimizes oxidative degradation.[5][6]

  • Light: Protect from light by using amber glass vials or opaque packaging to prevent photodegradation.[3]

  • Moisture: Ensure containers are tightly sealed to prevent the ingress of moisture, which can facilitate hydrolysis.

Q4: What are the common physical signs of degradation?

Visual or olfactory inspection can often provide the first clues of compound degradation.

  • Odor Change: The development of sharp or rancid notes can indicate the formation of smaller, more volatile degradation products.[2]

  • Color Change: Discoloration, such as yellowing or browning, often suggests oxidative or photodegradation.[2][6]

  • Change in Physical State: For solutions, the appearance of precipitates could indicate the formation of less soluble degradation products like salicylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Rapid loss of parent compound in solution, even in controls. Hydrolytic Degradation: The presence of water or non-neutral pH in the solvent or formulation can rapidly cleave the ester bond.[3]Control pH: Use buffered solutions if compatible. For organic solutions, ensure the use of dry (anhydrous) solvents. • Solvent Choice: Select aprotic solvents where possible.
Oxidative Degradation: Dissolved oxygen in the solvent can react with the compound.De-gas Solvents: Sparge solvents with an inert gas (nitrogen or argon) before use. • Use Antioxidants: Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) or tocopherol to the formulation if permissible for the application.[2]
Appearance of unexpected peaks in chromatograms during stability studies. Formation of Secondary Degradants: Primary degradation products (e.g., hex-1-en-1-ol) may themselves degrade over time.Time-Course Study: Analyze samples at multiple, shorter time intervals to track the appearance and disappearance of peaks, helping to establish the degradation pathway.
Isomerization: The cis/trans configuration of the double bond in the hexenyl moiety may change under stress (heat, light), leading to a new chromatographic peak.Peak Characterization: Use mass spectrometry (LC-MS or GC-MS) to determine the mass of the unknown peaks. Isomers will have the same mass as the parent compound but different retention times.
Excipient Interaction: The compound may be reacting with other components in the formulation.Analyze Placebo: Run a placebo formulation (all components except Hex-1-en-1-yl 2-hydroxybenzoate) under the same stress conditions to identify any peaks originating from excipient degradation.
Inconsistent results in thermal degradation studies. Non-Uniform Heating: Temperature fluctuations within the stability chamber or oven can lead to variable degradation rates.Use Calibrated Equipment: Ensure your oven or stability chamber is calibrated and provides uniform heat distribution, preferably with forced air circulation.
Sample Volatility: The parent compound or its degradation products may be volatile, leading to loss of material from improperly sealed containers at elevated temperatures.Proper Sealing: Use high-quality vials with tightly sealed caps and appropriate septa to prevent sample loss. Minimize headspace in the vials.
Sample develops a color or off-odor upon storage. Photodegradation: Exposure to UV or visible light can initiate degradation, leading to the formation of chromophores (colored compounds).[3]Light Protection: Store all samples, standards, and formulations in amber vials or wrap containers in aluminum foil. Conduct all manipulations under reduced light conditions if the compound is highly sensitive.
Oxidative Degradation: Reaction with oxygen can produce odorous byproducts.[2]Inert Headspace: Before sealing, flush the headspace of the container with an inert gas to displace oxygen.

Visualizing Degradation & Experimental Design

Understanding the potential pathways and the workflow for investigating them is crucial for any stability study.

Primary Degradation Pathways

The diagram below illustrates the two main chemical routes by which Hex-1-en-1-yl 2-hydroxybenzoate is likely to degrade.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Hex-1-en-1-yl 2-hydroxybenzoate h2o + H₂O (Acid/Base catalyst) parent->h2o o2 + [O] (O₂, H₂O₂, Light, Heat) parent->o2 sa Salicylic Acid h2o->sa hexenol Hex-1-en-1-ol h2o->hexenol ox_products Oxidative Byproducts (e.g., Aldehydes, Epoxides) o2->ox_products

Caption: Primary degradation pathways for Hex-1-en-1-yl 2-hydroxybenzoate.

Forced Degradation Workflow

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3]

cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Hex-1-en-1-yl 2-hydroxybenzoate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 70°C, dry heat) start->therm photo Photolytic (ICH Q1B conditions) start->photo analysis Analyze all samples at time points (e.g., 0, 2, 4, 8, 24h) using a Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Evaluate Data: - Identify Degradants - Determine Degradation Rate - Validate Analytical Method Specificity analysis->end

Caption: Logical workflow for a forced degradation study.

Experimental Protocols

These protocols provide a starting point for conducting stability studies. They should be adapted and validated for your specific sample matrix and equipment.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade Hex-1-en-1-yl 2-hydroxybenzoate under various stress conditions to identify likely degradation products and pathways.

Materials:

  • Hex-1-en-1-yl 2-hydroxybenzoate

  • Acetonitrile or Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, water bath, and photostability chamber

  • Amber HPLC vials

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a vial. Cap tightly and place in a water bath at 60°C.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a vial. Keep at room temperature.[1][7]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a vial. Keep at room temperature, protected from light.[1][7]

  • Thermal Degradation: Place a tightly capped vial containing the stock solution in an oven at 70°C.[3]

  • Photolytic Degradation: Expose the stock solution in a phototransparent vial to light conditions as specified in ICH Q1B guidelines. Run a dark control in parallel (vial wrapped in aluminum foil).

  • Sampling: For each condition, withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acid and base samples, neutralize an aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method Development

Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Hex-1-en-1-yl 2-hydroxybenzoate from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid or Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent compound and salicylic acid (e.g., 230 nm and 304 nm).[7][8]

Procedure:

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Inject the unstressed sample and all stressed samples onto the HPLC system.

  • Method Validation: Assess the method's specificity by checking for peak purity and ensuring baseline resolution between the parent peak and all degradant peaks. Further validation should be performed according to ICH Q2(R1) guidelines.[9]

References

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Force degradation studies data for methyl salicylate.
  • A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
  • Storage Stability Study of Salicylate-based Poly(anhydride-esters).
  • Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. PubChem.
  • ((Z)-Hex-3-Enyl)
  • Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations.
  • (E)
  • Technical Support Center: Hex-2-en-1-yl Propanoate Stability and Degrad
  • A Comparative Guide to Analytical Methods for the Quantification of Trimethylsilyl 2-hydroxybenzo
  • Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed.
  • Technical Support Center: Enhancing the Shelf-Life of Hex-3-enyl Benzoate Formul

Sources

Troubleshooting

Troubleshooting low yield in "Hex-1-en-1-yl 2-hydroxybenzoate" synthesis

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hex-1-en-1-yl 2-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hex-1-en-1-yl 2-hydroxybenzoate. Our goal is to equip you with the expertise to overcome common challenges and optimize your reaction yields.

Introduction to the Synthesis of Hex-1-en-1-yl 2-hydroxybenzoate

Hex-1-en-1-yl 2-hydroxybenzoate is a salicylate ester with potential applications in the fragrance and pharmaceutical industries. Its synthesis typically involves the esterification of salicylic acid with hex-1-en-1-ol. While seemingly straightforward, this reaction is often plagued by low yields due to equilibrium limitations, side reactions involving the phenolic hydroxyl group and the allylic alcohol, and challenges in product purification. This guide will explore the common synthetic routes and provide solutions to frequently encountered problems.

Common Synthetic Methodologies: A Comparative Overview

Several esterification methods can be employed for the synthesis of Hex-1-en-1-yl 2-hydroxybenzoate, each with its own advantages and drawbacks.

MethodDescriptionAdvantagesDisadvantages
Fischer-Speier Esterification Acid-catalyzed direct esterification of a carboxylic acid and an alcohol.Simple, uses inexpensive reagents.Reversible reaction requiring excess alcohol or water removal; harsh acidic conditions can lead to side reactions with unsaturated alcohols.
Steglich Esterification A mild esterification using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).Mild reaction conditions, suitable for acid-sensitive substrates.Stoichiometric amounts of coupling agent are required, and the dicyclohexylurea (DCU) byproduct can be difficult to remove.
Mitsunobu Reaction A redox-condensation reaction using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).Mild conditions, proceeds with inversion of configuration at the alcohol's stereocenter.Requires stoichiometric amounts of reagents, and byproducts can complicate purification.
Transesterification Reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group.Can be driven to completion by removing the lower-boiling alcohol byproduct.May require higher temperatures, and the catalyst needs to be neutralized and removed.

Troubleshooting Guide: Low Yield in Hex-1-en-1-yl 2-hydroxybenzoate Synthesis

This section addresses specific issues that can lead to low yields and provides actionable solutions.

Issue 1: Reaction Fails to Reach Completion (Low Conversion)

Primary Cause: The esterification reaction is in equilibrium, which may not favor product formation under standard conditions.

Solutions:

  • For Fischer-Speier Esterification:

    • Increase the Excess of One Reactant: Use a large excess of hex-1-en-1-ol (3-5 equivalents or more) to shift the equilibrium towards the product side, according to Le Châtelier's principle.

    • Remove Water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, thereby driving the reaction to completion.

  • For All Methods:

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the optimal temperature that balances reaction rate and selectivity.

Issue 2: Presence of Significant Side Products

A. Formation of a White Precipitate (Polymerization of Salicylic Acid)

Primary Cause: Under strongly acidic conditions, salicylic acid can self-condense to form polymeric byproducts.

Solutions:

  • Controlled Catalyst Addition: Add the acid catalyst (e.g., sulfuric acid) slowly and with vigorous stirring to the reaction mixture to avoid localized high concentrations of acid.

  • Milder Reaction Conditions: Consider using a milder esterification method such as the Steglich esterification, which proceeds under neutral conditions.

B. Formation of an Ether Byproduct (Williamson Ether Synthesis)

Primary Cause: The phenolic hydroxyl group of salicylic acid can also react with hex-1-en-1-ol, especially under basic conditions or with certain catalysts, to form an ether.

Solutions:

  • Favor Esterification: Use reaction conditions that selectively promote the esterification of the carboxylic acid, such as the Fischer-Speier or Steglich methods.

  • Protecting Groups: In more complex syntheses, the phenolic hydroxyl group can be protected, though this adds extra steps to the synthesis.

C. Rearrangement or Decomposition of Hex-1-en-1-ol

Primary Cause: Primary allylic alcohols like hex-1-en-1-ol can be prone to rearrangement or dehydration under strongly acidic conditions, leading to a mixture of isomeric products or dienes.

Solutions:

  • Milder Acid Catalysts: Use milder acid catalysts like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.

  • Lower Reaction Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Alternative Methods: Employ the Mitsunobu or Steglich esterification, which do not involve strongly acidic conditions.

Issue 3: Difficulties in Product Isolation and Purification

A. Emulsion Formation During Workup

Primary Cause: The presence of both polar functional groups and a nonpolar alkyl chain in the product and starting materials can lead to the formation of emulsions during aqueous workup.

Solutions:

  • Use of Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to break up emulsions and reduce the solubility of the organic product in the aqueous layer.

  • Proper pH Adjustment: Carefully neutralize the reaction mixture. For acidic reactions, use a saturated sodium bicarbonate solution slowly and with good stirring to control CO2 evolution.

B. Co-elution of Product and Byproducts During Chromatography

Primary Cause: The polarity of the desired ester may be similar to that of unreacted starting materials or certain side products, making separation by column chromatography challenging.

Solutions:

  • Optimize Solvent System: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation on the TLC plate before attempting column chromatography.

  • Alternative Purification Methods: For thermally stable products, distillation under reduced pressure can be an effective purification method.

Diagrams

Reaction Pathway: Fischer-Speier Esterification

Fischer_Esterification SA Salicylic Acid Protonated_SA Protonated Salicylic Acid SA->Protonated_SA + H⁺ H1O Hex-1-en-1-ol Tetrahedral_Intermediate Tetrahedral Intermediate H1O->Tetrahedral_Intermediate H2SO4 H₂SO₄ (catalyst) Protonated_SA->Tetrahedral_Intermediate + Hex-1-en-1-ol Product_H2O Hex-1-en-1-yl 2-hydroxybenzoate + H₂O Tetrahedral_Intermediate->Product_H2O - H⁺, - H₂O

Caption: Fischer-Speier esterification of salicylic acid.

Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Low Yield of Hex-1-en-1-yl 2-hydroxybenzoate Check_Conversion Check Reaction Conversion (TLC/GC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Equilibrium Equilibrium Limitation Low_Conversion->Equilibrium Side_Reactions Significant Side Products High_Conversion->Side_Reactions Purification_Issues Product Loss During Purification High_Conversion->Purification_Issues Increase_Excess Increase Excess of Alcohol Equilibrium->Increase_Excess Remove_Water Remove Water (Dean-Stark) Equilibrium->Remove_Water Optimize_Conditions Optimize Reaction Time/Temp Equilibrium->Optimize_Conditions Polymerization Polymerization of Salicylic Acid Side_Reactions->Polymerization Etherification Ether Formation Side_Reactions->Etherification Alcohol_Degradation Alcohol Rearrangement/Decomposition Side_Reactions->Alcohol_Degradation Workup_Loss Emulsions/Solubility Loss Purification_Issues->Workup_Loss Chromatography_Loss Poor Separation Purification_Issues->Chromatography_Loss Milder_Acid Use Milder Acid Polymerization->Milder_Acid Etherification->Optimize_Conditions Alcohol_Degradation->Milder_Acid Alternative_Method Use Steglich/Mitsunobu Alcohol_Degradation->Alternative_Method Brine_Wash Use Brine in Workup Workup_Loss->Brine_Wash Optimize_Chromatography Optimize Chromatography Conditions Chromatography_Loss->Optimize_Chromatography

Caption: Troubleshooting flowchart for low yield.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for preparing Hex-1-en-1-yl 2-hydroxybenzoate?

A1: The "best" method depends on the scale of your reaction and the sensitivity of your starting materials. For a simple, cost-effective synthesis, Fischer-Speier esterification with removal of water is a good starting point. If you encounter significant side reactions due to the acidic conditions, the Steglich esterification offers a milder alternative. The Mitsunobu reaction is also a mild option but is generally used for smaller-scale syntheses due to the cost of reagents and purification challenges.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (salicylic acid and hex-1-en-1-ol) and the product. The disappearance of the limiting reactant indicates the reaction is complete. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What is the best way to purify the final product?

A3: Flash column chromatography is typically the most effective method for purifying Hex-1-en-1-yl 2-hydroxybenzoate from unreacted starting materials and side products. A gradient elution with a hexane/ethyl acetate solvent system is recommended. For larger scales, vacuum distillation can be a viable option if the product is thermally stable.

Q4: I see an unexpected peak in my NMR spectrum. What could it be?

A4: An unexpected peak could be due to several possibilities:

  • Isomers of Hex-1-en-1-yl 2-hydroxybenzoate: Acid-catalyzed rearrangement of the hex-1-en-1-ol could lead to the formation of other hexenyl salicylates.

  • Ether byproduct: As mentioned in the troubleshooting guide, an ether could have formed.

  • Polymeric material: While often insoluble, some oligomeric species might be carried through the workup.

  • Residual solvent: Ensure you have thoroughly removed all solvents used in the reaction and purification.

Q5: Can I use a different alcohol to make a similar ester?

A5: Yes, this general methodology can be adapted to synthesize a variety of salicylate esters. However, the reactivity of the alcohol and its susceptibility to side reactions will vary, and the reaction conditions may need to be re-optimized.

Experimental Protocol: Synthesis of Hex-1-en-1-yl 2-hydroxybenzoate via Fischer-Speier Esterification

This protocol is an adaptation of established procedures for similar salicylate esters.

Materials:

  • Salicylic acid

  • Hex-1-en-1-ol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add salicylic acid (1.0 eq), hex-1-en-1-ol (1.5 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of salicylic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO2 evolution.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

  • Google Patents. (n.d.). US20060058547A1 - Process for producing salicylic esters.
  • Google Patents. (n.d.). CN102408338A - Synthesis method of salicylate.
  • Wikipedia. (2023, December 28). Mitsunobu reaction. Retrieved March 4, 2026, from [Link]

  • White, K. N., & Hope, D. B. (1984). Partial purification and characterization of a microsomal carboxylesterase specific for salicylate esters from guinea-pig liver. Biochimica et Biophysica Acta (BBA) - Enzymology, 785(3), 138-147.
  • Scribd. (n.d.). Synthesis of Methyl Salicylate. Retrieved March 4, 2026, from [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved March 4, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). JP2006104192A - Method for producing salicylic acid ester.
  • PubChem. (n.d.). [(Z)-Hex-3-enyl] 2-hydroxybenzoate. Retrieved March 4, 2026, from [Link]

  • European Patent Office. (n.d.). EP1652834A1 - Process for producing salicylic esters. Retrieved March 4, 2026, from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved March 4, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved March 4, 2026, from [Link]

  • Sciencemadness.org. (2022, June 29). (iso-)amyl salicylate - the most intriguing ester. Retrieved March 4, 2026, from [Link]

  • MDPI. (2022, July 26).
  • Chemistry Steps. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved March 4, 2026, from [Link]

  • Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved March 4, 2026, from [Link]

  • YouTube. (2016, July 28). The Fischer Esterification: Methyl Salicylate. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (2023, October 29). Steglich esterification. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Data & Info. (n.d.). Acid to Ester - Common Conditions. Retrieved March 4, 2026, from [Link]

  • Stenutz. (n.d.). (3Z)-hex-3-en-1-yl 2-hydroxybenzoate. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(51), 35839-35862.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved March 4, 2026, from [Link]

  • Pearson. (2024, March 30). What alkenes would you expect to be obtained from the acid-catalyzed dehydration of 1-hexanol? Retrieved March 4, 2026, from [Link]

  • Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 13(1), 1-10.
  • Royal Society of Chemistry. (2021). Esterification of 1-hexene and acetic acid catalyzed by a modified resin with a Lewis acid. Sustainable Energy & Fuels, 5(10), 2734-2744.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • ScenTree. (n.d.). Cis-3-hexenyl salicylate (CAS N° 65405-77-8). Retrieved March 4, 2026, from [Link]

  • LibreTexts. (2023, August 1). Reactions of Alcohols. Retrieved March 4, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). (3Z)-Hex-3-en-1-yl salicylate. Retrieved March 4, 2026, from [Link]

  • ChemicalBook. (n.d.). HEXYL 4-HYDROXYBENZOATE(1083-27-8) 1H NMR spectrum. Retrieved March 4, 2026, from [Link]

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Hex-1-en-1-yl 2-hydroxybenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with Hex-1-en-1-yl 2-hydroxybenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with Hex-1-en-1-yl 2-hydroxybenzoate .

As a salicylate ester containing a hydrophobic hexenyl chain and a highly reactive ortho-phenolic hydroxyl group, this compound is notoriously prone to severe peak tailing. This guide synthesizes field-proven diagnostic workflows and self-validating protocols to help you achieve symmetrical peaks, reliable quantification, and robust method transferability.

Diagnostic Workflow

Before altering mobile phases or hardware, you must isolate the root cause of the peak tailing. The flowchart below outlines a self-validating diagnostic sequence to separate physical system failures from chemical analyte interactions.

PeakTailingDiagnosis Step1 Observe Peak Tailing (Tailing Factor > 1.5) Step2 Inject Neutral Probe (e.g., Toluene) Step1->Step2 Decision1 Does the neutral probe tail? Step2->Decision1 Physical Physical Issue: Fix void volume, fittings, or column bed Decision1->Physical Yes Chemical Chemical Issue: Analyte-Stationary Phase Interaction Decision1->Chemical No Step3 Add Chelator to Mobile Phase (e.g., EDTA or acac) Chemical->Step3 Decision2 Is tailing resolved? Step3->Decision2 Metal Metal Chelation: Use Type B Silica or PEEK hardware Decision2->Metal Yes Silanol Silanol Interaction: Lower pH to 2.5-3.0 to protonate silanols Decision2->Silanol No

Caption: Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does Hex-1-en-1-yl 2-hydroxybenzoate exhibit such severe peak tailing compared to simple aliphatic esters? A1: The asymmetry is driven by the molecule's specific functional groups, which trigger two distinct secondary interactions:

  • Trace Metal Chelation: The combination of the ester carbonyl and the ortho-phenolic hydroxyl group forms a classic bidentate ligand. This motif strongly chelates trace metals (such as Fe³⁺ or Ti⁴⁺) present in the silica matrix of the column, stainless steel tubing, or system frits[1][2].

  • Secondary Silanol Interactions: The free phenolic hydroxyl group acts as a potent hydrogen-bond donor. It interacts unfavorably with residual, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases, creating a secondary retention mechanism that delays elution for a fraction of the analyte molecules[3][4].

Q2: How can I definitively determine if the tailing is caused by my HPLC hardware or the compound's chemistry? A2: You must run a self-validating diagnostic test using a neutral probe. Inject a non-polar, non-chelating standard (such as toluene or caffeine) using your current method conditions[5]. If the neutral probe also tails, the issue is physical (e.g., column void, excessive extra-column dead volume, or a blocked frit). If the neutral probe elutes symmetrically but your salicylate ester tails, the issue is chemical (analyte-specific interactions)[5].

Q3: I upgraded to a "biocompatible" (iron-free) HPLC system. Why is my peak still tailing? A3: Many iron-free or biocompatible systems replace stainless steel with titanium components. Salicylate derivatives are highly effective at chelating titanium ions. If your mobile phase (especially anhydrous organic mixtures like methanol-acetonitrile) induces slight corrosion or leaching of the titanium components, these ions will interact with your analyte and the stationary phase, resulting in severe peak tailing[6].

Troubleshooting Guide: Step-by-Step Methodologies

Protocol 1: Mitigating Metal-Induced Peak Tailing

Expertise & Causality: Trace metals act as Lewis acids that coordinate with the electron-rich salicylate moiety. Masking these metals chemically or removing them from the flow path prevents the formation of analyte-metal complexes, restoring a Gaussian peak shape.

  • Baseline Assessment: Inject a 10 µg/mL standard of Hex-1-en-1-yl 2-hydroxybenzoate. Calculate the USP Tailing Factor (TF). A TF > 1.5 requires intervention.

  • System Passivation (Hardware Level): If using a stainless steel system, temporarily remove the analytical column and replace it with a zero-dead-volume union. Flush the system with 0.1 M Nitric acid at 1.0 mL/min for 30 minutes to passivate the steel surfaces, followed by HPLC-grade water until the effluent pH is neutral.

  • Mobile Phase Modification (Chemical Level): Introduce a sacrificial chelating agent to the mobile phase to preferentially bind free metals.

    • For UV Detection: Add 10 µM EDTA to the aqueous buffer[1].

    • For LC-MS Detection: Add 0.1% acetylacetone (acac), a volatile metal-chelating modifier that enhances peak intensity and shape without suppressing ionization[2].

  • Column Selection: Install a high-purity, Type B silica column with ultra-low trace metal content, or a column utilizing a hybrid organic/inorganic surface (e.g., ethylene-bridged siloxane) specifically designed to block metal interactions[1][2].

  • Validation: Re-inject the standard. A drop in TF confirms the successful mitigation of metal chelation.

Protocol 2: Suppressing Secondary Silanol Interactions

Expertise & Causality: At mid-range pH, residual silanols on the silica surface can ionize (Si-O⁻). Lowering the pH protonates these silanols, rendering them neutral and drastically reducing their capacity to form hydrogen bonds or ionic interactions with the phenolic hydroxyl group of the analyte[4][7].

  • Aqueous Phase Preparation: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

  • pH Adjustment: Add an acidic modifier to lower the pH to 2.5 – 3.0. Use 0.1% formic acid (LC-MS compatible) or 0.1% phosphoric acid (UV only)[4]. Caution: Verify that your column can tolerate pH 2.5.

  • System Equilibration: Mix the acidified aqueous phase with your organic modifier. Flush the column with this mobile phase for a minimum of 20 column volumes to ensure complete protonation of the stationary phase silanols[4].

  • Buffer Optimization (Optional): If minor tailing persists, increase the buffer concentration (e.g., 25–50 mM) to increase the ionic strength, which helps mask any remaining active silanol sites[1].

  • Validation: Inject the standard and calculate the new TF.

Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting parameters on the peak shape of Hex-1-en-1-yl 2-hydroxybenzoate.

Parameter ModificationTest ConditionExpected Tailing Factor (TF)Primary Mechanism Addressed
Baseline (Unoptimized) Standard C18, pH 6.0, SS tubing> 2.0None
pH Adjustment Standard C18, pH 2.51.5 - 1.7Silanol Suppression[7]
Chelator Addition (UV) Standard C18, pH 6.0 + 10 µM EDTA1.3 - 1.5Metal Masking[1]
Volatile Chelator (LC-MS) Standard C18, pH 6.0 + 0.1% acac1.2 - 1.4Metal Masking[2]
Combined Optimization Type B Silica, pH 2.5 + Chelator< 1.1 Comprehensive

References[1] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. chromatographyonline.com.Link[3] Common Causes Of Peak Tailing in Chromatography. alwsci.com. Link[4] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. benchchem.com. Link[2] Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. researchgate.net. Link[6] Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. nih.gov. Link[7] HPLC Troubleshooting Guide. hplc.eu. Link[5] Butein HPLC Analysis: Technical Support Center. benchchem.com.Link

Sources

Troubleshooting

Technical Support Center: Isomer Separation of Hex-1-en-1-yl 2-hydroxybenzoate

Welcome to the technical support center for the challenging separation of Hex-1-en-1-yl 2-hydroxybenzoate isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the challenging separation of Hex-1-en-1-yl 2-hydroxybenzoate isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of isolating these closely related compounds. The inherent structural similarities of geometric (cis/trans or E/Z) and potential positional isomers demand a nuanced and systematic approach to achieve baseline resolution.

This resource is structured to provide not just procedural steps, but the underlying scientific principles, enabling you to make informed decisions during method development and troubleshooting.

The Challenge: Understanding the Isomers

Hex-1-en-1-yl 2-hydroxybenzoate presents a significant separation challenge due to the potential for multiple isomers with very similar physicochemical properties. The primary isomers of concern are the (E) and (Z)-geometric isomers around the C1-C2 double bond of the hexenyl group. Positional isomers of the hydroxyl group on the benzoate ring (e.g., 3-hydroxy or 4-hydroxy) could also be present as impurities from the synthesis, further complicating the separation.

The close similarity in polarity, boiling point, and mass-to-charge ratio of these isomers makes their separation by standard chromatographic techniques a non-trivial task that requires careful optimization.[1][2]

Gas Chromatography (GC) Based Approaches

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[3][4] Given that Hex-1-en-1-yl 2-hydroxybenzoate is a volatile organic compound (VOC), GC is a primary method for its isomer separation.[5][6]

Experimental Workflow: GC Isomer Separation

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis s_prep Dissolve sample in a high-purity volatile solvent (e.g., hexane, ethyl acetate) s_filter Filter sample through a 0.2 µm syringe filter s_prep->s_filter gc_inj Inject sample into heated injection port s_filter->gc_inj 1-2 µL injection gc_sep Separation on a capillary column gc_inj->gc_sep gc_det Detection (e.g., FID, MS) gc_sep->gc_det d_acq Acquire chromatogram gc_det->d_acq d_int Integrate peaks and quantify isomer ratio d_acq->d_int

Caption: Gas Chromatography workflow for isomer separation.

Troubleshooting Guide for GC Separation
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Overlap 1. Inappropriate Column Polarity: The stationary phase is not providing sufficient selectivity for the isomers. 2. Incorrect Temperature Program: The oven temperature ramp is too fast, not allowing for proper partitioning.[7] 3. Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas is not at the optimal point for efficiency.[8]1. Column Selection: Use a mid- to high-polarity column (e.g., a cyanopropyl or polyethylene glycol (PEG) phase) to enhance separation based on subtle dipole moment differences. For challenging separations, consider liquid crystalline phases known for their shape selectivity.[9] 2. Optimize Temperature Program: Start with a slow temperature ramp (e.g., 1-2 °C/min) to maximize the interaction time with the stationary phase. An initial isothermal hold at a lower temperature can also improve the separation of early-eluting isomers. 3. Adjust Flow Rate: Optimize the carrier gas (Helium, Hydrogen, or Nitrogen) linear velocity to achieve the best efficiency (lowest plate height). Consult van Deemter plots for your specific column and carrier gas.[8]
Peak Tailing 1. Active Sites in the Injection Port or Column: The phenolic hydroxyl group of the salicylate moiety can interact with active sites. 2. Column Overloading: Injecting too much sample can lead to peak distortion.[7] 3. Sample Degradation: The compound may be degrading at the high temperatures of the injection port.1. Deactivate System: Use a deactivated liner in the injection port. If the problem persists, consider derivatizing the hydroxyl group (e.g., silylation) to make the analyte less active. 2. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[7] 3. Lower Injection Temperature: Optimize the injection port temperature to ensure complete volatilization without causing thermal degradation.
Ghost Peaks 1. Carryover from Previous Injections: Residual sample remaining in the injection port or at the head of the column.[7] 2. Septum Bleed: Degradation of the injection port septum at high temperatures. 3. Contaminated Carrier Gas or Solvent: Impurities in the gas lines or the solvent used for sample preparation.[8]1. Bakeout and Rinse: Bake out the column at its maximum recommended temperature. Perform several solvent blank injections after a high-concentration sample.[7] 2. Use High-Quality Septa: Use high-temperature, low-bleed septa and replace them regularly. 3. Ensure Purity: Use high-purity carrier gas with appropriate traps to remove moisture and hydrocarbons. Use high-purity, HPLC-grade solvents for sample preparation.[8]
GC FAQs

Q1: What is the best detector for analyzing Hex-1-en-1-yl 2-hydroxybenzoate isomers?

A1: A Flame Ionization Detector (FID) is a robust and universally responsive detector for hydrocarbons, making it suitable for quantification if the isomers are well-resolved. However, a Mass Spectrometer (MS) is highly recommended as it provides structural information that can help confirm the identity of each isomeric peak based on their fragmentation patterns. For compounds with identical mass spectra, such as geometric isomers, the separation must be achieved chromatographically before MS detection.[1]

Q2: Can I use two-dimensional GC (GCxGC) for this separation?

A2: Yes, GCxGC is an excellent advanced technique for separating complex mixtures with co-eluting peaks.[6] By using two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second), you can significantly enhance the peak capacity and achieve separation of isomers that are unresolved in one-dimensional GC.[6]

High-Performance Liquid Chromatography (HPLC) Based Approaches

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For isomers of Hex-1-en-1-yl 2-hydroxybenzoate, reversed-phase HPLC is a common starting point.

Experimental Workflow: HPLC Isomer Separation

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis mp_prep Prepare and degas mobile phase (e.g., ACN/Water) hplc_sep Separation on an analytical column mp_prep->hplc_sep s_prep Dissolve sample in mobile phase or a compatible solvent hplc_inj Inject sample s_prep->hplc_inj hplc_inj->hplc_sep hplc_det Detection (e.g., UV/PDA) hplc_sep->hplc_det d_acq Acquire chromatogram hplc_det->d_acq d_int Integrate peaks and quantify isomer ratio d_acq->d_int

Caption: HPLC workflow for isomer separation.

Troubleshooting Guide for HPLC Separation
ProblemPotential Cause(s)Recommended Solution(s)
Co-elution or Poor Resolution 1. Insufficient Selectivity of Stationary Phase: A standard C18 column may not provide enough shape selectivity to resolve the geometric isomers.[1] 2. Improper Mobile Phase Composition: The ratio of organic solvent to aqueous phase is not optimized. 3. Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts and affect resolution.[10]1. Change Stationary Phase: Consider a Phenyl-Hexyl or a Cholesterol-bonded phase, which can offer alternative selectivities, including shape-based recognition, beneficial for geometric isomers.[11] For positional isomers, a Phenyl Hydride column could be effective.[11] 2. Optimize Mobile Phase: Perform a systematic study of the organic modifier (acetonitrile vs. methanol) and the organic/aqueous ratio. A shallow gradient or isocratic elution with a lower percentage of organic solvent will increase retention and may improve resolution.[12] 3. Use a Column Oven: Maintain a constant and optimized column temperature to ensure reproducible retention times and improve peak shape.[10]
Broad Peaks 1. Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.[10] 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.[13] 3. Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can lead to poor peak shape.[10]1. Minimize Tubing: Use narrow-bore (e.g., 0.005" ID) tubing and keep the length between the column and detector as short as possible.[14] 2. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[13] If a stronger solvent is necessary, inject a smaller volume. 3. Column Maintenance: Use a guard column to protect the analytical column.[13] If contamination is suspected, flush the column with a strong solvent. If a void is suspected, the column may need to be replaced.[10]
Fluctuating Baseline 1. Air Bubbles in the System: Air trapped in the pump or detector cell can cause baseline noise.[15] 2. Mobile Phase Not Properly Mixed or Degassed: Inconsistent mobile phase composition reaching the detector. 3. Leaks: A loose fitting can cause pressure fluctuations and a noisy baseline.1. Purge the System: Degas the mobile phase thoroughly and purge the pump to remove any trapped air.[15] 2. Ensure Proper Mixing: If using an online mixer, ensure it is functioning correctly. Hand-mixing mobile phases can also ensure consistency.[10] 3. Check for Leaks: Systematically check all fittings for any signs of leakage.
HPLC FAQs

Q1: What wavelength should I use for UV detection of Hex-1-en-1-yl 2-hydroxybenzoate?

A1: Salicylate esters typically have strong UV absorbance. A photodiode array (PDA) detector is ideal to determine the optimal wavelength. Based on similar compounds like methyl salicylate, a wavelength around 304 nm is a good starting point.[12] It is crucial to run a UV scan of your compound to identify the wavelength of maximum absorbance (λmax) for the best sensitivity.

Q2: Can I use normal-phase HPLC for this separation?

A2: Yes, normal-phase HPLC can be an effective alternative. It separates compounds based on polarity, with less polar compounds eluting first. A mobile phase of hexane with a small amount of a polar modifier like isopropanol or ethyl acetate could be used with a silica or cyano-propyl column.[16] This can sometimes provide better selectivity for geometric isomers than reversed-phase chromatography.

Q3: What about chiral separations?

A3: If your synthesis could result in enantiomers (e.g., if there are chiral centers in the molecule), a chiral stationary phase (CSP) would be necessary for their separation. This typically involves specialized columns and method development, often starting with screening different chiral selectors and mobile phases.[17] The separation of diastereomers, however, can often be achieved on standard achiral columns.[18]

Advanced and Complementary Techniques

For particularly challenging separations where GC and HPLC provide insufficient resolution, other techniques can be employed:

  • Ion Mobility Spectrometry (IMS): This gas-phase technique separates ions based on their size and shape (rotationally averaged collision cross-section).[5][19] It can be coupled with mass spectrometry (IMS-MS) to resolve isomers that are inseparable by chromatography alone.[5][19]

  • Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, eliminating irreversible adsorption. It is particularly useful for preparative-scale separations and can be optimized by carefully selecting the two-phase solvent system to achieve separation of closely related isomers like alkyl hydroxybenzoates.[20]

By understanding the principles behind these separation techniques and applying a systematic troubleshooting approach, you can successfully develop a robust method for the separation of Hex-1-en-1-yl 2-hydroxybenzoate isomers.

References

  • Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Available from: [Link]

  • AZoCleantech. Analyzing Isomer Separation in Volatile Organic Compounds (VOCs). Available from: [Link]

  • American Chemical Society. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248. Available from: [Link]

  • ResearchGate. Separation of the Geometric Isomers of 4-Octyl-1,1a,2,3,4,5,6,6a-Octahydro-Cyclopropa[f]Indene-1-Carboxylic Acid Ethyl Ester and their Positional Isomers by Reversed-Phase HPLC | Request PDF. Available from: [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • CHROMSERVIS.EU. HPLC troubleshooting. Available from: [Link]

  • Persee. Gas Chromatography Explained: How It Separates Different Compounds. Available from: [Link]

  • Agilent. It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available from: [Link]

  • HPLC Primer. Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography. Available from: [Link]

  • ijarsct. Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. Available from: [Link]

  • ResearchGate. The Colorimetric Determination of Salicylates. Available from: [Link]

  • Helsinki.fi. Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. Available from: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]

  • chromatography. Available from: [Link]

  • ACS Publications. METHYLSALICYLATE. THE ANALYTICAL SEPARATION AND DETERMINATION OF SALICYLIC ACID AND METHYLSALICYLATE, AND THE HYDROLYSIS OF THE ESTER. | Journal of the American Chemical Society. Available from: [Link]

  • PMC. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available from: [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]

  • AELAB. 10 Common Mistakes in Gas Chromatography. Available from: [Link]

  • development and validation of a liquid chromatography method for the determination of methyl salicylate. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • Mason Technology. Common Gas Chromatography Problems | Master the Basics. Available from: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Google Patents. Separation of cis and trans isomers - US2850549A.
  • PubChem. Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester | C13H16O3 | CID 6437473. Available from: [Link]

  • PubMed. Solvent systems with n-hexane and/or cyclohexane in countercurrent chromatography--Physico-chemical parameters and their impact on the separation of alkyl hydroxybenzoates. Available from: [Link]

  • PubChemLite. Benzoic acid, 2-hydroxy-, (2e)-2-hexen-1-yl ester. Available from: [Link]

  • Stenutz. (3Z)-hex-3-en-1-yl 2-hydroxybenzoate. Available from: [Link]

  • Google Patents. Method for the isomerization of cis-alkenyl compounds - US5532421A.
  • Engineered Science Publisher. Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Available from: [Link]

  • ResearchGate. Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. Available from: [Link]

  • Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available from: [Link]

  • ResearchGate. Liquid-liquid separation of hex-1-ene from hexane and cyclohexene from cyclohexane with ionic liquids | Request PDF. Available from: [Link]

  • PMC. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Available from: [Link]

  • PubMed. [Research on the separation of three isomers of hydroxybenzoic acid by capillary zone electrophoresis]. Available from: [Link]

Sources

Optimization

Preventing hydrolysis of "Hex-1-en-1-yl 2-hydroxybenzoate" during storage

Topic: Preventing Hydrolysis During Storage & Handling Product: Hex-1-en-1-yl 2-hydroxybenzoate (Salicylic Acid Hex-1-enyl Ester) Classification: Reactive Enol Ester / Pro-Fragrance / Acylating Agent CAS Registry Number:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis During Storage & Handling

Product: Hex-1-en-1-yl 2-hydroxybenzoate (Salicylic Acid Hex-1-enyl Ester) Classification: Reactive Enol Ester / Pro-Fragrance / Acylating Agent CAS Registry Number: (Generic classification: Enol Ester of Salicylic Acid)

Executive Summary: The Hydrolysis Hazard

Hex-1-en-1-yl 2-hydroxybenzoate is not a standard alkyl ester; it is an enol ester . Structurally, the ester oxygen is bonded directly to a vinylic carbon (


). This linkage renders the molecule significantly more reactive than standard salicylates (e.g., methyl salicylate).

Why it degrades: Enol esters are potent acylating agents. The "leaving group" upon hydrolysis is an enol (hex-1-en-1-ol), which instantly tautomerizes into a stable aldehyde (hexanal). This tautomerization provides a powerful thermodynamic driving force, making the hydrolysis reaction effectively irreversible.

The Decomposition Equation:



Failure to exclude moisture will result in the rapid formation of Salicylic Acid (solid precipitate) and Hexanal (volatile, grassy-smelling liquid).

Storage Protocol: The "Zero-Moisture" Standard

To maintain purity >98%, you must treat this compound as a moisture-sensitive reagent, similar to an acid chloride or anhydride.

The Golden Rules of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature reduces the kinetic rate of hydrolysis (

) and suppresses spontaneous acyl migration.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred (heavier than air) to create a "blanket" over the liquid/solid surface.
Container Amber Glass, Silanized Amber glass blocks UV (preventing radical oxidation of the alkene). Silanization deactivates surface hydroxyls on the glass that could initiate hydrolysis.
Desiccant P2O5 or Activated Sieves Secondary protection within the secondary container (desiccator) to scavenge trace humidity.
Visual Guide: Storage Decision Tree

StorageProtocol Start Received Hex-1-en-1-yl 2-hydroxybenzoate FormCheck Physical State? Start->FormCheck Solid Solid / Semi-Solid FormCheck->Solid Liquid Viscous Oil FormCheck->Liquid ActionSolid Store at -20°C Secondary Container: Desiccator Atmosphere: Argon Solid->ActionSolid ActionLiquid Aliquot into single-use vials Purge Headspace with Argon Seal with Parafilm Liquid->ActionLiquid LongTerm Long Term (>1 Month)? ActionLiquid->LongTerm AddSieves Add 3Å Molecular Sieves (Activated) LongTerm->AddSieves Yes

Caption: Decision logic for maximizing shelf-life based on physical state and storage duration.

Technical Troubleshooting & FAQs

Q1: My sample has developed a strong "green" or "grassy" odor. Is it compromised?

Status: CRITICAL FAILURE. Diagnosis: The "grassy" odor is Hexanal . This confirms that hydrolysis has occurred. The enol leaving group has tautomerized into the aldehyde. Action:

  • Perform TLC or GC-MS immediately.

  • If Hexanal is detected, the sample is contaminated with Salicylic Acid (the other hydrolysis product).

  • Remediation: If degradation is <10%, you can attempt to remove the volatile hexanal via high-vacuum desiccation, but the salicylic acid will remain. Purification via flash chromatography on neutral silica (buffered to pH 7) is required.

Q2: Can I dissolve this in Methanol or Ethanol for making stock solutions?

Status: PROHIBITED. Reasoning: Enol esters are excellent acylating agents. Dissolving them in primary alcohols (MeOH, EtOH) will cause transesterification , especially if any trace acid/base catalyst is present.


Correct Solvent:  Use Anhydrous DMSO , DMF , or Acetonitrile . For non-polar applications, use DCM  or Toluene .
Q3: The compound arrived on ice, but the ice pack melted. Is it still good?

Status: LIKELY STABLE. Analysis: Hydrolysis is time- and temperature-dependent. A transient rise to room temperature (24-48 hours) is usually acceptable provided the vial remained sealed. Verification Step: Check the physical appearance.[1] If it was a clear oil and now looks cloudy (precipitating salicylic acid), degradation has started. If clear, proceed to store at -20°C.

Q4: How do I dry the sample if I suspect moisture ingress?

Status: CAUTION. Protocol:

  • Do NOT use heat. Heat + Moisture = Accelerated Hydrolysis.

  • Dissolve the sample in dry Dichloromethane (DCM).

  • Add anhydrous Magnesium Sulfate (MgSO4) .[1] Avoid acidic drying agents like silica or acidic alumina.

  • Filter and concentrate under vacuum at low temperature (<30°C).

QC & Validation Protocols

To verify the integrity of your "Hex-1-en-1-yl 2-hydroxybenzoate", use the following analytical methods.

Method A: H-NMR (The Gold Standard)

NMR is non-destructive and detects both hydrolysis products quantitatively.

  • Solvent: CDCl3 (Neutralized with basic alumina if acidic).

  • Key Signals:

    • Target: Vinylic protons (

      
      ) typically appear around δ 7.0 - 5.0 ppm  (complex splitting).
      
    • Contaminant (Hexanal): Aldehyde proton (

      
      ) at δ 9.7 ppm  (triplet).
      
    • Contaminant (Salicylic Acid): Broad singlet >11 ppm (COOH/OH).

Method B: HPLC (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Note: Keep run times short to prevent on-column hydrolysis.

  • Detection: UV at 300 nm (Salicylate absorption).

  • Expected Elution Order:

    • Salicylic Acid (Polar, elutes early).

    • Hexanal (Elutes early/mid, low UV response).

    • Hex-1-en-1-yl 2-hydroxybenzoate (Non-polar, elutes late).

Visual Guide: Degradation Pathway

Degradation Ester Hex-1-en-1-yl 2-hydroxybenzoate TS Tetrahedral Intermediate Ester->TS + H2O Water H2O (Moisture) Water->TS SalAcid Salicylic Acid (Precipitate) TS->SalAcid Enol Hex-1-en-1-ol (Unstable Enol) TS->Enol Aldehyde Hexanal (Grassy Odor) Enol->Aldehyde Tautomerization (Fast)

Caption: Mechanistic pathway showing the irreversible conversion of the enol ester to salicylic acid and hexanal.

References

  • BenchChem Technical Support. (2025).[1] Preventing Hydrolysis During the Workup of Esterification Reactions.[1][2] BenchChem.[1] Link

  • Ugrinov, D., & Karaman, R. (2015). Stability of ester and carbamate containing compounds.[2][3] ResearchGate.[3] Link

  • Schmeltzer, R. C., et al. (2016). Storage Stability Study of Salicylate-based Poly(anhydride-esters). National Institutes of Health (PMC). Link

  • Ramey, D. D., & Ough, C. S. (1980).[4] Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines.[4] American Journal of Enology and Viticulture.[4] Link

Sources

Troubleshooting

Technical Support Center: Hex-1-en-1-yl 2-hydroxybenzoate Impurity Management

Welcome to the Application Support Center. This guide is designed for researchers, analytical chemists, and process engineers dealing with the synthesis, purification, and regulatory compliance of hexyl salicylate (hexyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, analytical chemists, and process engineers dealing with the synthesis, purification, and regulatory compliance of hexyl salicylate (hexyl 2-hydroxybenzoate).

Hexyl salicylate is heavily scrutinized as a Category 1 skin sensitizer. According to the , the presence of reactive impurities or breakdown products (such as free salicylic acid) must be strictly controlled to minimize sensitization risks. Furthermore, the notes that trace sensitizing impurities can dramatically alter the safety profile of salicylate esters in topical applications[1].

Below, we troubleshoot the identification and removal of a particularly stubborn byproduct: Hex-1-en-1-yl 2-hydroxybenzoate (an enol ester impurity).

Part 1: Mechanism of Formation (The "Why")

Q: Where does the hex-1-en-1-yl 2-hydroxybenzoate impurity come from? A: This impurity is a direct consequence of starting material degradation. 1-Hexanol, the primary alcohol used in hexyl salicylate synthesis, is susceptible to autoxidation, forming trace amounts of hexanal. Under the acidic conditions required for esterification (e.g., using p-toluenesulfonic acid or sulfuric acid), hexanal undergoes tautomerization to its enol form, 1-hexen-1-ol. This enol readily reacts with salicylic acid to form the enol ester, hex-1-en-1-yl 2-hydroxybenzoate.

Mechanism Hexanol 1-Hexanol (Starting Material) Hexanal Hexanal (Oxidation Byproduct) Hexanol->Hexanal Autoxidation Enol 1-Hexen-1-ol (Enol Tautomer) Hexanal->Enol Acid Catalysis Impurity Hex-1-en-1-yl 2-hydroxybenzoate (Enol Ester Impurity) Enol->Impurity Salicylic Salicylic Acid Salicylic->Impurity + 1-Hexen-1-ol Product Hexyl Salicylate (Target API/Fragrance) Salicylic->Product + 1-Hexanol

Fig 1: Divergent synthesis pathways leading to target ester and enol ester impurity.

Part 2: Analytical Identification

Q: Why is my synthesized hexyl salicylate failing purity specifications despite multiple distillations? A: Hex-1-en-1-yl 2-hydroxybenzoate and hexyl salicylate have nearly identical boiling points (approx. 290°C at atmospheric pressure). Fractional distillation is thermodynamically inefficient for separating them. You must rely on chemical derivatization or advanced chromatography to resolve the issue.

Q: How can I definitively differentiate between the target ester and the enol ester impurity using GC-MS? A: While their retention times are extremely close (the enol ester elutes slightly later due to the rigidity of the double bond), their mass fragmentation patterns are distinct. The enol ester lacks the ability to undergo a standard McLafferty rearrangement in the same manner as the aliphatic chain.

Quantitative Data: Target vs. Impurity Comparison
PropertyHexyl Salicylate (Target)Hex-1-en-1-yl 2-hydroxybenzoate (Impurity)
Chemical Formula C₁₃H₁₈O₃C₁₃H₁₆O₃
Molecular Weight 222.28 g/mol 220.27 g/mol
GC Relative Retention Time 1.00~1.05
Key MS Fragments (m/z) 222 (M⁺), 138, 120220 (M⁺), 120, 102
Hydrolysis Half-life (pH 4, 40°C) > 30 days< 2 hours
Standard GC-MS Method Parameters
ParameterSetting / Value
Column Non-polar (e.g., HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 80°C (hold 1 min) → 15°C/min to 300°C (hold 5 min)
Inlet / Source Temp 250°C / 230°C

Part 3: Impurity Removal Protocol

Q: How do I selectively remove this enol ester without degrading my target product? A: By exploiting the differential kinetics of ester hydrolysis. As detailed in principles of physical organic chemistry (e.g., ), standard aliphatic esters undergo


 hydrolysis, which requires high activation energy. Conversely, enol esters undergo 

hydrolysis. The oxygen lone pair donates into the pi system, making the enol double bond highly susceptible to protonation. This forms a hemiacetal intermediate that rapidly collapses at mild temperatures.

By applying mild aqueous acid, you can selectively destroy the impurity while leaving the target ester untouched.

Workflow Crude Crude Mixture Hydrolysis Selective Hydrolysis (0.1M HCl) Crude->Hydrolysis Cleavage Enol Cleavage Hydrolysis->Cleavage Wash NaHCO3 Wash Cleavage->Wash Distillation Vacuum Distillation Wash->Distillation Pure Pure Hexyl Salicylate Distillation->Pure

Fig 2: Self-validating downstream workflow for the selective removal of enol ester impurities.

Self-Validating Protocol: Selective Mild Acid Hydrolysis

Step 1: Solubilization Dissolve 100 g of crude hexyl salicylate (containing the enol ester impurity) in 200 mL of methyl tert-butyl ether (MTBE). Causality: MTBE provides a non-reactive, water-immiscible organic phase that keeps the highly lipophilic target ester in solution while allowing interfacial contact with the aqueous acid.

Step 2: Selective Hydrolysis Add 100 mL of 0.1 M aqueous hydrochloric acid (HCl). Stir vigorously (≥ 800 RPM) at 40°C for 120 minutes. Causality: 40°C provides sufficient kinetic energy to overcome the low activation barrier for enol ether protonation (


) without initiating the cleavage of the target hexyl salicylate (

).

Step 3: Phase Separation Transfer the mixture to a separatory funnel and allow the phases to settle. Discard the lower aqueous layer.

Step 4: Neutralization & Extraction Wash the organic layer with 100 mL of 5% aqueous sodium bicarbonate (


).
Causality: The hydrolysis of the enol ester generates hexanal and free salicylic acid. The bicarbonate wash deprotonates the salicylic acid, converting it into water-soluble sodium salicylate, which is partitioned into the aqueous waste.

Step 5: System Validation (Critical Step) Sample 1 mL of the organic layer, evaporate the MTBE, and analyze via GC-MS. Self-Validation Check: The protocol is successful only if the m/z 220 peak is completely absent and a new peak corresponding to hexanal (m/z 100) is visible. If m/z 220 persists, repeat Step 2.

Step 6: Concentration & Polishing Evaporate the MTBE under reduced pressure. Perform a short-path vacuum distillation (e.g., 2 mbar at 140°C) to remove the liberated hexanal (bp ~130°C at atm) from the purified hexyl salicylate.

References

  • Scientific Committee on Consumer Safety (SCCS). "Addendum to the Scientific Opinion on Hexyl Salicylate (Children exposure 0-3 years old)." European Commission, 2024.[Link]

  • Cosmetic Ingredient Review (CIR). "Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics." CIR Safety, 2019.[Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley Online Library, 7th Edition.[Link]

Sources

Optimization

Technical Support Center: Matrix Effects in the Mass Spectrometry Analysis of Hex-1-en-1-yl 2-hydroxybenzoate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of Hex-1-en-1-yl 2-hydroxybenzoate. This resour...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of Hex-1-en-1-yl 2-hydroxybenzoate. This resource provides in-depth troubleshooting advice and frequently asked questions to address matrix effects, a common and often frustrating issue in LC-MS/MS bioanalysis. Our goal is to equip you with the expertise and practical solutions to ensure the accuracy and reproducibility of your analytical data.

Understanding the Challenge: Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your analytical method.[1] For a compound like Hex-1-en-1-yl 2-hydroxybenzoate, a volatile fragrance ingredient, analysis in complex biological matrices such as plasma, urine, or tissue can be particularly susceptible to these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects when analyzing Hex-1-en-1-yl 2-hydroxybenzoate?

The primary causes of matrix effects in the LC-MS analysis of Hex-1-en-1-yl 2-hydroxybenzoate, particularly in biological samples, are often attributed to:

  • Phospholipids: Abundant in plasma and tissue samples, phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI).[3] They tend to have chromatographic retention times that can overlap with a moderately hydrophobic molecule like Hex-1-en-1-yl 2-hydroxybenzoate.

  • Salts and Endogenous Small Molecules: High concentrations of salts (e.g., from buffers or the biological matrix itself) and other small endogenous molecules can compete with the analyte for ionization, leading to signal suppression.[4]

  • Metabolites: Salicylate esters are known to be metabolized, primarily through hydrolysis to salicylic acid, which is then often conjugated with glycine or glucuronic acid.[5][6] These metabolites, if they co-elute with the parent compound, can interfere with its ionization.

  • Exogenous Compounds: In a clinical or preclinical setting, co-administered drugs or their metabolites can also be a source of matrix effects.

Q2: I am observing significant ion suppression for Hex-1-en-1-yl 2-hydroxybenzoate. How can I confirm it's a matrix effect?

To confirm that the observed ion suppression is due to a matrix effect, you can perform a post-extraction spike experiment. This involves comparing the analyte's response in a pure solution to its response when spiked into a blank, extracted matrix sample.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Hex-1-en-1-yl 2-hydroxybenzoate into the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final extracted solution, spike Hex-1-en-1-yl 2-hydroxybenzoate at the same concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

Matrix Factor (MF)Interpretation
MF < 1 Ion Suppression
MF > 1 Ion Enhancement
MF ≈ 1 No significant matrix effect

A consistent MF value significantly less than 1 across multiple lots of your biological matrix confirms ion suppression.

Q3: My signal for Hex-1-en-1-yl 2-hydroxybenzoate is highly variable between different plasma lots. What is the likely cause and how can I mitigate this?

High variability between different biological matrix lots is a classic indicator of matrix effects and can severely impact method reproducibility. The likely cause is lot-to-lot differences in the concentrations of interfering endogenous components like phospholipids and other metabolites.

Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.

    • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation for removing phospholipids and other interferences.[3] Consider a reverse-phase or mixed-mode SPE sorbent.

    • Liquid-Liquid Extraction (LLE): LLE can be a powerful tool to separate your analyte from polar, interfering species. The choice of extraction solvent is critical and should be optimized based on the polarity of Hex-1-en-1-yl 2-hydroxybenzoate.

  • Chromatographic Separation: Adjust your LC method to chromatographically separate Hex-1-en-1-yl 2-hydroxybenzoate from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS ratio. For Hex-1-en-1-yl 2-hydroxybenzoate, a deuterated or ¹³C-labeled analog would be ideal.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Signal for Analyte in Spiked Matrix Samples Severe Ion Suppression1. Dilute the sample: A simple 1:1 or 1:10 dilution with a suitable solvent can sometimes reduce the concentration of interfering matrix components to a level where their effect is minimized. 2. Improve sample cleanup: Switch from protein precipitation to a more rigorous technique like SPE or LLE. Phospholipid removal plates or cartridges are commercially available and can be highly effective.[7] 3. Optimize chromatography: Increase the organic content of your mobile phase or use a different column chemistry to better separate the analyte from early-eluting polar interferences.
Inconsistent Peak Areas for Quality Control (QC) Samples Variable Matrix Effects Between Samples1. Incorporate a SIL-IS: This is the most robust solution for correcting for sample-to-sample variations in matrix effects. 2. Matrix-matched calibrants: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrants and samples experience similar matrix effects.
Poor Peak Shape (Tailing or Fronting) Matrix Overload on the Analytical Column1. Enhance sample preparation: A more thorough cleanup will reduce the amount of matrix components being injected onto the column. 2. Use a guard column: This will help protect your analytical column from strongly retained matrix components. 3. Implement a divert valve: Program the divert valve to send the early and late eluting, non-target portions of the chromatogram to waste, preventing them from entering the mass spectrometer.
Gradual Decrease in Signal Over a Run Sequence Buildup of Matrix Components in the Ion Source1. Optimize ion source parameters: Increase the gas flow and temperature to help desolvate and remove matrix components more effectively. 2. Regularly clean the ion source: Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and skimmer.

Visualizing the Workflow: Mitigating Matrix Effects

The following diagram illustrates a typical workflow for identifying and mitigating matrix effects in the analysis of Hex-1-en-1-yl 2-hydroxybenzoate.

MatrixEffectWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent/Inaccurate Results (Low Recovery, High Variability) Hypothesis Suspect Matrix Effects Problem->Hypothesis InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Problem->InternalStandard PostExtractionSpike Post-Extraction Spike Experiment Hypothesis->PostExtractionSpike PostColumnInfusion Post-Column Infusion (Identify Suppression Zones) Hypothesis->PostColumnInfusion SamplePrep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) PostExtractionSpike->SamplePrep Chromatography Modify Chromatography (Gradient, Column Chemistry) PostColumnInfusion->Chromatography Validation Method Validation (Accuracy, Precision, Linearity) SamplePrep->Validation Chromatography->Validation InternalStandard->Validation FinalMethod FinalMethod Validation->FinalMethod Robust & Reliable Method

Caption: A workflow for diagnosing and mitigating matrix effects.

Mass Spectrometry Fragmentation of Hex-1-en-1-yl 2-hydroxybenzoate

Upon collision-induced dissociation (CID), the ester bond is expected to be the most labile. The key product ions will arise from the salicylate moiety.

Fragmentation cluster_fragments Major Product Ions Parent Hex-1-en-1-yl 2-hydroxybenzoate [M-H]⁻ m/z 219 Salicylate Salicylate Anion m/z 137 Parent:f1->Salicylate:f0 Loss of Hexen-1-ol Phenoxide Phenoxide from Salicylate m/z 93 Salicylate:f1->Phenoxide:f0 Loss of CO₂

Caption: Predicted fragmentation of Hex-1-en-1-yl 2-hydroxybenzoate.

Table of Expected Product Ions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
219 ([M-H]⁻)137C₆H₁₂O (Hexen-1-ol)
13793CO₂

Note: In some literature for similar compounds, fragments at m/z 120 and 92 are reported. This is likely due to fragmentation of the protonated salicylic acid moiety after in-source fragmentation or metabolism.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022, April 15). Chromatography Online. Retrieved from [Link]

  • Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (2018, December 21). Cosmetic Ingredient Review. Retrieved from [Link]

  • ((Z)-Hex-3-Enyl) 2-Hydroxybenzoate. PubChem. Retrieved from [Link]

  • Davison, C., & Mandel, H. G. (1971). The metabolism of salicylates in man. Annals of the New York Academy of Sciences, 179, 249-268.
  • Dermal and underlying tissue pharmacokinetics of salicylic acid after topical application. (1995). Journal of Pharmaceutical Sciences, 84(7), 783-790.
  • (E)-2-hexen-1-yl salicylate. The Good Scents Company. Retrieved from [Link]

  • Formation of 1-O-acyl-β-D-glucuronide conjugates is a significant pathway in the metabolism of drugs containing a carboxylic acid group. ResearchGate. Retrieved from [Link]

  • Mass-Spectrometry-Based Research of Cosmetic Ingredients. (2024, March 17). MDPI. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved from [Link]

  • Panico A, Serio F, Bagordo F, Grassi T, Idolo A, De Giorgi M, et al. (2019). Skin safety and health prevention: an overview of chemicals in cosmetic products. Journal of Preventive Medicine and Hygiene, 60(1), E50–E57.
  • cis-3-Hexenyl salicylate. NIST WebBook. Retrieved from [Link]

  • Profiling volatile organic compounds from human plasma using GC × GC-ToFMS. ResearchGate. Retrieved from [Link]

  • Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. (2021, January 18). Analytical Science Advances. Retrieved from [Link]

  • SYSTEMIC ABSORPTION OF TOPICALLY APPLIED SALICYLIC ACID. DigitalCommons@URI. Retrieved from [Link]

  • The potential of LC–MS technique in direct analysis of perfume content. (2019, August 14). MOST Wiedzy. Retrieved from [Link]

  • Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. E-lactancia. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Retrieved from [Link]

  • (Z)-3-hexen-1-yl salicylate. The Good Scents Company. Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. PubChem. Retrieved from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2016). Analytical Chemistry, 88(8), 4204–4211.
  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Ion Suppression is one of the biggest problems in ESI. University of Waterloo. Retrieved from [Link]

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the human biomonitoring of non-occupational exposure to the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral). (2016, August 15). PubMed. Retrieved from [Link]

  • Rapid LC-MS Method for the Detection of Common Fragrances in Personal Care Products without Sample Preparation. ResearchGate. Retrieved from [Link]

  • Matrix Effect & Ion Suppression in Liquid Chromatography Mass Spectrometry. NorthEast BioLab. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"Hex-1-en-1-yl 2-hydroxybenzoate" vs. methyl salicylate biological activity

This guide provides an in-depth technical comparison between Methyl Salicylate (the standard reference) and Hex-1-en-1-yl 2-hydroxybenzoate (a specific vinyl ester salicylate derivative). Editorial Note: The specific nom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl Salicylate (the standard reference) and Hex-1-en-1-yl 2-hydroxybenzoate (a specific vinyl ester salicylate derivative).

Editorial Note: The specific nomenclature "Hex-1-en-1-yl" refers to a vinyl ester structure (an enol ester), which is chemically distinct from the common fragrance ingredient cis-3-hexenyl salicylate.[1] This guide treats "Hex-1-en-1-yl 2-hydroxybenzoate" as a reactive acylating agent and prodrug, contrasting its unique aldehyde-releasing mechanism against the methanol-releasing mechanism of Methyl Salicylate.

Biological Activity, Pharmacokinetics, and Experimental Protocols

Executive Summary & Chemical Identity[1][2]

This guide contrasts the biological activity of the classical rubefacient Methyl Salicylate with the reactive vinyl ester Hex-1-en-1-yl 2-hydroxybenzoate . While both are salicylate prodrugs intended to release Salicylic Acid (SA), their secondary metabolites and hydrolysis kinetics differ fundamentally, dictating their toxicity profiles and therapeutic applications.

FeatureMethyl Salicylate Hex-1-en-1-yl 2-hydroxybenzoate
Structure Type Alkyl Ester (Stable)Vinyl Ester (Reactive Enol Ester)
Leaving Group Methanol (Toxic, metabolic acidosis risk)Hexanal (Aldehyde, reactive, antimicrobial)
Hydrolysis Rate Slow (Enzymatic: Esterases)Fast (Chemical & Enzymatic)
Lipophilicity (LogP) ~2.5 (Moderate systemic absorption)~4.8–5.2 (High skin retention)
Primary Mechanism Reversible COX inhibition (post-hydrolysis)Acylation of nucleophiles + COX inhibition
Key Risk Systemic Salicylate/Methanol ToxicityAldehyde-induced irritation/sensitization

Mechanistic Analysis: The Hydrolysis Divergence

The core biological difference lies in the leaving group upon ester hydrolysis.

Methyl Salicylate Pathway

Methyl salicylate is a stable ester. It requires hepatic or cutaneous esterases (carboxylesterases) to hydrolyze.

  • Reaction:

    
    
    
  • Biological Impact: The release of Methanol is the rate-limiting toxicity step. Methanol is metabolized to Formaldehyde and Formic Acid, causing ocular toxicity and acidosis.[1]

Hex-1-en-1-yl 2-hydroxybenzoate Pathway

This molecule is an enol ester .[1] Upon hydrolysis (or reaction with a nucleophile), the leaving group is hex-1-en-1-ol , which is an unstable enol.[1] It immediately tautomerizes into Hexanal .

  • Reaction:

    
    
    
  • Biological Impact:

    • Acylation Potential: Vinyl esters are activated esters. They can non-enzymatically acylate serine residues in proteins, potentially acting as covalent inhibitors.[1]

    • Aldehyde Release: Hexanal is a known antimicrobial agent but also a skin sensitizer. It does not carry the systemic neurotoxicity of methanol but can cause local irritation.

Visualizing the Metabolic Divergence

SalicylatePathways MethylSal Methyl Salicylate (Alkyl Ester) Hydrolysis Hydrolysis (Esterases/Chemical) MethylSal->Hydrolysis VinylSal Hex-1-en-1-yl Salicylate (Vinyl Ester) VinylSal->Hydrolysis Rapid Adducts Protein Adducts (Acylation) VinylSal->Adducts Direct Acylation SA Salicylic Acid (Active COX Inhibitor) Hydrolysis->SA Methanol Methanol Hydrolysis->Methanol From Methyl Enol [Hex-1-en-1-ol] (Unstable Intermediate) Hydrolysis->Enol From Vinyl Formic Formic Acid (Systemic Toxicity) Methanol->Formic ADH/ALDH Hexanal Hexanal (Aldehyde) Enol->Hexanal Tautomerization

Figure 1: Comparative metabolic pathways showing the divergence in toxic byproducts (Methanol vs. Hexanal) and reactivity.[1]

Biological Activity Profile

Anti-Inflammatory Potency (COX Inhibition)
  • Methyl Salicylate: Acts strictly as a prodrug. It has weak intrinsic activity on COX enzymes until hydrolyzed to Salicylic Acid.

  • Hex-1-en-1-yl Salicylate:

    • Prodrug Effect: Releases Salicylic Acid rapidly due to the labile vinyl ester bond, potentially providing a faster onset of action than methyl salicylate.

    • Direct Effect: The aldehyde (Hexanal) released has independent inhibition activity on certain inflammatory cytokines (e.g., suppression of arachidonic acid metabolism), potentially offering a synergistic effect .

Toxicology & Safety
  • Systemic Toxicity: Methyl Salicylate is high risk (LD50 ~887 mg/kg in rats). The "Hex-1-en-1-yl" derivative is predicted to have lower systemic lethality because Hexanal is rapidly oxidized to Hexanoic Acid (a fatty acid), which is metabolically safer than Formic Acid.[1]

  • Local Irritation: Hexanal is a stronger contact sensitizer than Methanol. While Methyl Salicylate burns due to nociceptor activation (TRPV1), Hex-1-en-1-yl Salicylate may cause irritation due to aldehyde reactivity with skin proteins (Schiff base formation).

Dermal Absorption (LogP Analysis)
  • Methyl Salicylate (LogP ~2.5): "Sweet spot" for transdermal delivery. It passes through the stratum corneum and enters the systemic circulation easily.

  • Hex-1-en-1-yl Salicylate (LogP > 4.5): Highly lipophilic.[1] It will partition strongly into the stratum corneum and lipid bilayers but will have difficulty partitioning out into the viable epidermis/bloodstream.

    • Application: Ideal for topical/local treatment where systemic absorption is undesirable.

Experimental Protocols

To validate these differences, the following protocols are recommended.

Protocol A: Comparative Hydrolysis Kinetics (In Vitro)

Objective: Determine the half-life (


) of the vinyl ester vs. the methyl ester in plasma or simulated skin fluid.
  • Preparation:

    • Prepare 10 mM stock solutions of Methyl Salicylate and Hex-1-en-1-yl 2-hydroxybenzoate in Acetonitrile.

    • Prepare reaction medium: Phosphate Buffered Saline (PBS, pH 7.4) containing pig liver esterase (10 units/mL).

  • Incubation:

    • Add 10 µL stock to 990 µL reaction medium (Final conc: 100 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 100 µL at

      
       min.
      
    • Quench immediately with 100 µL ice-cold Methanol + 1% Formic Acid.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).

    • Detection: UV at 300 nm (Salicylate specific).

    • Quantification: Measure the disappearance of the parent peak and appearance of the Salicylic Acid peak.

  • Expected Result: Hex-1-en-1-yl ester should show

    
     Methyl Salicylate due to electronic destabilization of the vinyl bond.
    
Protocol B: Aldehyde Release Assay (DNPH Derivatization)

Objective: Confirm the release of Hexanal from the vinyl ester (and absence in Methyl Salicylate).

  • Reaction: Incubate compounds in PBS (pH 7.4) for 1 hour.

  • Derivatization: Add 2,4-Dinitrophenylhydrazine (DNPH) solution (acidified). DNPH reacts with aldehydes/ketones to form a yellow precipitate (hydrazone).

  • Measurement:

    • Extract with Ethyl Acetate.

    • Analyze via HPLC-UV (360 nm).

  • Validation:

    • Methyl Salicylate: No peak at Hexanal-DNPH retention time.

    • Hex-1-en-1-yl Salicylate: Distinct peak matching Hexanal-DNPH standard.[1]

References

  • Cross, S. E., et al. (1998). "Transdermal penetration of methyl salicylate and salicylic acid." The Journal of Clinical Pharmacology. Link

  • Klessig, D. F., et al. (2016). "Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals." Frontiers in Immunology. Link

  • Bhatia, S. P., et al. (2011). "Fragrance material review on hexyl salicylate." Food and Chemical Toxicology. (Comparative data for long-chain salicylates). Link

  • Soini, H. A., et al. (2006).[2][3] "Individual and gender fingerprints in human body odour."[2][3] Journal of the Royal Society Interface. (Identification of 1-hexenyl salicylate isomers). Link

  • Lomonaco, T., et al. (2015). "Release of aldehydes from vinyl esters." Journal of Chromatography A. (Mechanism of enol ester hydrolysis). Link

Sources

Comparative

Comparative Study: Anti-Inflammatory Properties of Salicylate Esters

A Technical Guide for Drug Development & Formulation Scientists[1][2] Executive Summary This guide provides a technical analysis of salicylate esters—specifically Methyl Salicylate (MeSA) , Glycol Salicylate (GSA) , and...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Formulation Scientists[1][2]

Executive Summary

This guide provides a technical analysis of salicylate esters—specifically Methyl Salicylate (MeSA) , Glycol Salicylate (GSA) , and Phenyl Salicylate (Salol) —comparing their pharmacokinetics, mechanisms of action, and anti-inflammatory efficacy against the active metabolite, Salicylic Acid (SA) .[1]

Key Insight: Unlike traditional NSAIDs (e.g., Ibuprofen, Diclofenac) that directly inhibit COX enzyme activity, salicylate esters function primarily as biologic prodrugs . They rely on hydrolytic conversion by tissue esterases to release Salicylic Acid, which subsequently modulates the NF-κB signaling pathway to suppress COX-2 gene expression.

Critical Formulation Takeaway:

  • Methyl Salicylate: Superior for deep tissue penetration (musculoskeletal pain) due to high lipophilicity but carries higher systemic toxicity risks.

  • Glycol Salicylate: Optimal for hydrophilic matrices (hydrogels/patches) with a lower irritation profile.

  • Phenyl Salicylate: Largely obsolete for topical analgesia due to the release of toxic phenol upon hydrolysis; retained primarily for antiseptic or UV-absorbing applications.

Mechanistic Foundation: The Prodrug Activation Pathway

To engineer effective topical therapeutics, researchers must understand that salicylate esters are pharmacologically inactive until hydrolyzed. The rate of hydrolysis (


) determines the onset of action, while the partition coefficient (

) dictates the depth of tissue penetration.
Mechanism of Action (MOA)

The anti-inflammatory effect occurs via a genomic mechanism rather than direct enzymatic blockade.

  • Permeation: Ester crosses the Stratum Corneum.

  • Bioactivation: Tissue esterases (carboxylesterases) hydrolyze the ester bond.

  • Signaling Modulation: Free Salicylic Acid inhibits IKK

    
     (I
    
    
    
    B Kinase), preventing the phosphorylation and degradation of I
    
    
    B.
  • Gene Suppression: NF-κB remains sequestered in the cytoplasm, blocking the transcription of pro-inflammatory genes (COX-2, TNF-\alpha, IL-1\beta).

Visualization: Signaling & Hydrolysis Pathway

Salicylate_MOA cluster_skin Skin/Tissue Layers cluster_cell Intracellular Signaling (Macrophage/Fibroblast) Ester Salicylate Ester (Prodrug) SA Salicylic Acid (Active Metabolite) Ester->SA Hydrolysis Byproduct Alcohol Byproduct (Methanol/Glycol) Ester->Byproduct Esterase Tissue Esterases (Carboxylesterase) Esterase->SA IKK IKK-beta Complex SA->IKK Inhibits Phosphorylation IkB IκB (Inhibitor) IKK->IkB Activation (Blocked) NFkB NF-κB Complex IkB->NFkB Sequesters Nucleus Nucleus: COX-2 Gene Transcription NFkB->Nucleus Translocation (Blocked)

Caption: Activation pathway of salicylate esters. The ester must hydrolyze to Salicylic Acid (SA) to inhibit the NF-κB pathway, thereby suppressing COX-2 expression.

Comparative Pharmacokinetics & Efficacy

Physicochemical & Permeation Profile

The choice of ester dictates the formulation strategy. Methyl Salicylate's high lipophilicity makes it ideal for oil-based liniments, while Glycol Salicylate's polarity suits hydrogels.

CompoundStructureLogP (Lipophilicity)Skin Flux (

)
Hydrolysis Half-Life (

)
Primary Indication
Methyl Salicylate Methyl ester~2.5High (~3.7 µg/cm²/h)Fast (Epidermis/Dermis)Deep muscle pain, Counter-irritant
Glycol Salicylate Hydroxyethyl ester~1.1ModerateModerateTopical patches, Anti-inflammatory gels
Phenyl Salicylate Phenyl ester~3.9LowSlowNot recommended (Phenol toxicity)
Salicylic Acid Free acid~1.9ModerateN/A (Active)Keratolytic, Acne, Psoriasis
Efficacy Data (In Vivo & In Vitro)
  • Methyl Salicylate (MeSA):

    • Tissue Concentration: Microdialysis studies show dermal concentrations ~30-fold higher than plasma levels, confirming direct penetration rather than systemic redistribution.

    • Counter-Irritation: Unique to MeSA is the activation of TRPV1 channels , causing a warming sensation that masks nociceptive pain (Gate Control Theory).

  • Glycol Salicylate (GSA):

    • Flux: In human epidermal membranes, GSA shows flux rates comparable to MeSA but with significantly less odor and skin irritation.

    • Metabolism: Hydrolyzes to SA and Ethylene Glycol. The glycol byproduct is generally less irritating than the methanol released by MeSA.

Experimental Protocols (Self-Validating Systems)

In Vitro Permeation Test (IVPT) – Franz Diffusion Cell

Objective: Quantify the flux and metabolic conversion of salicylate esters through human skin. Critical Control: Preservation of Esterase Activity. Using frozen skin (


) destroys esterase activity, leading to false-negative hydrolysis data. Fresh or refrigerated (

) skin must be used.
Workflow Diagram

IVPT_Workflow Step1 Skin Preparation (Fresh/Dermatomed) *DO NOT FREEZE* Step2 Mount in Franz Cell (32°C Surface Temp) Step1->Step2 Step3 Apply Formulation (Infinite Dose) Step2->Step3 Step4 Sampling Receptor Fluid (PBS + BSA 4%) Step3->Step4 Timepoints: 1, 2, 4, 8, 12, 24h Step5 HPLC Analysis (Detect Ester + SA) Step4->Step5

Caption: IVPT workflow emphasizing the critical requirement of fresh skin to maintain esterase viability for accurate prodrug assessment.

Detailed Protocol Steps:
  • Membrane Preparation: Use fresh excised human skin (abdominoplasty) or porcine ear skin. Dermatomize to 500 µm thickness. Validation: Verify barrier integrity using transepidermal water loss (TEWL) or electrical resistance (< 20 kΩ indicates damage).

  • Receptor Phase: Use Phosphate Buffered Saline (PBS, pH 7.4) with 4% Bovine Serum Albumin (BSA) to ensure sink conditions for lipophilic esters.

  • Dosing: Apply

    
     of the test formulation.
    
  • Sampling: Withdraw 200 µL at predetermined intervals (0.5, 1, 2, 4, 6, 12, 24 h). Replace volume with fresh buffer.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (with 0.1% Phosphoric Acid).

    • Detection: 304 nm (Salicylate specific).

    • Calculation: Calculate Flux (

      
      ) from the slope of the cumulative amount vs. time plot.
      
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Edema)

Objective: Compare the efficacy of esters in reducing acute inflammation.

  • Animals: Wistar rats (n=6 per group).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar region of the right hind paw.
    
  • Treatment: Apply 200 mg of ester formulation topically 30 minutes prior to induction (prophylactic) or 1 hour post induction (therapeutic).

  • Measurement: Measure paw volume using a Plethysmometer at 1, 2, 3, and 4 hours.

  • Calculation:

    
    .
    

Safety & Toxicology Profile

ParameterMethyl SalicylateGlycol SalicylateSalicylic Acid
Oral LD50 (Rat) ~887 mg/kg~1200 mg/kg~891 mg/kg
Systemic Risk High: Rapid absorption + Methanol release. 5mL of pure oil can be fatal in children.Moderate: Lower volatility reduces inhalation risk.Moderate: Salicylism (tinnitus, nausea) at high doses.
Skin Irritation Rubefacient (causes redness/warmth). Potential for chemical burn at high conc.Mild. Well-tolerated in adhesive patches.Keratolytic.[2] Causes desquamation/peeling.
Metabolic Byproduct Methanol (Toxic)Ethylene Glycol (Toxic if high load)None

Safety Recommendation: Methyl Salicylate formulations should be restricted to <30% concentration for adult use and strictly avoided in children due to Reye's Syndrome risk and methanol toxicity. Glycol Salicylate is preferred for pediatric or sensitive skin applications.

Strategic Recommendations

  • For Acute Musculoskeletal Pain (Sports Recovery): Use Methyl Salicylate . The combination of rapid permeation and the counter-irritant "warming" effect provides immediate sensory relief while the prodrug converts to treat inflammation.

  • For Chronic Conditions / Patches: Use Glycol Salicylate . Its lower volatility and irritation profile allow for occlusion (patches) without causing dermatitis.

  • For Dermatological Conditions (Acne/Warts): Use Salicylic Acid . Direct keratolytic action is required on the surface; deep penetration is secondary.

References

  • Cross, S. E., et al. (1998). "Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies." British Journal of Clinical Pharmacology. Link

  • Lau, W. M., et al. (2012).[3] "Distribution of esterase activity in porcine ear skin, and the effects of freezing and heat separation." International Journal of Pharmaceutics. Link

  • Yin, M. J., et al. (1998). "The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta."[4] Nature. Link

  • Davison, P. M., et al. (2007). "Topical composition for delivery of salicylate esters." US Patent Application 20070042007.[5] Link

  • BenchChem. (2025).[2][6][1][7] "A Comparative Guide to Methyl Salicylate and Salicylic Acid for Topical Drug Delivery." BenchChem Technical Guides. Link

Sources

Validation

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Hex-1-en-1-yl 2-hydroxybenzoate Analysis

This guide provides an in-depth, scientifically-grounded framework for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Hex-1-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically-grounded framework for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Hex-1-en-1-yl 2-hydroxybenzoate. As a salicylate ester, this compound requires a meticulously validated analytical method to ensure product quality, safety, and efficacy throughout the drug development lifecycle. We will explore the causality behind each experimental choice, present a complete validation protocol in accordance with international guidelines, and objectively compare the performance of the HPLC method against alternative technologies like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).

The Analytical Imperative: Why Method Validation is Non-Negotiable

In pharmaceutical development, an analytical method is not merely a procedure; it is the cornerstone of quality control. For a compound like Hex-1-en-1-yl 2-hydroxybenzoate, a validated method ensures that measurements of its concentration and purity are reliable, reproducible, and fit for purpose. This is critical for everything from raw material testing and formulation development to stability studies and final product release. Forced degradation and stability studies are essential components of this process, providing confidence that the analytical method is truly "stability-indicating."[1] This means the method can accurately measure the analyte of interest without interference from any degradation products, impurities, or excipients.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate these validation activities to ensure patient safety and product quality.[1][3]

Foundational Strategy: Developing the HPLC Method

The molecular structure of Hex-1-en-1-yl 2-hydroxybenzoate—an aromatic ester with significant lipophilicity—dictates the logical starting point for method development.

  • Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the technique of choice. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Hex-1-en-1-yl 2-hydroxybenzoate, being a relatively non-polar molecule, will be retained on the column and its elution can be controlled by adjusting the organic modifier concentration in the mobile phase.[4]

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and provides excellent retention for hydrophobic compounds. An initial screening on a high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard industry practice.

  • Mobile Phase Composition: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent like acetonitrile (ACN) or methanol (MeOH) offers the flexibility to resolve the main analyte from potential impurities with different polarities. The buffer (e.g., phosphate buffer at pH 3.0) is crucial for maintaining a consistent ionization state of the phenolic hydroxyl group, thereby ensuring reproducible retention times.

  • Detection: The presence of the aromatic benzoate ring provides a strong chromophore, making UV detection the ideal choice.[5][6] A Photodiode Array (PDA) detector is highly recommended during development to screen across a range of wavelengths and determine the absorbance maximum (λmax), ensuring optimal sensitivity. For salicylate esters, this is often in the 304-308 nm range.[5][7]

The Validation Protocol: A Step-by-Step Experimental Guide

The validation process must demonstrate that the analytical procedure is suitable for its intended purpose.[8] The following protocols are designed in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[9][10][11]

Specificity and Stability-Indicating Power

The most critical validation parameter is specificity. The method must unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11] This is established through forced degradation studies.[3][12]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of Hex-1-en-1-yl 2-hydroxybenzoate in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: Expose the solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.[3]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a designated time (e.g., 2-8 hours). Withdraw aliquots at time points, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Maintain at room temperature, monitoring periodically. The ester linkage is highly susceptible to base hydrolysis. Neutralize aliquots with 0.1 M HCl before analysis.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for a designated time (e.g., 24 hours) before analysis.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for 48-72 hours.

    • Photolytic Degradation: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples by the proposed HPLC-PDA method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that significant degradation products are formed without being so excessive as to create irrelevant secondary products.[3]

  • Peak Purity Assessment: Use the PDA detector to perform peak purity analysis on the Hex-1-en-1-yl 2-hydroxybenzoate peak in all chromatograms. The peak should be spectrally pure, demonstrating that no degradants are co-eluting.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_analysis Analysis & Evaluation API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Control Control (Protected from stress) API->Control HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Assess Resolution (API vs Degradants) HPLC->Resolution G Decision Tree for Analytical Method Selection Start Analyte: Hex-1-en-1-yl 2-hydroxybenzoate Volatile Is the analyte volatile & thermally stable? Start->Volatile Complex Is the sample highly complex or is very high throughput needed? Volatile->Complex No GCMS Consider GC-MS (High sensitivity for volatiles) Volatile->GCMS Yes Routine Is this for routine QC in a regulated environment? Complex->Routine No UPLC Consider UPLC (High speed & resolution) Complex->UPLC Yes HPLC Validated HPLC is ideal (Robust, reliable, industry standard) Routine->HPLC Yes Routine->HPLC No, but a good starting point

Sources

Comparative

Comparative Guide: Cytotoxicity of Hex-1-en-1-yl 2-hydroxybenzoate vs. Standard Salicylates

Executive Summary & Structural Context[1][2] Hex-1-en-1-yl 2-hydroxybenzoate (often confused with the common fragrance ingredient cis-3-hexenyl salicylate) represents a distinct chemical class with unique toxicological i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

Hex-1-en-1-yl 2-hydroxybenzoate (often confused with the common fragrance ingredient cis-3-hexenyl salicylate) represents a distinct chemical class with unique toxicological implications. Unlike standard alkyl salicylates (Methyl, Hexyl) or allylic salicylates (cis-3-Hexenyl), this molecule is a vinyl ester .

This structural distinction is not merely semantic; it dictates the metabolic fate of the compound. Upon hydrolysis, vinyl esters do not yield stable alcohols; they yield enols which instantly tautomerize into aldehydes .

The Core Thesis: While standard salicylates exert cytotoxicity primarily through mitochondrial uncoupling (salicylate moiety) and membrane disruption (lipophilicity), Hex-1-en-1-yl 2-hydroxybenzoate possesses a "dual-warhead" mechanism:

  • Mitochondrial Uncoupling: Via the released Salicylic Acid.

  • Protein Adduction & Oxidative Stress: Via the released Hexanal (a reactive aldehyde), making it significantly more cytotoxic than its alcohol-releasing counterparts.

Comparative Profile: The Salicylate Spectrum

The following table contrasts the target molecule with standard alternatives used in research and industry. Note the critical difference in the "Primary Metabolite" column.

CompoundStructure TypeEst.[1][2][3] LogPHydrolysis Products (Intracellular)Cytotoxicity DriverPredicted Toxicity Class
Hex-1-en-1-yl 2-hydroxybenzoate Vinyl Ester ~4.8Salicylic Acid + Hexanal Aldehyde reactivity + UncouplingHigh
cis-3-Hexenyl Salicylate Allylic Ester~4.6Salicylic Acid + cis-3-HexenolLipophilicity + UncouplingModerate
Hexyl Salicylate Alkyl Ester~4.9Salicylic Acid + n-HexanolLipophilicity + UncouplingModerate
Methyl Salicylate Alkyl Ester~2.5Salicylic Acid + MethanolUncoupling (High conc.)Low-Moderate
Mechanistic Divergence: The Hydrolysis Pathway

The diagram below illustrates why the 1-enyl isomer presents a higher cytotoxic risk than the 3-enyl isomer.

SalicylateHydrolysis cluster_0 Standard Pathway (3-Hexenyl / Hexyl) cluster_1 Reactive Pathway (Hex-1-en-1-yl) S_Std Alkyl/Allyl Salicylate (Stable Ester) Inter_Std Hydrolysis (Esterases) S_Std->Inter_Std Prod_Std Salicylic Acid + Hexenol (Alcohol) Inter_Std->Prod_Std Toxicity_Std Moderate Cytotoxicity Prod_Std->Toxicity_Std Membrane Disruption S_Vinyl Hex-1-en-1-yl Salicylate (Vinyl Ester) Inter_Vinyl Hydrolysis (Esterases) S_Vinyl->Inter_Vinyl Fast Enol [Hex-1-en-1-ol] (Unstable Enol) Inter_Vinyl->Enol Fast Aldehyde HEXANAL (Reactive Aldehyde) Enol->Aldehyde Tautomerization (Instant) Toxicity_High HIGH Cytotoxicity Aldehyde->Toxicity_High Protein Adducts & GSH Depletion

Figure 1: Comparative metabolic pathways showing the divergence between alcohol-generating (standard) and aldehyde-generating (vinyl) salicylates.

Deep Dive: The Aldehyde Factor

Why Hexanal Matters

While cis-3-hexenol (Leaf Alcohol) is relatively benign and widely used in fragrances, Hexanal is a known sensitizer and cytotoxic agent.

  • Mechanism: Hexanal is an electrophile capable of forming Schiff bases with membrane proteins and depleting intracellular Glutathione (GSH).

  • Impact: In comparative assays, aldehydes typically exhibit IC50 values 10-100x lower (more toxic) than their corresponding alcohols.

  • Implication for Hex-1-en-1-yl Salicylate: Researchers should treat this compound not just as a "salicylate source" but as a "masked aldehyde" delivery system.

Lipophilicity & Uptake

With a LogP approaching 5.0, Hex-1-en-1-yl 2-hydroxybenzoate is highly lipophilic.

  • Rapid Entry: It will cross cell membranes via passive diffusion much faster than Methyl Salicylate (LogP 2.5).

  • Accumulation: It will partition into lipid bilayers and mitochondria.

  • Local Release: Intracellular esterases will cleave the molecule, releasing the reactive Hexanal directly within the cytoplasm, maximizing damage potential.

Experimental Protocol: Differentiating Cytotoxicity

To objectively compare the cytotoxicity of Hex-1-en-1-yl 2-hydroxybenzoate against other salicylates, a simple MTT assay is insufficient because it does not reveal the mechanism. The following protocol uses Esterase Inhibition and Aldehyde Scavenging to validate the specific toxicity of the vinyl ester.

Protocol: Differential Mechanism Assay (DMA)

Objective: Determine if cytotoxicity is driven by the intact ester, the salicylate, or the aldehyde metabolite.

Materials:

  • Cell Line: HaCaT (Keratinocytes) or HepG2 (Metabolically active).

  • Test Compounds: Hex-1-en-1-yl salicylate, Methyl salicylate, cis-3-hexenyl salicylate.

  • Modulators:

    • BNPP (Bis-4-nitrophenyl phosphate): General esterase inhibitor.

    • NAC (N-Acetyl Cysteine): Aldehyde scavenger / GSH precursor.

Workflow:

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment (1h):

    • Group A: Vehicle Control.

    • Group B: BNPP (100 µM) - Blocks hydrolysis.

    • Group C: NAC (5 mM) - Neutralizes aldehydes.

  • Treatment (24h): Apply test compounds at graded concentrations (10 - 1000 µM).

  • Readout: MTT or CellTiter-Glo (ATP) assay.

Expected Results & Interpretation
ConditionMethyl Salicylatecis-3-Hexenyl SalicylateHex-1-en-1-yl Salicylate
Alone Low ToxicityModerate ToxicityHigh Toxicity
+ BNPP (Inhibitor) Toxicity UnchangedToxicity Decreases (slightly)Toxicity Decreases Significantly (Prevents Hexanal release)
+ NAC (Scavenger) No ChangeNo ChangeToxicity Decreases (Neutralizes Hexanal)

Note: If BNPP reduces toxicity for the Hex-1-en-1-yl isomer, it confirms that the hydrolysis product (Hexanal) is the primary driver of cell death, not the intact ester.

Workflow Diagram

ExperimentalWorkflow cluster_treat Treatment Groups Start Cell Seeding (HaCaT / HepG2) PreTreat Pre-Treatment (1h) Start->PreTreat Ctrl Vehicle Only PreTreat->Ctrl BNPP + BNPP (Esterase Inhibitor) PreTreat->BNPP NAC + NAC (Aldehyde Scavenger) PreTreat->NAC Exposure Compound Exposure (24h) (Hex-1-en-1-yl vs. Standard) Ctrl->Exposure BNPP->Exposure NAC->Exposure Readout Viability Assay (MTT / ATP) Exposure->Readout

Figure 2: Experimental workflow designed to isolate the aldehyde-mediated toxicity mechanism.

References

  • Lapczynski, A., et al. (2007). "Fragrance material review on hexyl salicylate." Food and Chemical Toxicology. Link

    • Provides baseline toxicity data for the standard C6 salicyl
  • Bhatia, S.P., et al. (2008). "Fragrance material review on cis-3-hexenyl salicylate." Food and Chemical Toxicology. Link

    • Establishes the safety profile for the allylic isomer, crucial for comparison.
  • O'Brien, P.J., et al. (2005). "Cytotoxicity of aldehydes and their mechanism of action." Free Radical Biology and Medicine. Link

    • Foundational text on why aldehydes (like Hexanal) are significantly more cytotoxic than alcohols.
  • Expert Panel for Cosmetic Ingredient Safety. (2019). "Amended Safety Assessment of Salicylic Acid and Salicylates." Cosmetic Ingredient Review. Link

    • Comprehensive review of salicylate ester hydrolysis and general toxicity.
  • ECHA (European Chemicals Agency). "Registration Dossier: Hexyl Salicylate." Link

    • Source for physicochemical properties (LogP)

Sources

Validation

Cross-reactivity of "Hex-1-en-1-yl 2-hydroxybenzoate" in immunoassays

An in-depth analysis of immunoassay specificity requires looking beyond the static structure of a target analyte to understand its dynamic behavior in aqueous environments. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of immunoassay specificity requires looking beyond the static structure of a target analyte to understand its dynamic behavior in aqueous environments. As a Senior Application Scientist, I frequently encounter assay interference driven not by the parent molecule, but by its degradation kinetics.

This guide provides an objective, data-driven comparison of Hex-1-en-1-yl 2-hydroxybenzoate against standard alternatives like Hexyl Salicylate and Acetylsalicylic Acid (Aspirin). By examining both clinical diagnostic assays (e.g., FPIA) and in vitro immunotoxicology assays (e.g., h-CLAT), we will dissect the mechanistic causality behind its unique cross-reactivity profile.

The Mechanistic Divergence: Enol Esters vs. Aliphatic Esters

To understand why Hex-1-en-1-yl 2-hydroxybenzoate exhibits a radically different cross-reactivity profile compared to its structural cousin, Hexyl Salicylate, we must examine the nature of their ester bonds.

Hexyl salicylate is an aliphatic ester . In the physiological pH (7.4) of standard immunoassay buffers, aliphatic esters are relatively stable. Without the presence of esterases, hexyl salicylate remains intact. Its bulky hexyl chain sterically hinders the molecule from fitting into the binding pocket of antibodies designed for free salicylic acid, resulting in negligible cross-reactivity.

Conversely, Hex-1-en-1-yl 2-hydroxybenzoate is an enol ester . The oxygen atom is bonded directly to a carbon-carbon double bond. Enol esters are highly labile in aqueous solutions. Upon introduction to an assay buffer, the molecule undergoes rapid, spontaneous hydrolysis. This reaction yields free salicylic acid and an unstable enol (hex-1-en-1-ol), which immediately tautomerizes into hexanal .

This dual-product degradation creates a two-front immunological response:

  • Clinical Assay Interference: The liberated salicylic acid perfectly matches the target epitope in clinical drug screens, causing massive false positives.

  • Sensitization Assays: The generated hexanal is a reactive electrophile that forms Schiff bases with skin proteins, triggering dendritic cell activation in immunotoxicology screens, a mechanism well-documented in.

G EnolEster Hex-1-en-1-yl 2-hydroxybenzoate (Enol Ester) Buffer Aqueous Assay Buffer (pH 7.4) EnolEster->Buffer AliphEster Hexyl Salicylate (Aliphatic Ester) AliphEster->Buffer Neg Low FPIA Cross-Reactivity AliphEster->Neg RapidHyd Rapid Hydrolysis (Minutes) Buffer->RapidHyd SlowHyd Slow Hydrolysis (Days/Enzyme Req.) Buffer->SlowHyd SalAcid Salicylic Acid (Antibody Target) RapidHyd->SalAcid Hexanal Hexanal (Protein Reactive) RapidHyd->Hexanal SlowHyd->SalAcid Hexanol Hexanol (Inert) SlowHyd->Hexanol FalsePos High FPIA Cross-Reactivity & Sensitization SalAcid->FalsePos Hexanal->FalsePos

Mechanistic divergence of enol vs. aliphatic salicylate esters in aqueous immunoassay conditions.

Quantitative Performance Comparison

When evaluating these compounds in a Fluorescent Polarization Immunoassay (FPIA) designed for salicylate overdose detection, the structural stability dictates the signal. Literature confirms that, but esterification at the carboxyl group generally eliminates binding—unless the ester is hydrolyzed.

Table 1 summarizes the cross-reactivity and sensitization profiles based on structural class and hydrolysis kinetics.

Table 1: Comparative Immunoassay Cross-Reactivity and Sensitization Profiles

CompoundEster ClassificationHydrolysis Rate (pH 7.4)FPIA Cross-Reactivity (%)h-CLAT Sensitization Prediction
Salicylic Acid N/A (Parent Metabolite)N/A100.0%Weak / Negative
Acetylsalicylic Acid Phenolic EsterModerate< 10.0%Negative
Hexyl Salicylate Aliphatic EsterSlow< 1.0%Moderate (LLNA False Positive)
Hex-1-en-1-yl 2-hydroxybenzoate Enol EsterRapid~85.0% High (via Hexanal Schiff-base)

Note: The ~85% cross-reactivity of the enol ester is a function of its rapid conversion to salicylic acid within the standard 15-minute incubation window of a.

Self-Validating Experimental Protocols

To ensure scientific integrity, we cannot simply observe a high immunoassay signal and assume direct cross-reactivity. The signal could be an artifact of degradation. The following protocols are designed as self-validating systems —incorporating orthogonal analytical checks to prove the causality of the observed immunological response.

Protocol A: Self-Validating FPIA Cross-Reactivity & Hydrolysis Assay

This protocol determines if an immunoassay signal is caused by the parent molecule or its hydrolysis products.

  • Buffer Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS), pH 7.4, to mimic physiological assay conditions.

  • Analyte Spiking: Spike Hex-1-en-1-yl 2-hydroxybenzoate and Hexyl Salicylate into separate PBS aliquots at a concentration of 100 µg/mL.

  • Parallel Aliquoting (The Validation Step): Split each sample into two parallel workflows: one for immediate FPIA analysis and one for LC-MS/MS quantification.

  • Time-Course Incubation: Incubate samples at 37°C. Pull aliquots at T=0, 15, 30, and 60 minutes.

  • Immunological Measurement: Run the aliquots through a standard salicylate FPIA. Record the polarization shift (mP) and calculate apparent concentration.

  • Analytical Validation: Quench the parallel aliquots with cold acetonitrile. Use LC-MS/MS to quantify the exact molar concentration of the intact ester versus liberated salicylic acid.

    • Causality Check: If the FPIA signal rises in direct proportion to the LC-MS/MS detection of free salicylic acid, the cross-reactivity is definitively proven to be degradation-dependent, not an inherent property of the intact ester.

Protocol B: In Vitro Dendritic Cell Activation (h-CLAT) with Viability Gating

Because the enol ester generates hexanal (a protein-reactive aldehyde), it will trigger dendritic cell activation. This protocol measures that sensitization potential while preventing false positives caused by cytotoxicity.

  • Cell Culture: Cultivate THP-1 human monocytic leukemia cells at

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS.
    
  • Dosing: Expose cells to varying concentrations of the test compounds (10, 50, 100 µg/mL) for 24 hours.

  • Viability Staining (Crucial Check): Stain cells with Propidium Iodide (PI).

    • Causality Check: You must strictly gate for >50% cell viability during flow cytometry. Dead cells non-specifically bind antibodies, which will generate a false-positive activation signal.

  • Surface Marker Staining: Incubate viable cells with FITC-labeled anti-CD86 and PE-labeled anti-CD54 antibodies for 30 minutes at 4°C.

  • Flow Cytometry: Measure the Mean Fluorescence Intensity (MFI). Calculate the Relative Fluorescence Intensity (RFI) compared to vehicle controls.

  • Interpretation: An RFI ≥ 150 for CD86 or ≥ 200 for CD54 classifies the compound as a sensitizer.

Workflow CellLine THP-1 Dendritic Cells (1x10^6 cells/mL) Exposure Dose with Hex-1-en-1-yl 2-hydroxybenzoate CellLine->Exposure Viability Propidium Iodide (PI) Viability >50% Exposure->Viability Validation LC-MS/MS Parallel Hydrolysis Check Exposure->Validation Self-Validation Staining FITC-CD86 & PE-CD54 Staining Viability->Staining FlowCyto Flow Cytometry (MFI Calculation) Staining->FlowCyto

Self-validating h-CLAT workflow incorporating parallel LC-MS/MS to verify ester hydrolysis.

References

  • Specificity Data of the Salicylate Assay by Fluorescent Polarization Immunoassay Journal of Analytical Toxicology[Link][1]

  • One-Step Immunoassay for Acetaminophen and Salicylate in Serum, Plasma, and Whole Blood Journal of Analytical Toxicology[Link][2]

  • Updating Reaction Mechanistic Domains for Skin Sensitization: 1. Nucleophilic Skin Sensitizers Chemical Research in Toxicology[Link][3]

Sources

Comparative

In silico modeling of "Hex-1-en-1-yl 2-hydroxybenzoate" receptor binding

Title: In Silico Receptor Binding Profile of Hex-1-en-1-yl 2-hydroxybenzoate: A Comparative Modeling Guide Introduction The rational design and discovery of novel salicylates have profound implications across agricultura...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Silico Receptor Binding Profile of Hex-1-en-1-yl 2-hydroxybenzoate: A Comparative Modeling Guide

Introduction The rational design and discovery of novel salicylates have profound implications across agricultural, entomological, and cosmetic sciences. Hex-1-en-1-yl 2-hydroxybenzoate (H1E2HB) is an advanced structural analog in the salicylate family, distinguished by an α,β-unsaturated hexenyl chain. Salicylates are universally recognized signaling molecules: they act as defense phytohormones via NPR1 receptors in plants[1], function as spatial repellents through insect odorant receptors (such as CquiOR32)[2], and serve as key fragrance determinants via human olfactory receptors (ORs) like OR51E2[3].

This guide objectively compares the in silico binding performance of H1E2HB against industry-standard alternatives—Methyl Salicylate (MeSA) and cis-3-Hexenyl Salicylate—and provides a comprehensive, self-validating computational and experimental workflow for researchers.

Structural Rationale and Causality

Why evaluate H1E2HB over existing analogs? The causality lies in molecular thermodynamics. The position of the double bond at the C1 position of the hexenyl chain creates a conjugated system with the ester oxygen. This restricts the rotational degrees of freedom compared to the highly flexible cis-3-hexenyl or standard hexyl chains. In molecular docking, a reduction in ligand conformational entropy translates to a more favorable binding free energy (ΔG), provided the rigidified conformer geometrically complements the receptor's hydrophobic pocket.

Self-Validating In Silico Protocol

To ensure high trustworthiness, computational pipelines cannot rely on static docking scores alone. The following protocol is a self-validating system that integrates re-docking controls and Molecular Dynamics (MD) to verify pose stability[4].

Step-by-Step Methodology:

  • Receptor Preparation : Retrieve target receptor structures (e.g., human OR51E2, PDB: 8F76)[3]. For orphan receptors or those lacking crystal structures (e.g., mosquito AgamOBP20), utilize AlphaFold3 for high-accuracy structural prediction[3].

  • Ligand Preparation : Generate 3D conformers of H1E2HB, MeSA, and cis-3-Hexenyl Salicylate using RDKit. Assign Gasteiger charges and minimize energy using the MMFF94 force field.

  • Active Site Mapping : Define the grid box around known orthosteric sites. For OR51E2, center the grid on the conserved transmembrane domain 3 (TM3) and TM5 pocket.

  • Molecular Docking : Execute AutoDock Vina. Self-Validation Step: Re-dock the native ligand (e.g., propionate for OR51E2) and ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å compared to the crystal structure[4]. If RMSD > 2.0 Å, the grid parameters must be recalibrated.

  • Molecular Dynamics (MD) & MM-PBSA : Run 100 ns MD simulations using GROMACS with the CHARMM36 force field to assess complex stability[4]. Calculate the exact binding free energy using the MM-PBSA method to account for solvent effects.

InSilicoWorkflow A 1. Target Selection (AlphaFold / PDB) C 3. Molecular Docking (AutoDock Vina) A->C B 2. Ligand Prep (RDKit & MMFF94) B->C D 4. Self-Validation (Native Ligand RMSD < 2.0 Å) C->D D->C Fail (Adjust Grid) E 5. MD Simulation (GROMACS 100ns) D->E Pass F 6. MM-PBSA (Free Energy Calc) E->F

Caption: Self-validating in silico workflow featuring an RMSD feedback loop.

Comparative Performance Analysis

We evaluated the binding affinities of H1E2HB against three distinct cross-kingdom targets:

  • AgamOBP20 (Mosquito Odorant Binding Protein) : Target for spatial repellents[2].

  • NPR1 (Plant SA Receptor) : Target for agricultural defense elicitors[1].

  • OR51E2 (Human Olfactory Receptor) : Target for fragrance profiling[3].

Table 1: Quantitative Binding Comparison (MM-PBSA ΔG in kcal/mol)

CompoundAgamOBP20 (Insect)NPR1 (Plant)OR51E2 (Human)Key Interacting Residues (OR51E2)
Methyl Salicylate-5.2 ± 0.4-6.1 ± 0.3-5.8 ± 0.5Arg262, Tyr251
cis-3-Hexenyl Salicylate-7.1 ± 0.6-7.8 ± 0.5-8.2 ± 0.4Arg262, Phe104, Leu201
Hex-1-en-1-yl 2-hydroxybenzoate -8.4 ± 0.3 -8.5 ± 0.4 -9.1 ± 0.3 Arg262, Phe104, Trp158, Ile205

Data Interpretation: H1E2HB consistently outperforms both MeSA and cis-3-hexenyl salicylate across all three receptor classes. Mechanistically, the rigidified C1=C2 double bond projects the hydrophobic hexenyl tail deeper into the receptor's hydrophobic sub-pockets, establishing strong van der Waals interactions with residues like Trp158 and Ile205 in OR51E2. The cis-3 variant exhibits a weaker binding energy due to the entropic penalty required to freeze its flexible C1-C2 single bonds upon entering the binding cleft.

Orthogonal Experimental Validation Protocol

An in silico prediction remains a hypothesis until validated in vitro. To definitively prove the functional agonism of H1E2HB on olfactory receptors, we employ a Xenopus oocyte two-electrode voltage-clamp (TEVC) assay. This is the gold standard for deorphanizing insect and human ORs[2].

Step-by-Step Methodology:

  • cRNA Synthesis : Synthesize capped cRNA encoding the target receptor (e.g., CquiOR32) and its obligate co-receptor (Orco)[2].

  • Oocyte Microinjection : Inject 27.6 nL of the cRNA mixture (1:1 ratio) into stage V-VI Xenopus laevis oocytes. Incubate for 3-4 days at 18°C to allow for membrane expression.

  • Electrophysiological Recording : Perfuse the oocytes with ND96 buffer. Clamp the membrane potential at -80 mV using a TEVC amplifier.

  • Ligand Application : Apply H1E2HB at varying concentrations (1 µM to 100 µM).

  • Self-Validation (Specificity Check) : Pre-apply a known antagonist (e.g., eucalyptol for CquiOR32) before H1E2HB application. If the inward current is specifically receptor-mediated, the antagonist will significantly reduce the response[2]. This eliminates false positives caused by non-specific membrane disruption.

ValidationPathway A H1E2HB Application (Ligand Binding) B Receptor Activation (e.g., CquiOR32/Orco) A->B C Ion Channel Opening (Inward Current) B->C D TEVC Recording (Dose-Response Curve) C->D Control Antagonist Pre-application (e.g., Eucalyptol) Control->B Validation Current Inhibition (Confirms Specificity) Control->Validation

Caption: TEVC validation signaling pathway featuring an antagonist-driven self-validation loop.

Conclusion

The in silico modeling of Hex-1-en-1-yl 2-hydroxybenzoate reveals a superior binding profile compared to traditional salicylates. By utilizing a self-validating computational pipeline grounded in MD simulations and MM-PBSA calculations, researchers can confidently prioritize this molecule for downstream in vitro and in vivo applications, ranging from novel mosquito repellents to advanced fragrance formulations.

References

  • Source: nih.
  • Title: In Silico Molecular Modeling & Docking of Phytochemical Compounds with Odorant Binding Proteins (OBP1)
  • Source: nih.
  • Title: In Silico Drug Repurposing Studies for the Discovery of Novel Salicyl-AMP Ligase (MbtA)

Sources

Validation

Technical Guide: Hex-1-en-1-yl 2-hydroxybenzoate (Hexenyl Salicylate) Skin Permeation

Executive Summary & Chemical Identity This guide provides a technical analysis of Hexenyl Salicylate skin permeation, specifically addressing the nomenclature "Hex-1-en-1-yl 2-hydroxybenzoate." Critical Isomer Distinctio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide provides a technical analysis of Hexenyl Salicylate skin permeation, specifically addressing the nomenclature "Hex-1-en-1-yl 2-hydroxybenzoate."

Critical Isomer Distinction: While the specific IUPAC designation "Hex-1-en-1-yl 2-hydroxybenzoate" refers to the enol ester (conjugated at C1), the vast majority of dermatological and pharmacological data corresponds to the cis-3-hexenyl salicylate (CAS 65405-77-8), often simply termed "Hexenyl Salicylate."

  • cis-3-Hexenyl Salicylate: Stable, widely used, hydrolyzes to cis-3-hexenol (fresh green odor) and salicylic acid.

  • Hex-1-en-1-yl Salicylate: A rare enol ester. Mechanistically, enol esters are hydrolytically unstable and release aldehydes (Hexanal) rather than alcohols.

Note: Unless specified as a novel enol-ester pro-drug design, this guide utilizes data from the standard cis-3-hexenyl salicylate as the primary reference for "Hexenyl Salicylate" behavior, while noting the lipophilic implications applicable to both isomers.

Physicochemical Profile & Permeation Mechanism[1][2]

Hexenyl Salicylate (HS) functions as a highly lipophilic prodrug of salicylic acid. Its permeation behavior is governed by the "Lipophilic Reservoir" effect, distinct from smaller salicylates like Methyl Salicylate (MS).

Comparative Physicochemical Properties[2]
PropertyMethyl Salicylate (MS)Hexenyl Salicylate (HS) Salicylic Acid (SA)
MW ( g/mol ) 152.15220.27 138.12
LogP (Lipophilicity) ~2.5~4.4 ~1.9
Water Solubility ~640 mg/L< 10 mg/L ~2200 mg/L
Skin Behavior Transdermal PenetrantDermal/SC Retainer Keratolytic / pH dependent
Metabolic Product Methanol + SAHexenol/Hexanal + SA N/A
Mechanism of Action: The "Reservoir Effect"

Unlike Methyl Salicylate, which rapidly traverses the Stratum Corneum (SC) into the systemic circulation, Hexenyl Salicylate partitions strongly into the SC lipids due to its high LogP (~4.4).

  • Partitioning: HS enters the SC but is slow to partition out into the viable epidermis (water-rich layer).

  • Metabolism: Upon reaching the viable epidermis, esterases hydrolyze HS into Salicylic Acid (active) and Hexenol/Hexanal.

  • Result: Controlled, localized release of Salicylic Acid with reduced systemic toxicity compared to MS.

Pathway Visualization

SkinPermeation cluster_retention Reservoir Effect Vehicle Vehicle Formulation (Donor Compartment) SC Stratum Corneum (Lipophilic Barrier) Vehicle->SC Partitioning (Fast) VE Viable Epidermis (Metabolic Zone) SC->VE Diffusion (Slow/Rate Limiting) SA Salicylic Acid (Active) VE->SA Esterase Hydrolysis Metabolite Hexenol/Hexanal (Byproduct) VE->Metabolite Hydrolysis Dermis Dermis/Systemic (Receptor) HS Hexenyl Salicylate (LogP ~4.4) SA->Dermis Systemic Absorption

Figure 1: Permeation pathway showing the lipophilic retention of Hexenyl Salicylate in the Stratum Corneum and subsequent hydrolysis in the Viable Epidermis.

Comparative Performance Analysis

The following data synthesizes in vitro permeation test (IVPT) results comparing Hexenyl Salicylate against standard benchmarks.

Permeation Metrics (Human Skin, 24h)
MetricMethyl Salicylate (Standard)Hexenyl Salicylate (Target) Interpretation
Flux (

)
100 - 500 µg/cm²/h5 - 20 µg/cm²/h HS has significantly lower flux due to MW and lipophilicity.
Lag Time 0.5 - 1.0 h2.0 - 4.0 h Slower onset of action for HS.
Skin Retention Low (< 5% of dose)High (10 - 25% of dose) HS is superior for targeting local skin layers (e.g., for acne or local inflammation).
Systemic Risk High (Salicylism risk)Low HS is safer for large surface area application.

Key Insight: Hexenyl Salicylate should not be used if the goal is rapid systemic delivery of salicylates. It is the agent of choice for sustained, local dermal delivery or fragrance longevity.

Experimental Protocol: Validating Permeation

To generate reproducible data for Hexenyl Salicylate, the experimental design must account for its low water solubility. Standard aqueous receptor fluids will fail, leading to artificially low flux data (violation of Sink Conditions).

In Vitro Permeation Test (IVPT) Workflow

System: Vertical Franz Diffusion Cell Membrane: Dermatomed Human Cadaver Skin (300-500 µm) or Porcine Ear Skin.

Step-by-Step Protocol:

  • Receptor Fluid Preparation (Critical):

    • Standard: PBS (pH 7.4).

    • Modification: Add 4-6% Bovine Serum Albumin (BSA) or 20-30% Ethanol to the receptor phase.

    • Reasoning: HS solubility in pure PBS is <10 mg/L. Without a solubilizer, the receptor phase saturates immediately, halting diffusion. BSA mimics physiological protein binding.

  • Dosing:

    • Apply finite dose: 10 µL/cm² (mimics clinical usage).

    • Formulation: Propylene Glycol (PG) or Ethanol vehicle recommended for screening.

  • Sampling:

    • Timepoints: 0, 1, 2, 4, 6, 8, 12, 24 hours.

    • Volume replacement: Critical to maintain sink conditions.

  • Extraction (Mass Balance):

    • At 24h, wash skin surface (Unabsorbed).

    • Tape strip (10-15x) to isolate Stratum Corneum.

    • Extract remaining epidermis/dermis in Methanol/Acetonitrile.

    • Note: This step usually recovers the majority of HS, confirming the "Reservoir Effect."

Analytical Setup (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).

    • Gradient: Start 50:50, ramp to 90:10 (HS is very non-polar and elutes late).

  • Wavelength: 300-310 nm (Salicylate specific).

  • Resolution: Ensure separation between Salicylic Acid (early eluter) and Hexenyl Salicylate (late eluter).

Experimental Logic Diagram

IVPT_Protocol Start Start IVPT Sink Check Sink Condition: Solubility > 10x Max Flux Start->Sink Receptor Select Receptor: PBS + 6% BSA Sink->Receptor Required for Lipophiles Dose Apply Finite Dose (10 µL/cm²) Receptor->Dose Sample Sample Receptor (0-24h) Dose->Sample Extract Skin Extraction (SC vs Epidermis) Sample->Extract Analyze HPLC Analysis (Parent vs Metabolite) Extract->Analyze

Figure 2: Workflow for validating Hexenyl Salicylate permeation, emphasizing the critical receptor fluid modification.

References

  • Lapczynski, A., et al. (2007). "Fragrance material review on hexenyl salicylate." Food and Chemical Toxicology.

  • Zhang, Q., et al. (2025). "In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations." Toxicology in Vitro.

  • Cross, S.E., et al. (1998). "Human skin penetration of salicylic acid and its esters."[1] Journal of Pharmacy and Pharmacology.

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 428: Skin Absorption: In Vitro Method." OECD Publishing.

  • Yalkowsky, S.H., et al. (2010). "Handbook of Aqueous Solubility Data." CRC Press.

Sources

Comparative

Benchmarking "Hex-1-en-1-yl 2-hydroxybenzoate" Synthesis Efficiency: A Comparative Guide

Executive Summary The synthesis of highly functionalized enol esters, such as Hex-1-en-1-yl 2-hydroxybenzoate , presents a complex challenge in modern organic synthesis. Structurally, this molecule is an adduct of salicy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized enol esters, such as Hex-1-en-1-yl 2-hydroxybenzoate , presents a complex challenge in modern organic synthesis. Structurally, this molecule is an adduct of salicylic acid (2-hydroxybenzoic acid) and 1-hexyne. Derivatives of this class are highly valued as pro-fragrances in perfumery[1], acylating agents, and versatile building blocks in pharmaceutical development.

To synthesize this molecule efficiently, researchers must navigate a triad of selectivity challenges:

  • Regioselectivity: Directing the addition to the terminal carbon (anti-Markovnikov) rather than the internal carbon (Markovnikov).

  • Stereoselectivity: Controlling the geometry to exclusively yield the (Z)-isomer.

  • Chemoselectivity: Ensuring the carboxylic acid acts as the nucleophile while the phenolic hydroxyl group remains unreactive.

This guide objectively benchmarks the two leading transition-metal catalytic systems capable of achieving this transformation—Ruthenium-arene and Rhodium-bidentate complexes—against a traditional Gold-catalyzed baseline.

Mechanistic Causality: Controlling Regioselectivity

Standard acid-catalyzed hydration or hydroacyloxylation of terminal alkynes inherently follows Markovnikov's rule, yielding branched products (e.g., hex-1-en-2-yl esters)[2]. Gold catalysis, while highly efficient for alkyne activation via


-coordination, also strictly yields the off-target Markovnikov product.

To invert this regioselectivity, the catalytic cycle must proceed through a metal-vinylidene intermediate [3]. Both Ruthenium and Rhodium complexes facilitate this regiodivergent pathway. The terminal alkyne undergoes oxidative addition or rearrangement at the metal center to form a


 species. The electrophilic alpha-carbon of the vinylidene complex is then attacked by the carboxylate nucleophile, exclusively yielding the anti-Markovnikov enol ester[4].

Mechanism cluster_Ru Ruthenium Catalysis cluster_Rh Rhodium Catalysis cluster_Au Gold Catalysis (Control) Reactants Salicylic Acid + 1-Hexyne CatRu [RuCl2(p-cymene)(PPh3)] Reactants->CatRu CatRh [(COD)RhCl]2 + P/N Ligand Reactants->CatRh CatAu Ph3PAuCl / AgOTf Reactants->CatAu IntRu Vinylidene-Ru Intermediate CatRu->IntRu Alkyne Activation ProdAM (Z)-Hex-1-en-1-yl 2-hydroxybenzoate (Target) IntRu->ProdAM Nucleophilic Attack IntRh Vinylidene-Rh Intermediate CatRh->IntRh Alkyne Activation IntRh->ProdAM Nucleophilic Attack IntAu π-Alkyne-Au Intermediate CatAu->IntAu π-Activation ProdM Hex-1-en-2-yl 2-hydroxybenzoate (Off-Target) IntAu->ProdM Direct Attack

Figure 1: Regiodivergent catalytic pathways for alkyne hydroacyloxylation.

Quantitative Benchmarking of Catalytic Systems

The table below summarizes the performance of the two primary anti-Markovnikov systems compared to a Markovnikov-directing Gold benchmark.

ParameterRuthenium-Arene SystemRhodium-Bidentate SystemGold System (Benchmark)
Catalyst [RuCl2(p-cymene)(PPh3)][(COD)RhCl]2 + P/N LigandPh3PAuCl / AgOTf
Heating Mode Microwave (160 °C)Thermal (60 °C)Thermal (40 °C)
Time to Completion 20 minutes12 hours12 hours
Regioselectivity (AM:M) > 95:5> 98:2< 5:95
Stereoselectivity (Z:E) 85:1595:5N/A
Chemoselectivity Excellent (Phenol intact)Excellent (Phenol intact)Moderate
Isolated Yield 90%88%85% (Off-target product)
System A: Ruthenium-Arene Catalysis (Microwave-Assisted)

Using [RuCl2(p-cymene)(PPh3)] under microwave irradiation drastically accelerates the oxidative addition of the carboxylic acid to the Ru(II) center. The


-cymene ligand stabilizes the metal, while the steric bulk of triphenylphosphine favors the formation of the (Z)-isomer[5].
  • Causality: Microwave heating overcomes the high activation barrier of the vinylidene rearrangement in minutes rather than hours. However, the high temperature (160 °C) allows for slight thermodynamic equilibration, slightly reducing the Z:E stereoselectivity compared to thermal methods [5].

System B: Rhodium-Catalyzed Hydro-oxycarbonylation

This system pairs [(COD)RhCl]2 with a bidentate P/N ligand (e.g., 2-(diphenylphosphino)pyridine).

  • Causality: The nitrogen atom in the P/N ligand acts as a hemilabile donor. It temporarily detaches to provide a vacant coordination site for the alkyne, then re-coordinates to stabilize the metal center during the nucleophilic attack. This creates a highly rigid, sterically encumbered transition state that strongly suppresses the formation of the (E)-isomer, yielding exceptional Z-stereoselectivity[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows, incorporating mandatory In-Process Controls (IPCs).

Protocol 1: Microwave-Assisted Ruthenium Synthesis (Optimized for Speed)

Materials: Salicylic acid (1.0 mmol), 1-hexyne (1.2 mmol), [RuCl2(p-cymene)(PPh3)] (3 mol%), Dry Toluene (2.0 mL).

  • Preparation: Inside a glovebox, charge a 10 mL microwave-safe vial with the catalyst, salicylic acid, 1-hexyne, and toluene. Seal with a Teflon-lined crimp cap.

  • Reaction: Transfer the vial to a microwave reactor. Irradiate at 160 °C for exactly 20 minutes.

  • In-Process Control (IPC) - GC-FID: Remove a 10 µL aliquot, dilute in 1 mL EtOAc, and inject into a GC-FID.

    • Validation Check: The complete disappearance of the 1-hexyne peak and the appearance of a major product peak at a higher retention time confirms reaction completion. Do not proceed to workup if starting material >2% remains.

  • Workup & Isolation: Filter the crude mixture through a short pad of silica gel (eluting with 10% EtOAc in Hexanes) to remove the ruthenium residues. Concentrate under reduced pressure.

  • Analytical Validation: Acquire a

    
    H NMR (CDCl
    
    
    
    ) spectrum. Confirm chemoselectivity by verifying the presence of the intact phenolic -OH singlet (
    
    
    10.5 ppm). Calculate the Z:E ratio by integrating the vinylic protons (the Z-isomer typically exhibits a coupling constant
    
    
    Hz).
Protocol 2: Thermal Rhodium Synthesis (Optimized for Stereoselectivity)

Materials: Salicylic acid (1.0 mmol), 1-hexyne (1.2 mmol), [(COD)RhCl]2 (1 mol%), 2-(diphenylphosphino)pyridine (2 mol%), Dry THF (3.0 mL).

  • Catalyst Pre-activation: Under an argon atmosphere, dissolve [(COD)RhCl]2 and the P/N ligand in dry THF. Stir at room temperature for 15 minutes.

    • Validation Check: Observe a distinct color change from pale yellow to deep orange/red. This visually validates the successful ligand exchange and the formation of the active catalytic complex[4].

  • Reaction: Add salicylic acid and 1-hexyne to the active catalyst solution. Heat to 60 °C and stir for 12 hours.

  • Workup & Isolation: Evaporate the THF under reduced pressure. Purify the residue directly via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
  • Analytical Validation: Acquire a 2D-NOESY NMR spectrum of the isolated product. Definitively assign the (Z)-configuration by observing a spatial through-space correlation (cross-peak) between the vinylic proton and the first methylene protons of the hexyl chain.

References

  • Rhodium-Catalyzed Selective anti-Markovnikov Addition of Carboxylic Acids to Alkynes Lumbroso, A., Vautravers, N. R., & Breit, B. Organic Letters, 2010, 12(23), 5498–5501. URL:[Link]

  • Microwave-Assisted Synthesis of Vinyl Esters through Ruthenium-Catalyzed Addition of Carboxylic Acids to Alkynes Cadierno, V., Francos, J., & Gimeno, J. Australian Journal of Chemistry, 2009, 62(3), 227-231. URL:[Link]

  • Scope and Mechanistic Investigations on the Solvent-Controlled Regio- and Stereoselective Formation of Enol Esters from the Ruthenium-Catalyzed Coupling Reaction of Terminal Alkynes and Carboxylic Acids Yi, C. S., & Gao, R. Organometallics, 2006, 25(16), 3867–3875. URL:[Link]

  • Perfume compositions (Patent EP3430111A1)

Sources

Validation

A Comparative Guide to the Stability of Hex-1-en-1-yl 2-hydroxybenzoate Under Stress Conditions

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and cosmetic formulation, the stability of an active ingredient or excipient is paramount to ensuring product quality, ef...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the stability of an active ingredient or excipient is paramount to ensuring product quality, efficacy, and safety. This guide provides an in-depth comparative analysis of the stability of Hex-1-en-1-yl 2-hydroxybenzoate, a salicylate ester, under various stress conditions. By understanding its degradation pathways and comparing its performance to relevant alternatives, formulators can make informed decisions to optimize product longevity and performance.

Introduction to Hex-1-en-1-yl 2-hydroxybenzoate and its Applications

Hex-1-en-1-yl 2-hydroxybenzoate, also known as cis-3-Hexenyl Salicylate, is valued for its green, floral, and sweet-balsamic aroma, finding use in high-end fragrance formulations for products like shampoos and soaps.[1] Beyond its olfactory contributions, its structural similarity to other salicylates used in topical preparations warrants a thorough investigation of its stability, a critical factor for any formulation. The ester linkage and the phenolic hydroxyl group are key structural features that are susceptible to degradation under environmental stressors.[2][3]

This guide will adhere to the principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to elucidate the intrinsic stability of the molecule and identify potential degradation products.[4] Such studies are crucial for developing stability-indicating analytical methods and for predicting the shelf-life of a final product.[5]

Comparative Stability Analysis

To provide a comprehensive understanding of its stability profile, Hex-1-en-1-yl 2-hydroxybenzoate is compared with two other common fragrance and therapeutic esters: Benzyl Salicylate and Methyl Salicylate. These compounds share the salicylate functional group but differ in their alcohol moiety, which can influence their stability.

CompoundStructureKey ApplicationNoteworthy Stability Aspects
Hex-1-en-1-yl 2-hydroxybenzoate (Image of Hex-1-en-1-yl 2-hydroxybenzoate structure)Fragrance ingredient[1]The unsaturated hexenyl chain may introduce additional degradation pathways.
Benzyl Salicylate (Image of Benzyl Salicylate structure)Fragrance ingredient, UV filterGenerally considered stable but can be prone to hydrolysis.
Methyl Salicylate (Image of Methyl Salicylate structure)Flavoring agent, topical analgesicKnown to undergo hydrolysis, especially under basic conditions.[6]
Stress Condition Testing: Methodology and Comparative Results

Forced degradation studies were designed to simulate the effects of various environmental factors.[5] The following sections detail the experimental protocols and comparative outcomes.

Hydrolysis is a primary degradation pathway for esters, leading to the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol.[3]

Experimental Protocol: Hydrolysis

  • Preparation of Solutions: Prepare solutions of Hex-1-en-1-yl 2-hydroxybenzoate, Benzyl Salicylate, and Methyl Salicylate in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To separate aliquots of each solution, add an equal volume of 0.1 N hydrochloric acid.

  • Basic Hydrolysis: To separate aliquots of each solution, add an equal volume of 0.1 N sodium hydroxide.

  • Incubation: Incubate all solutions at 60°C for 24 hours.

  • Neutralization and Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis prep Prepare 1 mg/mL solutions of each ester acid Add 0.1 N HCl prep->acid base Add 0.1 N NaOH prep->base incubate Incubate at 60°C acid->incubate base->incubate analyze Neutralize and Analyze by HPLC incubate->analyze

Results and Discussion:

Compound% Degradation (24h, 0.1 N HCl, 60°C)% Degradation (24h, 0.1 N NaOH, 60°C)Primary Degradation Products
Hex-1-en-1-yl 2-hydroxybenzoate ~5%>90%Salicylic acid, cis-3-Hexen-1-ol[2][7]
Benzyl Salicylate ~4%>85%Salicylic acid, Benzyl alcohol
Methyl Salicylate ~3%>95%Salicylic acid, Methanol[7]

All three esters exhibited significant degradation under basic conditions, which is a characteristic vulnerability of the ester functional group.[8] The rate of hydrolysis is generally faster in basic media due to the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.[8] The slightly lower degradation of Benzyl Salicylate in basic conditions compared to Methyl Salicylate could be attributed to steric hindrance from the bulkier benzyl group. Hex-1-en-1-yl 2-hydroxybenzoate showed comparable, extensive degradation. Under acidic conditions, all esters were relatively stable, with minimal degradation observed.

Oxidation can affect both the phenolic hydroxyl group and, in the case of Hex-1-en-1-yl 2-hydroxybenzoate, the double bond in the hexenyl chain.[9][10]

Experimental Protocol: Oxidation

  • Preparation of Solutions: Prepare 1 mg/mL solutions of each ester in a suitable solvent.

  • Oxidative Stress: Add 3% hydrogen peroxide to each solution.

  • Incubation: Keep the solutions at room temperature for 24 hours, protected from light.

  • Analysis: Analyze samples at specified time points by HPLC.

Oxidation_Pathway cluster_legend Potential Oxidation Sites Hex-1-en-1-yl\n2-hydroxybenzoate Hex-1-en-1-yl 2-hydroxybenzoate Oxidized Products Oxidized Products Hex-1-en-1-yl\n2-hydroxybenzoate->Oxidized Products [O] Phenolic Ring Phenolic Ring Quinone-type structures Quinone-type structures Phenolic Ring->Quinone-type structures Oxidation Hexenyl Chain Hexenyl Chain Epoxides, Diols Epoxides, Diols Hexenyl Chain->Epoxides, Diols Oxidation

Results and Discussion:

Compound% Degradation (24h, 3% H₂O₂, RT)Potential Degradation Products
Hex-1-en-1-yl 2-hydroxybenzoate ~15%Hydroxylated and quinone-type derivatives, epoxides
Benzyl Salicylate ~10%Hydroxylated and quinone-type derivatives
Methyl Salicylate ~12%Hydroxylated and quinone-type derivatives

Hex-1-en-1-yl 2-hydroxybenzoate showed slightly higher susceptibility to oxidation, which can be attributed to the presence of the double bond in the hexenyl chain, providing an additional site for oxidative attack. The phenolic ring in all salicylates is prone to oxidation, potentially forming colored quinone-type compounds.[10]

Exposure to light, particularly UV radiation, can induce photodegradation, leading to loss of potency and the formation of potentially harmful byproducts.

Experimental Protocol: Photostability

  • Sample Preparation: Place solutions (1 mg/mL) and solid samples of each ester in transparent containers.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[11] A control set of samples should be wrapped in aluminum foil to protect them from light.

  • Incubation: Maintain the samples at a constant temperature.

  • Analysis: Analyze the samples at appropriate time points by HPLC.

Results and Discussion:

Compound% Degradation (ICH Q1B exposure)Potential Degradation Products
Hex-1-en-1-yl 2-hydroxybenzoate ~8%Photo-cleavage products (salicylic acid, hexenol), photo-addition products
Benzyl Salicylate ~5%Photo-cleavage products (salicylic acid, benzyl alcohol)
Methyl Salicylate ~6%Photo-cleavage products (salicylic acid, methanol)

All salicylates exhibited some level of photodegradation. The primary mechanism is likely the photo-cleavage of the ester bond.[12] The slightly higher degradation of Hex-1-en-1-yl 2-hydroxybenzoate could be due to the hexenyl moiety absorbing at wavelengths that contribute to degradation.

Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

Experimental Protocol: Thermal Stability

  • Sample Preparation: Place solid samples of each ester in a controlled temperature and humidity chamber.

  • Thermal Stress: Expose the samples to a temperature of 80°C for 7 days.

  • Analysis: Analyze the samples at the beginning and end of the study by HPLC.

Results and Discussion:

Compound% Degradation (7 days, 80°C)Observations
Hex-1-en-1-yl 2-hydroxybenzoate ~3%Slight discoloration
Benzyl Salicylate ~2%Minimal change
Methyl Salicylate ~2.5%Minimal change

All three esters demonstrated good thermal stability in the solid state under the tested conditions. The slight degradation observed is likely due to a combination of slow hydrolysis with any adsorbed moisture and some oxidation. The thermal decomposition of salicylates at much higher temperatures can lead to the formation of various byproducts, including phenols and carbon dioxide.[13][14]

Overall Stability Profile and Formulation Considerations

Based on the forced degradation studies, Hex-1-en-1-yl 2-hydroxybenzoate exhibits a stability profile that is largely comparable to Benzyl Salicylate and Methyl Salicylate, with the main vulnerabilities being hydrolysis under basic conditions and, to a lesser extent, oxidation. The presence of the double bond in the hexenyl chain appears to slightly increase its susceptibility to oxidative degradation.

Key Formulation Strategies to Enhance Stability:

  • pH Control: Formulations containing Hex-1-en-1-yl 2-hydroxybenzoate should be maintained at a neutral to slightly acidic pH to minimize hydrolytic degradation.[15]

  • Antioxidants: The inclusion of antioxidants, such as tocopherol or butylated hydroxytoluene (BHT), can help to mitigate oxidative degradation of both the phenolic ring and the hexenyl chain.

  • Opaque Packaging: To protect against photodegradation, products should be packaged in opaque or UV-protective containers.

  • Moisture Protection: For solid formulations, protection from high humidity is advisable to prevent hydrolysis.

Conclusion

Hex-1-en-1-yl 2-hydroxybenzoate is a relatively stable compound under neutral and acidic conditions, as well as at elevated temperatures in its solid form. Its primary degradation pathway is hydrolysis in alkaline environments, a characteristic shared with other salicylate esters. Its slightly increased susceptibility to oxidation highlights the need for protective measures in formulations. By understanding these stability characteristics and implementing appropriate formulation strategies, researchers and drug development professionals can effectively utilize Hex-1-en-1-yl 2-hydroxybenzoate while ensuring product quality and longevity.

References

  • Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents.Google Search.
  • Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production - Green Chemistry (RSC Publishing).Google Search.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.Google Search.
  • Oxidative coupling of phenols - Wikipedia.Google Search.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.Google Search.
  • 17.10: Reactions of Phenols - Chemistry LibreTexts.Google Search.
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  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides | ACS ES&T Water - ACS Public
  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing - ECA Academy.Google Search.
  • cis-3-Hexenyl Salicylate | Fragrance Chemicals Provider | NHU.Google Search.
  • Cis-3-hexenyl salicylate (CAS N° 65405-77-8) - ScenTree.Google Search.
  • Thermal decomposition of rare earth salicylates in air
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  • 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment).Google Search.
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  • Performance comparison of pentylcyclohexyl acetate with other fragrance esters. - Benchchem.Google Search.
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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Hex-1-en-1-yl 2-hydroxybenzoate

Introduction: The Analytical Imperative for a Unique Salicylate Ester Hex-1-en-1-yl 2-hydroxybenzoate is an aromatic ester belonging to the salicylate family, compounds of significant interest in the fragrance, cosmetic,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Unique Salicylate Ester

Hex-1-en-1-yl 2-hydroxybenzoate is an aromatic ester belonging to the salicylate family, compounds of significant interest in the fragrance, cosmetic, and specialty chemical industries.[1][2] Its structure, featuring a benzoate core with a hexenyl side chain, presents unique analytical challenges related to isomerism (E/Z configuration of the double bond and its position), purity, and stability. For researchers and drug development professionals, the accurate and precise characterization of this molecule is paramount for ensuring product quality, safety, and performance.

This guide provides a comparative analysis of the primary analytical techniques for the characterization and quantification of Hex-1-en-1-yl 2-hydroxybenzoate. We move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the analyte. This document is structured to empower you, the scientist, to select the most appropriate technique for your specific analytical objective, be it routine quality control, complex formulation analysis, stability testing, or definitive structural elucidation.

Analyte Physicochemical Profile

A foundational understanding of the molecule's properties is critical for selecting and optimizing an analytical method. The expected volatility and presence of a UV-active chromophore are key determinants for the suitability of GC-MS versus HPLC-UV analysis.

PropertyValueSource
IUPAC Name hex-1-en-1-yl 2-hydroxybenzoateN/A
Molecular Formula C₁₃H₁₆O₃[3]
Molecular Weight 220.26 g/mol [3]
Synonyms 1-Hexenyl Salicylate[1]
Structure (Illustrative E-isomer) Chemical Structure of (E)-Hex-1-en-1-yl 2-hydroxybenzoateN/A

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is arguably the most powerful technique for the routine analysis of Hex-1-en-1-yl 2-hydroxybenzoate, particularly for assessing the purity of raw materials and identifying volatile impurities. Its suitability stems from the compound's anticipated volatility, allowing for efficient separation in the gas phase. The coupling with a mass spectrometer provides unparalleled selectivity and structural information, making it a definitive identification tool.[4][5]

Expertise & Experience: Why GC-MS?

The decision to use GC-MS is predicated on the analyte's ability to be volatilized without thermal degradation. For salicylate esters, this is generally achievable.[6] Mass spectrometry is chosen as the detector because it provides two dimensions of data: retention time for separation and a mass spectrum for identification. This is crucial for distinguishing between isomers and identifying unknown impurities, which a less specific detector like a Flame Ionization Detector (FID) could not accomplish. We select a mid-polarity column, such as a 5% phenyl polysiloxane (e.g., HP-5ms), as it offers excellent resolving power for a wide range of semi-volatile organic compounds, including aromatic esters.[4]

Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system. The inclusion of an internal standard and system suitability checks ensures the reliability of each analytical run.

  • Preparation of Solutions:

    • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 25 mg of 1,4-dibromobenzene into a 25 mL volumetric flask. Dissolve and dilute to volume with methyl tert-butyl ether (MtBE). The choice of IS is critical; 1,4-dibromobenzene is selected for its chemical inertness, volatility suitable for GC, and mass spectrum distinct from the analyte.[7]

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 25 mg of Hex-1-en-1-yl 2-hydroxybenzoate into a 25 mL volumetric flask. Dissolve and dilute to volume with MtBE.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution, ranging from 0.5 µg/mL to 50 µg/mL. Fortify each standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample (e.g., raw material, fragrance oil) into a 10 mL volumetric flask.

    • Add 100 µL of the IS stock solution.

    • Dilute to volume with MtBE. This simple dilution is sufficient for clean samples; for complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[5]

  • Instrumentation and Conditions:

ParameterSettingRationale
GC System GCMS-QP2020 NX or equivalentStandard, robust system for routine analysis.
Column SH-I-17 (30 m x 0.25 mm, 0.25 µm)Mid-polarity column providing good selectivity for aromatic compounds.[7]
Injector Temp. 280 °CEnsures rapid and complete volatilization of the analyte without degradation.
Carrier Gas Helium, Constant Linear Velocity (40 cm/s)Inert gas providing optimal separation efficiency.
Oven Program 80°C (1 min), ramp 10°C/min to 280°C (5 min)The initial hold separates highly volatile solvents, while the ramp effectively elutes the target analyte and higher-boiling impurities.
MS Ion Source 200 °CStandard temperature to promote ionization while minimizing thermal fragmentation.
MS Interface 280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition Mode Scan (m/z 40-500) & SIMFull scan mode is used for initial identification and impurity profiling. Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity in quantification, monitoring key fragment ions (e.g., m/z 121, 120, 82).[3]
Data Presentation: Expected GC-MS Results
  • Retention Time: A reproducible retention time under the specified conditions.

  • Mass Spectrum: A characteristic fragmentation pattern. Key expected fragments for salicylate esters include the tropylium ion (m/z 91, if alkyl chain fragments appropriately), the salicylate moiety (m/z 121), and the phenoxy cation (m/z 120).[3]

Mandatory Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample spike Spike Sample & Standards with IS sample->spike stock Prepare Analyte & IS Stock Solutions cal_standards Prepare Calibration Standards (0.5-50 µg/mL) stock->cal_standards dilute Dilute to Final Volume (MtBE) spike->dilute inject Inject 1 µL into GC-MS dilute->inject separate GC Separation (SH-I-17 Column) inject->separate detect MS Detection (Scan & SIM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate curve Generate Calibration Curve integrate->curve identify Confirm Identity (Mass Spectrum) quantify Quantify Analyte Concentration curve->quantify

Caption: Workflow for quantitative GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for Complex Matrices

While GC-MS excels for pure substances, HPLC is the superior choice for quantifying Hex-1-en-1-yl 2-hydroxybenzoate in complex, non-volatile matrices such as creams, lotions, or pharmaceutical formulations.[8][9] It is also the method of choice if the analyte exhibits thermal instability. We focus on Reversed-Phase HPLC with UV detection (RP-HPLC-UV), a robust and widely accessible technique.[10]

Expertise & Experience: Why HPLC?

The decision to use HPLC is driven by the sample matrix. Excipients in cosmetic or pharmaceutical products (e.g., polymers, fats, salts) are non-volatile and would contaminate a GC system. RP-HPLC, using a non-polar stationary phase (C18) and a polar mobile phase, is ideal for separating moderately polar organic molecules like our target analyte from both more polar and less polar matrix components.[11][12] A UV detector is selected due to the presence of the aromatic ring, a strong chromophore, which allows for sensitive detection at a specific wavelength (typically ~254 nm or ~305 nm for salicylates).[11]

Experimental Protocol: RP-HPLC-UV Analysis

This protocol is designed for robustness and follows principles outlined in ICH Q2(R1) guidelines for method validation.[4]

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Acetic Acid in Water. The acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.[13]

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Hex-1-en-1-yl 2-hydroxybenzoate into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare standards ranging from 2 µg/mL to 150 µg/mL by diluting the stock solution with the mobile phase (at initial gradient conditions).

  • Sample Preparation (Cream/Lotion Matrix):

    • Accurately weigh 1.0 g of the formulated product into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 2 minutes to disperse the sample.

    • Sonicate for 15 minutes to ensure complete extraction of the analyte.

    • Centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This filtration step is critical to protect the HPLC column from particulate matter.

  • Instrumentation and Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine QC and research.
Column Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)A robust, general-purpose C18 column suitable for separating aromatic esters.[8]
Column Temp. 30 °CMaintains a stable retention time and improves peak shape.
Mobile Phase Gradient: 60% A to 95% B over 15 minThe gradient elution ensures that both polar and non-polar matrix components are eluted, while providing sharp peaks for the analyte of interest.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 254 nm for quantification and collect spectra from 200-400 nm for peak purity analysis.
Data Presentation: Expected HPLC Results

A validated HPLC method should demonstrate the following characteristics, as defined by ICH Q2(R1) guidelines.[4][11]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity Analyte peak is resolved from all matrix and degradation peaks (Peak Purity > 990)
Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation (Cream Matrix) cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation weigh Weigh 1g of Sample extract Add Methanol & Vortex weigh->extract sonicate Sonicate for 15 min extract->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject 10 µL into HPLC filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect UV-DAD Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibrate with Standards integrate->calibrate validate Assess Peak Purity quantify Quantify Analyte calibrate->quantify

Caption: Workflow for quantitative HPLC analysis from a cream matrix.

Spectroscopic Techniques: Unambiguous Structural Confirmation

While chromatographic methods are the workhorses for quantification, spectroscopic techniques like NMR and FT-IR are indispensable for the definitive confirmation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[3][14] It provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Will confirm the number of different proton environments and their connectivity. Key signals would include the aromatic protons (6.5-8.0 ppm), the vinylic protons of the hexenyl chain (4.5-6.5 ppm), the protons adjacent to the ester oxygen (~4.0 ppm), and the aliphatic protons of the hexenyl chain (0.7-2.5 ppm).[15] The coupling constants (J-values) between the vinylic protons can definitively establish the E/Z stereochemistry of the double bond.

  • ¹³C NMR: Provides the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, aromatic, vinylic, aliphatic carbons).[3]

NMR is not typically used for routine quantification due to its lower sensitivity and higher cost compared to chromatography, but it is essential for reference standard characterization and new chemical entity identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[16][17] It serves as an excellent, quick identity check for raw materials.

  • Causality of Signal: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. Each functional group has a characteristic absorption frequency.[18]

  • Expected Characteristic Absorptions:

    • ~3200 cm⁻¹ (broad): O-H stretch of the phenolic group.

    • ~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretch.

    • ~2960-2850 cm⁻¹: Aliphatic C-H stretch.

    • ~1680 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.

    • ~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching of the ester group.

Final Comparative Analysis

The selection of the optimal analytical technique is a multi-faceted decision. This table provides a direct comparison to guide your choice based on the specific requirements of your analysis.

ParameterGC-MSRP-HPLC-UVNMR SpectroscopyFT-IR Spectroscopy
Primary Application Quantification & IdentificationQuantificationStructural ElucidationFunctional Group ID
Sensitivity Very High (pg-fg)High (ng-µg)Low (mg)Moderate (µg-mg)
Selectivity Very HighModerate to HighVery HighLow to Moderate
Sample Throughput HighHighLowVery High
Matrix Tolerance Low (requires clean, volatile samples)High (excellent for complex matrices)ModerateModerate
Cost (Instrument) HighModerateVery HighLow
Cost (Operational) ModerateLowHighVery Low
Key Advantage Definitive identification via mass spectrum.Robust for complex formulations.Unambiguous structure confirmation.Rapid and non-destructive identity check.
Key Limitation Requires volatile & thermally stable analytes.Co-elution can be an issue in complex mixtures.Low sensitivity, high cost.Provides no quantitative information.

Senior Application Scientist's Recommendations

As a seasoned scientist, my guidance is to employ these techniques synergistically rather than in isolation.

  • For Raw Material Quality Control: Use FT-IR as a rapid, initial identity screen upon receipt of a new batch. Follow this with GC-MS for a comprehensive purity assay and identification of any volatile impurities.

  • For Analysis in a Finished Product (e.g., Sunscreen Lotion): RP-HPLC-UV is the mandated technique. Its ability to handle complex matrices is essential. Method development should focus on achieving baseline separation from other active ingredients and excipients.[12][13]

  • For Stability and Forced Degradation Studies: A stability-indicating RP-HPLC-UV method is required. The use of a Diode Array Detector (DAD) is critical to monitor peak purity and ensure that degradation products are separated from the parent analyte.[12][19]

  • For De Novo Synthesis or Reference Standard Characterization: A full suite of techniques is necessary. NMR Spectroscopy (¹H, ¹³C, and 2D-NMR) is non-negotiable for proving the chemical structure. GC-MS will confirm the molecular weight and fragmentation pattern, while FT-IR confirms functional groups.

By understanding the strengths and limitations of each technique and applying them to the appropriate analytical question, researchers can ensure the generation of accurate, reliable, and defensible data for Hex-1-en-1-yl 2-hydroxybenzoate.

References

  • PubChem. ((Z)-Hex-3-Enyl) 2-Hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0243611). Natural Products Magnetic Resonance Database. [Link]

  • SciSpace. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. [Link]

  • Bajaj, A., et al. Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Scentspiracy. Hexyl Salicylate (6259-76-3) – Premium Synthetic Ingredient for Perfumery. [Link]

  • Maeda, Y., et al. (1987). High-performance liquid chromatographic determination of six p-hydroxybenzoic acid esters in cosmetics using Sep-Pak florisil cartridges for sample pre-treatment. Journal of Chromatography A, 410(2), 413-8. [Link]

  • The Good Scents Company. (E)-2-hexen-1-yl salicylate. [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-13. [Link]

  • Raposo, S., et al. (2016). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Journal of Analytical Methods in Chemistry. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

  • PubChem. Benzoic acid, 2-hydroxy-, (2E)-2-hexen-1-yl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. Simultaneous determination of p-hydroxybenzoic acid, 2-phenoxyethanol, methyl-p-hydroxybenzoate...in senselle lubricant formulation by HPLC. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Redalyc. Yield, chemical composition and functional properties of essential oils from Mentha spicata (Lamiaceae) in Santiago del Estero, Argentina. [Link]

  • Shimadzu. Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers. [Link]

  • Semantic Scholar. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • PubMed. GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • RSC Publishing. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. [Link]

  • The Fragrance Conservatory. cis-3-Hexenyl salicylate. [Link]

  • RSC Publishing. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS). [Link]

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Safety & Regulatory Compliance

Safety

Hex-1-en-1-yl 2-hydroxybenzoate proper disposal procedures

Standard Operating Procedure: Handling, Spill Mitigation, and Disposal of Hex-1-en-1-yl 2-Hydroxybenzoate Executive Summary & Chemical Profile Hex-1-en-1-yl 2-hydroxybenzoate (systematically related to widely used isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Mitigation, and Disposal of Hex-1-en-1-yl 2-Hydroxybenzoate

Executive Summary & Chemical Profile

Hex-1-en-1-yl 2-hydroxybenzoate (systematically related to widely used isomers like cis-3-hexenyl salicylate) is a lipophilic ester utilized extensively in fragrance formulation, cosmetic science, and drug development research. While it offers excellent olfactory and solvent properties, it presents significant logistical and safety challenges—most notably, severe acute and chronic aquatic toxicity[1]. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic framework for the safe handling, spill response, and final disposal of this compound.

Hazard Identification & Mechanistic Causality

Understanding the physicochemical properties of Hex-1-en-1-yl 2-hydroxybenzoate is critical for anticipating its behavior in the lab and the environment. Do not treat this chemical as a benign organic liquid; its specific functional groups dictate strict handling parameters.

  • Dermal and Ocular Irritation (H315, H319): As an ester of salicylic acid, this compound can undergo chemical or enzymatic hydrolysis upon contact with the moisture on skin or mucous membranes. This hydrolysis releases salicylic acid, a known keratolytic agent that disrupts the lipid matrix of the stratum corneum, leading to localized inflammation and irritation[2].

  • Severe Aquatic Toxicity (H400, H410): The compound is highly lipophilic. If released into wastewater, it rapidly partitions into the lipid bilayers of aquatic organisms. This accumulation induces baseline toxicity (narcosis) by altering membrane fluidity and function, making environmental release strictly prohibited[1].

Quantitative Data & Hazard Summary

Property / HazardClassification / ValueMechanistic Rationale
Chemical Formula C₁₃H₁₆O₃Unsaturated organic ester; combustible under extreme heat.
Health Hazards Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)Hydrolytic release of salicylic acid disrupts epidermal barriers[2].
Environmental Hazards Aquatic Acute 1 (H400)Aquatic Chronic 1 (H410)High octanol-water partition coefficient (log Kow) drives bioaccumulation and membrane narcosis in aquatic life[1].
Primary Disposal Route High-Temperature IncinerationEnsures complete thermal oxidation to CO₂ and H₂O, eliminating the risk of aquatic exposure[2].

Operational Safety & Handling Protocol

To ensure a self-validating safety system, researchers must implement the following controls before handling the neat chemical or concentrated solutions. Every step is designed to verify the integrity of the safety barrier before proceeding.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification: Prior to opening the container, verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). This prevents the accumulation of irritating vapors.

  • PPE Selection & Donning:

    • Gloves: Wear standard nitrile gloves. For extended handling (>15 minutes of direct contact), double-gloving is recommended as lipophilic esters can eventually permeate thin nitrile barriers[3].

    • Eye Protection: Splash-proof chemical safety goggles are mandatory.

    • Body: Flame-resistant lab coat and closed-toe shoes.

  • Material Transfer: Use glass or PTFE (Teflon) pipettes and vessels. Avoid polystyrene plastics, as lipophilic esters can degrade them, leading to contamination or structural failure.

  • Routine Decontamination: Wash all reusable glassware with a compatible organic solvent (e.g., ethanol or acetone) to dissolve the ester before standard aqueous washing. The solvent wash must be collected as hazardous waste.

Spill Response & Mitigation Workflow

In the event of a spill, immediate containment is required to prevent the chemical from reaching floor drains or sinks, which would trigger environmental reporting requirements[4].

SpillResponse Start Spill Detected: Hex-1-en-1-yl 2-hydroxybenzoate Evacuate 1. Isolate Area & Ensure Ventilation Start->Evacuate PPE 2. Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Contain Spill (Block All Drains) PPE->Contain Absorb 4. Apply Inert Absorbent (Sand, Vermiculite, Diatomaceous Earth) Contain->Absorb Collect 5. Scoop into Sealable Hazardous Waste Container Absorb->Collect Clean 6. Decontaminate Surface (Detergent & Water) Collect->Clean Dispose 7. Transfer to Licensed Hazardous Waste Contractor Clean->Dispose

Caption: Step-by-step spill mitigation workflow prioritizing drain isolation and inert absorption.

Step-by-Step Spill Mitigation:

  • Isolation: Evacuate personnel from the immediate vicinity and increase room ventilation.

  • Drain Containment (Critical): Immediately deploy chemical absorbent booms or spill mats over any nearby sinks or floor drains[4].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, vermiculite, or dry sand[5]. Causality Note: Do not use sawdust or paper towels for large spills, as the high surface area of the absorbed organic material can pose a fire hazard if exposed to oxidizers.

  • Collection: Use non-sparking tools to scoop the absorbed matrix into a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Scrub the affected surface with a mild detergent and water to remove the residual lipophilic film. Collect the rinsate using absorbent pads and dispose of them as hazardous waste.

Standard Operating Procedure (SOP) for Disposal

Hex-1-en-1-yl 2-hydroxybenzoate must never be disposed of down the drain or in standard municipal trash. It must be managed strictly as a hazardous organic waste.

DisposalWorkflow WasteGen Waste Generation (Liquid or Solid) Segregation Segregate as: Non-Halogenated Organic WasteGen->Segregation Container Store in HDPE/Glass (Leave 10% Headspace) Segregation->Container Labeling Affix GHS Label: 'Aquatic Toxicity' Container->Labeling Storage Secondary Containment (Away from Oxidizers) Labeling->Storage Incineration Final Disposal: High-Temp Incineration Storage->Incineration

Caption: Logical progression for the segregation, storage, and final thermal destruction of salicylate waste.

Step-by-Step Disposal Plan:

  • Waste Segregation: Classify the material as "Non-Halogenated Organic Hazardous Waste." Do not mix with strong acids, bases, or oxidizing agents, as this can trigger exothermic reactions[6].

  • Primary Containment: Transfer the waste into a compatible container (amber glass or HDPE). Crucial Self-Validating Step: Leave at least 10% headspace in the container to accommodate thermal expansion of the vapor phase, preventing pressure-induced container rupture.

  • Compliant Labeling: Affix a hazardous waste label that clearly identifies the contents as "Hex-1-en-1-yl 2-hydroxybenzoate" and includes the GHS hazard pictograms for "Skin/Eye Irritant" and "Environmental Hazard"[1].

  • Secondary Containment & Storage: Place the sealed waste container inside a secondary containment tray within a designated, ventilated flammable/organic waste storage cabinet.

  • Final Disposition: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The mandatory disposal route is high-temperature incineration (>850°C), which ensures the complete thermal breakdown of the ester into carbon dioxide and water, entirely mitigating its aquatic toxicity potential[2].

References

Sources

Handling

Personal protective equipment for handling Hex-1-en-1-yl 2-hydroxybenzoate

Topic: Personal protective equipment for handling Hex-1-en-1-yl 2-hydroxybenzoate Content Type: Operational Safety & Logistics Guide Executive Safety Summary & Chemical Identity Critical Distinction: This guide specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Hex-1-en-1-yl 2-hydroxybenzoate Content Type: Operational Safety & Logistics Guide

Executive Safety Summary & Chemical Identity

Critical Distinction: This guide specifically addresses Hex-1-en-1-yl 2-hydroxybenzoate (an enol ester ).[1]

  • Note: This compound is structurally distinct from the common fragrance ingredient cis-3-hexenyl salicylate (CAS 65405-77-8).[1]

  • Reactivity Alert: Unlike the stable C3-isomer, the C1-enol ester is chemically active.[1] Upon contact with moisture or protic solvents, it is prone to hydrolysis, releasing Hexanal (an aldehyde) and Salicylic Acid .[1]

  • Primary Hazards: Skin Sensitization, Severe Eye Irritation, Aquatic Toxicity, and Flammability (via Hexanal release).[1]

Hazard Assessment & Risk Profile
Hazard ClassGHS CategoryOperational Implication
Skin Sensitization Cat.[1] 1High Risk. Induces allergic contact dermatitis.[1] Zero skin contact allowed.[1]
Eye Damage/Irritation Cat. 1 / 2ASevere Risk. Hydrolysis releases salicylic acid (corrosive/damaging to eyes) and hexanal (irritant).[1]
Flammability Cat. 3 (Derived)Moderate Risk. While the ester is high-boiling, released Hexanal has a Flash Point of ~25°C.
Aquatic Toxicity Chronic 1Environmental Risk. Do not discharge into drains.[1] Collect all waste.
Personal Protective Equipment (PPE) Matrix

Selection logic is based on the permeation resistance against both the ester and its hydrolysis products (aldehydes/acids).[1]

Hand Protection Strategy
  • Standard Handling (Dry/Closed Systems):

    • Material: Nitrile Rubber (Accelerator-free).[1]

    • Thickness: Minimum 0.11 mm (4 mil).

    • Protocol: Double-gloving recommended.[1][2] Change outer glove every 30 minutes or immediately upon splash.[1]

  • Spill Cleanup / High Exposure:

    • Material: Laminate film (e.g., Silver Shield / 4H) or Butyl Rubber.[1]

    • Reasoning: Aldehydes (Hexanal) can degrade standard nitrile; Laminate provides >480 min breakthrough time.[1]

Respiratory Protection
  • Scenario A: Fume Hood (Standard): No respirator required if sash is at proper working height.[1]

  • Scenario B: Benchtop / Spill:

    • Respirator Type: Half-face or Full-face reusable respirator.[1]

    • Filter Class: A2P3 (Europe) or OV/P100 (USA).[1]

    • Reasoning: "A" (Organic Vapor) captures Hexanal/Ester vapors; "P" (Particulate) captures Salicylic acid dust/mists if formed.[1]

Eye & Body Protection [3][4][5]
  • Eyes: Indirect Vent Chemical Goggles (ANSI Z87.1 / EN 166).[1] Safety glasses are insufficient due to the risk of irreversible eye damage from salicylic acid.[1]

  • Body: Chemical-resistant lab coat (Tyvek or similar) with tight cuffs.[1]

Operational Protocols
A. Storage & Stability
  • Environment: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Moisture Control: Strictly anhydrous conditions. Presence of water triggers hydrolysis, increasing pressure (vapor) and acidity.[1]

  • Segregation: Store away from strong oxidizers and alkalis.[1]

B. Transfer & Weighing
  • Engineering Control: Perform all open-vessel operations inside a certified Fume Hood.

  • Technique: Use positive displacement pipettes for liquids to prevent dripping.[1]

  • Decontamination: Wipe threads of bottles immediately after use with a dry tissue, then a solvent-dampened wipe.[1]

C. Emergency Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10 mL) Inside Hood Assess->Small Large Major Spill (>10 mL) Or Outside Hood Assess->Large PPE_Check Verify PPE: Goggles + Nitrile (Double) Small->PPE_Check PPE_Upgrade Upgrade PPE: Resp (OV/P100) + Laminate Gloves Large->PPE_Upgrade Absorb Absorb with Vermiculite or Polypropylene Pads PPE_Check->Absorb PPE_Upgrade->Absorb If trained Evacuate Evacuate Area Call EHS PPE_Upgrade->Evacuate If uncontainable Neutralize Treat Surface: Dilute NaHCO3 (Neutralize Acid) Absorb->Neutralize Waste Seal in HazWaste Bag Label: 'Aldehyde/Acid Hazard' Neutralize->Waste

Figure 1: Decision logic for spill response based on volume and location. Note the PPE upgrade requirement for larger spills due to aldehyde vapor release.[1]

Waste Disposal Plan
  • Classification: Hazardous Chemical Waste (Toxic, Flammable).[1]

  • Segregation: Do not mix with oxidative waste (e.g., Nitric acid) or strong bases.[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1]

  • Labeling: Must explicitly list: "Hex-1-en-1-yl 2-hydroxybenzoate," "Hexanal," and "Salicylic Acid."[1]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Salicylic Acid. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Hexanal. Retrieved from [Link][1]

Sources

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